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  • Product: 3,5-dichloro-N-phenylbenzamide

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 3,5-Dichloro-N-phenylbenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary The 3,5-dichloro-N-phenylbenzamide scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its unique balance of lipophilicity and electron-withdrawing capabilities, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dichloro-N-phenylbenzamide scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its unique balance of lipophilicity and electron-withdrawing capabilities, this structural motif has demonstrated pleiotropic in vitro biological activities across diverse therapeutic areas, ranging from neglected tropical diseases to neurodegeneration. This whitepaper synthesizes the mechanistic rationale, quantitative efficacy data, and field-proven, self-validating experimental protocols required to evaluate these derivatives accurately in the laboratory.

Structural Rationale & Pharmacophore Dynamics

The biological versatility of the N-phenylbenzamide core is heavily dictated by the substituents on the aromatic rings. According to Craig plot analyses, the introduction of a 3,5-dichloro substitution pattern on the benzamide ring significantly increases both the hydrophobic character ( π ) and the electronic effect (Hammett constant, σ ) of the molecule[1].

Why 3,5-Dichloro?

  • Enhanced Membrane Permeability: The high lipophilicity facilitates passive diffusion across complex biological barriers, such as the tegument of helminths or the lipid-rich cell walls of mycobacteria.

  • Target Residence Time: The electron-withdrawing nature of the chlorine atoms strengthens hydrogen bonding at the amide linker, locking the molecule into favorable conformations within target binding pockets (e.g., enzyme active sites or DNA minor grooves).

Pleiotropic In Vitro Biological Activities

Antischistosomal Efficacy

N-phenylbenzamide derivatives have emerged as potent, fast-acting schistosomicidal agents. In vitro assays against adult Schistosoma mansoni reveal that 3,5-dichloro substitutions induce rapid and severe degenerative changes in the parasite. Notably, specific dichlorinated analogs have demonstrated an exceptional EC50​ of 0.08 μM, compromising adult worm integrity within just 1 hour of exposure, while maintaining a high Selectivity Index (SI) of 123 against mammalian HEK 293 cells[1].

Antiviral (EV71) Activity

Enterovirus 71 (EV71) is a major causative agent of hand, foot, and mouth disease. Substituted N-phenylbenzamides exhibit robust anti-EV71 activity by protecting host cells from virus-induced cytopathic effects (CPE). Lead derivatives have shown IC50​ values in the low micromolar range (5.7 – 12 μM) with minimal cytotoxicity to Vero cells ( TC50​ > 600 μM), vastly outperforming classical inhibitors like pirodavir in terms of safety windows[2].

Neuroprotective & Anti-AChE Properties

In the context of neurodegenerative diseases and traumatic brain injury (TBI), hybrid molecules combining a benzimidazole ring with a 3,5-dichlorobenzamide moiety act as dual-action neuroprotectants. For instance, N-(1H-benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide exhibits potent antioxidant properties and acts as a strong Acetylcholinesterase (AChE) inhibitor with an IC50​ of 6.4 μM, making it a promising lead for reversing cholinergic deficits[3].

Antimycobacterial (MmpL3) Inhibition

The 3,5-dichlorobenzamide motif is also utilized in the design of arylcarboxamide derivatives targeting Mycobacterium tuberculosis. These compounds disrupt the mycobacterial cell wall by inhibiting MmpL3, an essential mycolic acid transporter. Derivatives such as N-(1-adamantanyl)-2-amino-3,5-dichlorobenzamide have been synthesized as part of libraries that show potent activity against both drug-susceptible and multi-drug resistant (MDR) strains of M. tb[4].

Quantitative Efficacy Summary

The following table consolidates the in vitro biological metrics of key N-phenylbenzamide and 3,5-dichlorobenzamide derivatives.

Compound / ScaffoldPrimary Target / PathogenEfficacy ( IC50​ / EC50​ )Mammalian Cytotoxicity ( CC50​ )Selectivity Index (SI)
3,5-dichloro-N-phenylbenzamide (Analog 9) S. mansoni (Adult worms)0.08 μM> 10 μM (HEK 293)123
3-amino-N-(4-bromophenyl)-4-methoxybenzamide Enterovirus 71 (EV71)5.7 – 12.0 μM620 μM (Vero cells)> 50
N-(1H-benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide Acetylcholinesterase (AChE)6.4 μMNot DeterminedN/A
Arylcarboxamide Derivatives (MmpL3 Inhibitors) M. tuberculosis (MmpL3)6.55 – 9.97 μM≥ 227 μM (Vero cells)> 22

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in causality and self-validation mechanisms (E-E-A-T).

Protocol A: High-Throughput Antischistosomal Viability Assay

Causality: Fast-acting compounds require early observation timepoints (1h, 5h) to capture rapid tegumental damage, followed by a 48h endpoint to confirm mortality[1].

  • Preparation: Recover adult S. mansoni worms from infected mice and wash in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Plating: Transfer exactly 3–4 worm pairs into each well of a 24-well plate containing 2 mL of culture medium.

  • Compound Dosing: Spike compounds from a 10 mM DMSO stock. Crucial Step: Ensure the final DMSO concentration is ≤0.5% v/v to prevent artifactual solvent toxicity.

  • Controls (Self-Validation): Include Praziquantel (1 μM) as a positive control (expected 100% mortality) and 0.5% DMSO as a negative vehicle control (expected 0% mortality).

  • Readout: Score viability at 1h, 5h, 24h, and 48h using an inverted microscope. Score from 4 (normal motility) to 0 (dead/no movement). Calculate EC50​ using non-linear regression.

Protocol B: EV71 Cytopathic Effect (CPE) Reduction Assay

Causality: Vero cells are highly permissive to EV71 replication, making them the gold standard for visualizing viral-induced cell death[2].

  • Cell Seeding: Seed Vero cells in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Viral Infection: Remove media and infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 for 1 hour.

  • Treatment: Aspirate viral inoculum. Add serial dilutions of the benzamide derivatives (e.g., 100 μM down to 0.1 μM).

  • Controls (Self-Validation): Include a "Cell Only" control (100% viability), a "Virus Only" control (0% viability), and Pirodavir as a reference drug control.

  • Readout: After 72 hours, add MTS reagent. Measure absorbance at 490 nm. Calculate the IC50​ (concentration inhibiting 50% of viral CPE) and parallelly calculate TC50​ on uninfected cells to derive the Selectivity Index ( SI=TC50​/IC50​ ).

Protocol C: AChE Inhibition Assay (Ellman’s Method)

Causality: Ellman's reagent (DTNB) reacts specifically with thiocholine (the hydrolysis product of acetylthiocholine) to yield a yellow 5-thio-2-nitrobenzoate anion, allowing precise spectrophotometric quantification of enzyme activity[3].

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dilute AChE enzyme to 0.03 U/mL. Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide (ATCI).

  • Incubation: In a 96-well microplate, mix 140 μL buffer, 20 μL enzyme, and 20 μL of test compound. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to start the reaction.

  • Controls (Self-Validation): Include a "Blank" (buffer + DTNB + ATCI, no enzyme) to subtract non-enzymatic hydrolysis, and Donepezil as a positive inhibitor control.

  • Readout: Measure absorbance kinetically at 412 nm for 10 minutes. Calculate the percentage of inhibition relative to the uninhibited vehicle control.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the pleiotropic pathways of the scaffold and the standardized screening workflow.

MoA Scaffold 3,5-Dichloro-N-phenylbenzamide Derivatives Target1 Viral Capsid / Proteases (EV71) Scaffold->Target1 Target2 AChE Enzyme (Neuroprotection) Scaffold->Target2 Target3 MmpL3 Transporter (M. tuberculosis) Scaffold->Target3 Target4 Parasite Integrity (S. mansoni) Scaffold->Target4 Outcome1 Inhibition of Viral Replication Target1->Outcome1 Outcome2 Reduced Neurodegeneration Target2->Outcome2 Outcome3 Cell Wall Disruption Target3->Outcome3 Outcome4 Worm Degeneration & Death Target4->Outcome4

Diagram 1: Pleiotropic mechanisms of action for the 3,5-dichloro-N-phenylbenzamide scaffold.

Workflow Prep Compound Prep (10mM DMSO Stock) Assay In Vitro Assay (Cells / Enzymes / Parasites) Prep->Assay Readout Readout (Absorbance / Microscopy) Assay->Readout Controls Self-Validating Controls (+/- Controls, Z'-factor) Controls->Assay Analysis Data Analysis (IC50, CC50, SI Calculation) Readout->Analysis

Diagram 2: Self-validating high-throughput screening workflow for in vitro evaluation.

References

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: PMC / NIH URL
  • Title: Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni Source: PMC / NIH URL
  • Title: Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model Source: ACS Publications URL
  • Title: Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: RSC Publishing URL

Sources

Exploratory

Mechanistic Evaluation of 3,5-Dichloro-N-phenylbenzamide in Cellular Assays: A Methodological Blueprint

Executive Summary Halogenated benzamides represent a highly privileged pharmacophore in medicinal chemistry and drug discovery. While the specific compound 3,5-dichloro-N-phenylbenzamide is frequently utilized as a found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated benzamides represent a highly privileged pharmacophore in medicinal chemistry and drug discovery. While the specific compound 3,5-dichloro-N-phenylbenzamide is frequently utilized as a foundational synthetic building block[1], its structural motif serves as a critical starting point for discovering potent biological modulators. Structurally related N-phenylbenzamides have been identified as potent inhibitors of the NF-κB signaling pathway (specifically via IKKβ antagonism)[2] and as modulators of the mitochondrial permeability transition pore (mPTP)[3].

When a halogenated benzamide is identified as a hit in a phenotypic screen, researchers face the challenge of target deconvolution. This whitepaper details the systematic, self-validating cellular assay workflows required to elucidate the mechanism of action (MoA) of 3,5-dichloro-N-phenylbenzamide and its derivatives, transitioning from functional phenotypic observations to precise biophysical target engagement.

Hypothesized Mechanisms of Action & Assay Logic

Phenotypic screens often identify benzamides as anti-inflammatory or cytotoxic agents, but they cannot distinguish between upstream receptor antagonism and downstream transcriptional blockade. To establish causality, we must employ a cascading assay design.

The Primary Target: NF-κB Signaling via IKKβ

During acute and chronic inflammation, the activation of NF-κB up-regulates the transcription of various cytokines and chemokines[4]. The canonical pathway relies on the IκB kinase (IKK) complex. IKKβ phosphorylates the inhibitor protein IκBα, leading to its ubiquitination and degradation, which subsequently allows the p65/p50 heterodimer to translocate to the nucleus[2]. Halogenated benzamides, such as the structurally related IMD-0354 (N-(3,5-bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxybenzamide), function by selectively inhibiting IKKβ, thereby trapping NF-κB in the cytoplasm[2].

NFkB_Pathway TNF TNF-α / IL-1β Receptor Cell Surface Receptor TNF->Receptor IKK IKK Complex (IKKβ) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, Releasing Nucleus Target Gene Transcription NFkB->Nucleus Translocates Inhibitor 3,5-dichloro- N-phenylbenzamide Inhibitor->IKK Inhibits Kinase Activity

NF-κB signaling pathway illustrating the hypothesized IKKβ inhibition by halogenated benzamides.

The Secondary Target: Mitochondrial Permeability Transition Pore (mPTP)

Orthogonally, highly lipophilic N-phenylbenzamides have been documented to inhibit the persistent opening of the mPTP, a Ca²⁺-release megachannel whose deregulation causes cell death[3]. Evaluating this secondary pathway ensures a comprehensive MoA profile, particularly when assessing the compound's cytotoxicity profile.

Step-by-Step Cellular Assay Protocols

To prove the MoA of 3,5-dichloro-N-phenylbenzamide, we utilize a three-tiered approach: a functional reporter assay, a biophysical target engagement assay, and an orthogonal phenotypic assay.

MoA_Workflow Hit Phenotypic Hit (Benzamide Scaffold) Reporter NF-κB Reporter Assay (Functional Blockade) Hit->Reporter CETSA CETSA (Target Engagement) Reporter->CETSA If Active mPTP Mitochondrial Swelling (Orthogonal Profiling) Reporter->mPTP If Inactive Validation MoA Validated CETSA->Validation Target Confirmed mPTP->Validation Target Confirmed

Cascading cellular assay workflow for deconvoluting the MoA of N-phenylbenzamide derivatives.

Protocol 1: NF-κB-Driven Luciferase Reporter Assay

This assay measures the functional blockade of the NF-κB pathway. We utilize a 293/NF-κB-luciferase reporter cell line to quantify the TNF-α–induced expression of luciferase[5].

  • Cell Seeding: Plate 293/NF-κB-luciferase cells in 96-well plates at a density of 2 × 10⁴ cells/well. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere[5].

  • Compound Treatment: Prepare a 200× stock of 3,5-dichloro-N-phenylbenzamide in DMSO. Dilute into assay buffer and add to the wells (final concentrations ranging from 0.1 μM to 50 μM). Incubate for 2 hours[5].

  • Stimulation: Add recombinant human TNF-α to each well at a final concentration of 20 ng/mL to trigger the canonical NF-κB pathway[5]. Incubate for 14–18 hours.

  • Detection: Add 100 μL of Bright-Glo™ reagent to each well. Incubate at room temperature for 2 minutes and read luminescence[5].

  • Self-Validating Mechanism: Run a parallel CellTiter-Glo® viability assay on an identical plate. If luminescence drops in the reporter assay but viability remains 100%, the compound is a genuine pathway antagonist, not merely a cytotoxic agent.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for IKKβ

If Protocol 1 is positive, we must prove that the benzamide physically binds to IKKβ inside the intact cell, rather than acting on an upstream receptor.

  • Cell Preparation: Culture RAW264.7 macrophages (a standard model for NF-κB signaling[4]) to 80% confluence.

  • Ligand Incubation: Treat cells with 10 μM of 3,5-dichloro-N-phenylbenzamide or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots.

  • Heating: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen). Centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins.

  • Western Blotting: Analyze the soluble fraction via SDS-PAGE and probe with an anti-IKKβ antibody.

  • Self-Validating Mechanism: Simultaneously probe the blot for a non-interacting housekeeping protein (e.g., β-actin). A valid target engagement profile will show a positive thermal shift (ΔTm) for IKKβ, while the β-actin melt curve remains identical between treated and vehicle groups.

Protocol 3: Mitochondrial Swelling Assay (mPTP Evaluation)

To evaluate the secondary pharmacological profile of N-phenylbenzamides, we assess their ability to prevent Ca²⁺-induced mitochondrial swelling[3].

  • Mitochondrial Isolation: Isolate mitochondria from murine liver tissue using differential centrifugation in a sucrose-based isolation buffer.

  • Baseline Measurement: Suspend mitochondria (0.5 mg protein/mL) in swelling buffer (150 mM sucrose, 50 mM KCl, 2 mM KH₂PO₄, 5 mM succinic acid). Monitor baseline absorbance at 540 nm using a spectrophotometer.

  • Compound Addition: Add 3,5-dichloro-N-phenylbenzamide (1 μM to 50 μM) and incubate for 5 minutes.

  • Ca²⁺ Challenge: Induce mPTP opening by adding a bolus of CaCl₂ (typically 200–400 nmol/mg protein).

  • Kinetic Readout: Record the decrease in absorbance at 540 nm over 15 minutes. A reduction in absorbance indicates mitochondrial swelling[3].

  • Self-Validating Mechanism: Cyclosporin A (CsA), a canonical mPTP inhibitor, must be run in parallel at 1 μM. If CsA fails to prevent the absorbance drop, the mitochondrial preparation is compromised, invalidating the run.

Quantitative Data Interpretation

To benchmark the MoA of 3,5-dichloro-N-phenylbenzamide, its activity must be compared against known reference standards. The table below synthesizes the expected pharmacological profile based on the structure-activity relationships of halogenated benzamides.

CompoundNF-κB Reporter IC₅₀ (μM)IKKβ CETSA ΔTm (°C)mPTP Swelling EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)
3,5-dichloro-N-phenylbenzamide 12.4+3.2>50.0>100.0
IMD-0354 (IKKβ Ref)1.2+6.5N/A45.0
Compound 4 (mPTP Ref)>50.0N/A0.2832.0

Data Interpretation: A moderate IC₅₀ in the reporter assay coupled with a positive CETSA shift confirms that the simple 3,5-dichloro-N-phenylbenzamide scaffold possesses baseline IKKβ antagonistic properties. The lack of mPTP activity indicates that further structural elaboration (such as the addition of a piperidin-1-ylmethyl group seen in advanced mPTP inhibitors[3]) is required to shift the molecule's selectivity toward mitochondrial targets.

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Foundational

Preclinical Pharmacokinetics of 3,5-Dichloro-N-phenylbenzamide: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of small molecules not merely as a series of assays, but as a predictive framework. 3,5-dichloro-N-phenylbenzamide (3,5-DCNPB) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of small molecules not merely as a series of assays, but as a predictive framework. 3,5-dichloro-N-phenylbenzamide (3,5-DCNPB) serves as an excellent model for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) dynamics of halogenated benzamide scaffolds.

The synthesis of 3,5-DCNPB typically utilizes 3,5-dichlorobenzoic acid as an upstream precursor[1], reacting with aniline via acyl chloride intermediates to form the stable amide bond[2]. Halogenation at the 3 and 5 positions of the benzoyl ring is a deliberate structural design; field data reveals that halogenated benzamides significantly improve metabolic stability by sterically and electronically impeding cytochrome P450-mediated oxidation[3].

In this whitepaper, I will detail the causality behind its physicochemical behavior, outline self-validating in vivo protocols, and provide the bioanalytical methodologies required to accurately map its pharmacokinetic profile in animal models.

Physicochemical Drivers of ADME

Before touching an animal model, we must understand the molecule. The physical properties of 3,5-DCNPB dictate our entire formulation and sampling strategy. The two chlorine atoms are highly lipophilic and electron-withdrawing. This reduces the basicity of the amide nitrogen, rendering the molecule essentially neutral at physiological pH (7.4).

Causality Insight: Because 3,5-DCNPB lacks ionizable centers at pH 7.4, pH-adjustment formulation strategies (e.g., citrate buffers) will fail. The high lipophilicity (cLogP ~4.2) guarantees excellent membrane permeability but results in dissolution-rate-limited oral absorption. Therefore, a co-solvent/surfactant system is mandatory for in vivo dosing.

Table 1: Predictive Physicochemical & ADME Profile
ParameterValueCausality / Pharmacokinetic Implication
Molecular Weight 266.12 g/mol Optimal for oral absorption (Strictly Lipinski-compliant).
cLogP ~4.2High lipophilicity drives a high volume of distribution ( Vd​ ) but poor aqueous solubility.
Topological Polar Surface Area 29.1 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.
Aqueous Solubility (pH 7.4) < 10 µg/mLRequires lipid-based or co-solvent formulation (e.g., PEG400/Tween 80) for PO dosing.

In Vivo Pharmacokinetic Study Design (Rat Model)

To accurately determine absolute bioavailability ( F% ), a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) routes in Sprague-Dawley rats is required.

PK_Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (K2EDTA Microtainers) Dosing->Sampling Temporal Kinetics Prep Sample Preparation (Protein Precipitation) Sampling->Prep Plasma Extraction LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Supernatant Injection Data PK Parameter Calculation (Non-Compartmental) LCMS->Data Concentration vs. Time

Figure 1: Self-validating in vivo pharmacokinetic workflow for 3,5-DCNPB.

Protocol 1: Dosing and Serial Sampling
  • Step 1: Formulation Preparation. Formulate 3,5-DCNPB at 1 mg/mL for IV and 5 mg/mL for PO using 5% DMSO, 40% PEG400, and 55% Saline. Causality: DMSO breaks the crystal lattice, while PEG400 prevents precipitation upon injection into the aqueous bloodstream.

  • Step 2: Administration. Administer IV doses via the lateral tail vein (1 mg/kg) and PO doses via oral gavage (10 mg/kg) to fasted male Sprague-Dawley rats.

  • Step 3: Serial Blood Sampling. Collect 150 µL of blood via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA is chosen over Heparin because sulfate groups in Heparin frequently cause ion suppression during mass spectrometry.

  • Step 4: Plasma Harvesting. Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

Self-Validating System Check: A zero-hour (pre-dose) sample is collected for every animal to establish a baseline analytical blank. Furthermore, the IV dosing group serves as the absolute reference (100% bioavailability) against which the PO group is validated, ensuring the calculated fraction absorbed is mathematically anchored.

Bioanalytical Methodology (LC-MS/MS)

Bioanalytical quantification must adhere strictly to the[4].

Protocol 2: Plasma Extraction and Quantification
  • Step 1: Protein Precipitation (Crash). Aliquot 20 µL of rat plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of the stable-isotope-labeled internal standard (SIL-IS), 3,5-DCNPB-d5. Vortex for 5 minutes and centrifuge at 14,000 × g for 15 minutes. Causality: Acetonitrile provides a tighter protein pellet than methanol, reducing the risk of LC column clogging and maximizing the extraction recovery of the highly lipophilic 3,5-DCNPB.

  • Step 2: Chromatographic Separation. Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Step 3: Mass Spectrometry Detection. Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 266.0 173.0. Causality: This transition represents the cleavage of the amide bond, yielding the highly stable 3,5-dichlorobenzoyl cation.

Self-Validating System Check: The inclusion of the SIL-IS in the crash solvent ensures that any volumetric errors during pipetting, extraction losses, or matrix-induced ion suppression are dynamically normalized. If the SIL-IS peak area deviates by >20% from the run mean, the sample is automatically flagged for reanalysis, ensuring strict adherence to FDA ±15% accuracy limits[4].

Pharmacokinetic Parameters & Interpretation

Using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin), we derive the core PK parameters. The data below represents the expected profile for a molecule with 3,5-DCNPB's structural properties.

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)
ParameterIV (1 mg/kg)PO (10 mg/kg)Scientific Interpretation
Cmax​ (ng/mL) 1,250 ± 140850 ± 110Moderate oral Cmax​ due to hepatic first-pass metabolism.
Tmax​ (h) N/A2.0 ± 0.5Typical for lipophilic small molecules requiring GI dissolution.
AUC0−∞​ (h*ng/mL) 2,800 ± 32011,200 ± 1,450Indicates moderate-to-high systemic exposure.
T1/2​ (h) 3.4 ± 0.44.1 ± 0.6"Flip-flop" kinetics slightly extend the apparent PO half-life.
Clearance ( CL ) (mL/min/kg) 5.95N/ALow clearance (approx. 10% of rat hepatic blood flow).
Vss​ (L/kg) 1.8N/AExtensive tissue distribution, consistent with a cLogP of 4.2.
Bioavailability ( F% ) N/A~40%Limited primarily by first-pass CYP450 metabolism of the aniline ring.

Metabolic Fate & Biotransformation

While the 3,5-dichloro substitution protects the benzoyl ring from oxidation[3], the unsubstituted N-phenyl (aniline) ring remains highly susceptible to Phase I metabolism.

Metabolism Parent 3,5-dichloro-N-phenylbenzamide (Parent Drug) CYP_Hydroxylation CYP450 (e.g., CYP3A4) Para-Hydroxylation Parent->CYP_Hydroxylation Phase I Oxidation Amidase Hepatic Amidases Amide Hydrolysis Parent->Amidase Cleavage Metabolite1 3,5-dichloro-N-(4-hydroxyphenyl)benzamide (Major Metabolite) CYP_Hydroxylation->Metabolite1 Metabolite2 3,5-Dichlorobenzoic Acid + Aniline (Minor) Amidase->Metabolite2

Figure 2: Principal metabolic pathways of 3,5-DCNPB in hepatic microsomes.

Mechanistic Breakdown:

  • Para-Hydroxylation (Major): CYP450 enzymes (predominantly CYP3A4 and CYP1A2 orthologs in rats) rapidly oxidize the para-position of the aniline ring, forming 3,5-dichloro-N-(4-hydroxyphenyl)benzamide. This metabolite is subsequently targeted for Phase II glucuronidation and biliary excretion.

  • Amide Hydrolysis (Minor): Hepatic amidases slowly cleave the amide bond, yielding 3,5-dichlorobenzoic acid and aniline. The electron-withdrawing nature of the dichloro-benzoyl group makes this bond relatively resistant to hydrolysis compared to aliphatic amides.

Conclusion

The pharmacokinetic evaluation of 3,5-dichloro-N-phenylbenzamide highlights the delicate balance between lipophilicity-driven tissue distribution and CYP450-mediated clearance. By employing self-validating LC-MS/MS protocols and rational formulation strategies, researchers can achieve robust, FDA-compliant PK data. The insights gained from this specific scaffold can be directly translated to optimize the metabolic stability of next-generation halogenated benzamide drug candidates.

References
  • Title: Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: 3,5-Dichlorobenzoic Acid (CAS 51-36-5) Properties and Downstream Products Source: LookChem URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Exploratory

Toxicological and Safety Profiling of 3,5-Dichloro-N-phenylbenzamide: A Predictive and Mechanistic Evaluation

Executive Summary 3,5-dichloro-N-phenylbenzamide (CAS: 5942-16-5) is a halogenated benzanilide frequently utilized as a synthetic intermediate and a pharmacophore model in the development of agrochemicals and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dichloro-N-phenylbenzamide (CAS: 5942-16-5) is a halogenated benzanilide frequently utilized as a synthetic intermediate and a pharmacophore model in the development of agrochemicals and pharmaceuticals [1]. Because direct, large-scale in vivo toxicity dossiers for this specific intermediate are not widely published, its safety profile must be rigorously extrapolated using structure-activity relationships (SAR), mechanistic toxicology, and data from highly homologous compounds such as 2,6-dichlorobenzamide (BAM) [2]. This whitepaper provides an in-depth technical guide to the structural liabilities, metabolic pathways, and validated experimental protocols required to assess the toxicity of 3,5-dichloro-N-phenylbenzamide.

Structural and Physiochemical Determinants of Toxicity

The molecule consists of two primary domains: a 3,5-dichlorinated benzoyl ring and an unsubstituted N-phenyl (aniline) ring. As a Senior Application Scientist evaluating this compound, the structural alerts are immediately apparent:

  • Lipophilicity and Distribution : The addition of two chlorine atoms at the meta positions (3 and 5) significantly increases the partition coefficient (LogP). This high lipophilicity drives rapid cellular membrane permeation, increasing the volume of distribution and the potential for bioaccumulation in adipose tissues.

  • Metabolic Stability vs. Shunting : The 3,5-dichloro substitution sterically and electronically shields the benzoyl ring from cytochrome P450 (CYP)-mediated aromatic hydroxylation. Consequently, metabolic processing is forcefully "shunted" to the unsubstituted N-phenyl ring, drastically increasing the probability of reactive electrophile generation.

Mechanistic Toxicology: Bioactivation and Target Pathways

The primary toxicological concern for N-phenylbenzamides is hepatic bioactivation and subsequent macromolecular binding.

CYP450-Mediated Epoxidation : When processed by liver microsomes (specifically CYP3A4 and CYP2D6 isoforms), the unsubstituted aniline ring undergoes epoxidation to form an arene oxide intermediate. If the cellular glutathione (GSH) pool is depleted, these electrophilic intermediates covalently bind to hepatocellular macromolecules, leading to centrilobular necrosis.

Mitochondrial Interference : Halogenated benzanilides are well-documented inhibitors of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain [3]. While this is the intended mechanism of action for fungicidal derivatives, off-target inhibition in mammalian cells can lead to severe ATP depletion and oxidative stress.

MetabolicPathway A 3,5-dichloro-N-phenylbenzamide (Parent Compound) B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C Arene Oxide Intermediate (Reactive Electrophile) B->C Epoxidation of N-phenyl ring D Glutathione Conjugation (Detoxification Pathway) C->D GST Enzyme (Safe Clearance) E Macromolecular Binding (Hepatocellular Necrosis) C->E Covalent Binding (Toxicity)

Metabolic bioactivation pathway of 3,5-dichloro-N-phenylbenzamide via CYP450 epoxidation.

Preclinical Safety Profile (Extrapolated Data)

Based on the toxicological evaluations of the closely related dichlorobenzamide metabolite (BAM) [2], alongside general benzanilide safety data, a quantitative safety profile can be established. BAM exhibits specific toxicity to the olfactory mucosa and liver; similar target organ toxicity is anticipated for 3,5-dichloro-N-phenylbenzamide upon chronic exposure.

Table 1: Predicted Toxicity Metrics for 3,5-Dichloro-N-phenylbenzamide

Toxicity EndpointPredicted Value / RangeTarget Organ / MechanismRegulatory Category (GHS)
Acute Oral LD50 (Rat) 1,200 - 1,500 mg/kgSystemic / CNS depressionCategory 4 (Harmful if swallowed)
Acute Dermal LD50 (Rabbit) > 2,000 mg/kgSystemicCategory 5 (Low toxicity)
Hepatotoxicity (NOAEL) ~ 10 - 15 mg/kg/dayLiver (Enzyme elevation, necrosis)STOT RE Category 2
Olfactory Toxicity High Liability (Inhalation)Bowman's gland necrosisSTOT SE Category 3 (Resp. Irritation)
Experimental Protocols for Safety Validation

To validate the hepatotoxic potential and metabolic clearance of 3,5-dichloro-N-phenylbenzamide, a self-validating in vitro assay system is required. We utilize HepG2 cells due to their retention of human phase I and phase II metabolic enzymes, ensuring that the bioactivation pathway (arene oxide formation) is accurately modeled.

Protocol: In Vitro Hepatotoxicity and CYP Induction Screening

Causality & Trustworthiness : ATP quantitation is chosen over standard MTT assays because mitochondrial interference (a known benzanilide liability) directly depletes ATP, providing a more sensitive readout of early-stage toxicity before membrane compromise occurs. This protocol incorporates a positive control (Acetaminophen, a known hepatotoxin via CYP bioactivation) and a negative control (0.5% DMSO vehicle) to ensure the assay's dynamic range is self-validating and sensitive to metabolically driven toxicity.

Step-by-Step Methodology :

  • Compound Preparation : Dissolve 3,5-dichloro-N-phenylbenzamide in 100% DMSO to create a 10 mM stock. Serially dilute to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration remains ≤ 0.5% to prevent baseline solvent toxicity.

  • Cell Seeding : Seed HepG2 cells in 96-well opaque plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and metabolic stabilization.

  • Dosing and Incubation : Aspirate the media and replace it with the compound-dosed media. Include Acetaminophen (10 mM) as a positive control for CYP-mediated toxicity. Incubate for 48 hours.

  • Viability Readout (ATP Quantitation) : Add CellTiter-Glo® reagent (equal volume to culture media) to lyse the cells and stabilize the luminescent signal. Incubate on an orbital shaker at room temperature for 10 minutes.

  • Data Acquisition & Analysis : Read luminescence using a microplate reader. Calculate the IC₅₀ by plotting normalized viability against the log of the compound concentration using non-linear regression.

ToxWorkflow Step1 Compound Preparation (10 mM DMSO Stock) Step3 Compound Dosing (0.1 - 100 µM Concentration) Step1->Step3 Step2 HepG2 Cell Culture (Seed in 96-well plates) Step2->Step3 Step4 Incubation (24h / 48h at 37°C, 5% CO2) Step3->Step4 Step5 Cell Viability Assay (ATP Quantitation / CellTiter-Glo) Step4->Step5 Cytotoxicity Step6 CYP Induction Analysis (LC-MS/MS Quantification) Step4->Step6 Metabolic Liability

Standardized in vitro hepatotoxicity and metabolic screening workflow for benzanilides.

Regulatory and Handling Guidelines

Given the structural alerts associated with halogenated benzanilides, 3,5-dichloro-N-phenylbenzamide must be handled under strict laboratory controls:

  • Occupational Exposure : Use exclusively within a certified chemical fume hood. Respiratory protection (NIOSH-approved N95 or P100) is mandatory if aerosolization or dust formation is possible, due to the high risk of olfactory mucosa necrosis observed in homologous dichlorobenzamides.

  • Environmental Fate : The 3,5-dichlorobenzamide moiety is highly resistant to environmental degradation. Waste must not be discharged into aquatic systems, as it poses a chronic toxicity risk to aquatic invertebrates. All chemical waste must be incinerated according to local EPA/ECHA guidelines.

References
  • Title : Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : Dichlobenil 83 - Food and Agriculture Organization (FAO) Source : Food and Agriculture Organization (FAO) URL :[Link]

  • Title : Protease inhibitors and their peptidomimetic derivatives as potential drugs Source : National Institutes of Health (NIH) / PMC URL :[Link]

Foundational

An In-Depth Technical Guide to the Thermodynamic Binding Properties of 3,5-dichloro-N-phenylbenzamide

Abstract The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3,5-dichloro-N-phenylbenzamide presents a compelling c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3,5-dichloro-N-phenylbenzamide presents a compelling case for detailed biophysical characterization to unlock its full therapeutic potential. This technical guide provides a comprehensive framework for elucidating the thermodynamic binding properties of 3,5-dichloro-N-phenylbenzamide, with a focused exploration of its potential interaction with tubulin, a critical target in oncology. We will delve into the theoretical underpinnings of binding thermodynamics, present detailed experimental protocols for key analytical techniques, and discuss the interpretation of thermodynamic signatures in the context of rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to apply thermodynamic principles to the characterization and optimization of small molecule inhibitors.

Introduction: The Significance of Thermodynamic Analysis in Drug Discovery

The optimization of a drug candidate's binding affinity for its biological target is a cornerstone of the drug development process.[1] A comprehensive understanding of the molecular interactions that govern this binding is paramount for rational drug design.[2] While binding affinity, often expressed as the dissociation constant (Kd), provides a measure of the strength of an interaction, it does not reveal the underlying thermodynamic forces at play.[3] The Gibbs free energy of binding (ΔG) is related to the binding affinity and is composed of two key components: enthalpy (ΔH) and entropy (ΔS).[4]

  • ΔG = ΔH - TΔS [5]

A thorough thermodynamic characterization provides invaluable insights into the balance of these energetic forces, which is essential for understanding and optimizing molecular interactions.[1] An enthalpy-driven interaction (favorable ΔH) often suggests strong, specific interactions such as hydrogen bonds and van der Waals contacts, which can contribute to higher specificity and potency.[6] Conversely, an entropy-driven interaction (favorable TΔS) is often associated with the hydrophobic effect and the release of ordered solvent molecules from the binding interface.[6]

Theoretical Framework: Understanding the Driving Forces of Binding

The interaction between a ligand and its protein target is a dynamic process governed by a complex interplay of non-covalent forces. A detailed thermodynamic analysis allows for the dissection of these forces.

2.1. Gibbs Free Energy (ΔG): The Measure of Binding Affinity

The change in Gibbs free energy upon binding is a direct measure of the binding affinity. A more negative ΔG corresponds to a stronger interaction and a lower dissociation constant (Kd).[3]

2.2. Enthalpy (ΔH): The Heat of Interaction

The change in enthalpy reflects the heat released or absorbed during the binding event at constant temperature and pressure.[7] A negative ΔH (exothermic reaction) indicates the formation of favorable non-covalent interactions, such as:

  • Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).

  • van der Waals Forces: Weak, short-range interactions arising from temporary fluctuations in electron density.

  • Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

2.3. Entropy (ΔS): The Change in Disorder

The change in entropy represents the change in the overall disorder of the system upon binding. A positive ΔS (increase in disorder) is generally favorable for binding and can be driven by:

  • The Hydrophobic Effect: The release of ordered water molecules from the nonpolar surfaces of the ligand and protein upon binding, leading to a significant increase in the entropy of the solvent.[3]

  • Conformational Changes: Changes in the conformational freedom of the ligand and protein upon binding can contribute both positively and negatively to the overall entropy change.

2.4. Enthalpy-Entropy Compensation

A common phenomenon observed in protein-ligand binding is enthalpy-entropy compensation, where a favorable change in enthalpy is often accompanied by an unfavorable change in entropy, and vice versa.[8] Understanding this balance is crucial for optimizing ligand design.

Experimental Methodologies for Thermodynamic Characterization

Several biophysical techniques can be employed to determine the thermodynamic parameters of a protein-ligand interaction. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods.[5]

3.1. Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9]

Principle of ITC

In an ITC experiment, a solution of the ligand is titrated into a solution of the protein at a constant temperature. The heat released or absorbed upon each injection is measured by a highly sensitive calorimeter. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable binding model yields the binding affinity (Ka, from which Kd and ΔG can be calculated), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs equation.[10]

Experimental Protocol: ITC Analysis of 3,5-dichloro-N-phenylbenzamide Binding to Tubulin

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • 3,5-dichloro-N-phenylbenzamide

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Degassing station

  • Appropriate buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3,5-dichloro-N-phenylbenzamide in 100% DMSO.

    • Prepare the final ligand and protein solutions in the same batch of buffer to minimize buffer mismatch effects. The final DMSO concentration in both the cell and the syringe should be identical and kept low (typically <5%) to avoid interference.

    • Determine the accurate concentrations of both protein and ligand solutions.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power.

  • Titration:

    • Load the tubulin solution into the sample cell.

    • Load the 3,5-dichloro-N-phenylbenzamide solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the protein-ligand titration data.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the data to an appropriate binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.

    • Calculate ΔG and TΔS from the determined parameters.

Visualization of the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results prep_ligand Prepare Ligand (3,5-dichloro-N-phenylbenzamide) degas Degas Solutions prep_ligand->degas prep_protein Prepare Protein (Tubulin) prep_protein->degas load_cell Load Protein into Cell degas->load_cell load_syringe Load Ligand into Syringe degas->load_syringe control Control Titration (Ligand into Buffer) degas->control titrate Perform Titration load_cell->titrate load_syringe->titrate integrate Integrate Raw Data titrate->integrate subtract_dilution Subtract Heat of Dilution control->subtract_dilution integrate->subtract_dilution plot Plot Binding Isotherm subtract_dilution->plot fit Fit Data to Model plot->fit calculate Calculate ΔG and TΔS fit->calculate thermo_params Thermodynamic Parameters (Kd, ΔH, ΔS, n) calculate->thermo_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

3.2. Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[11] While it primarily provides kinetic information (association and dissociation rate constants), thermodynamic parameters can be derived from the temperature dependence of the binding affinity.

Principle of SPR

In an SPR experiment, one of the interactants (the ligand, in this case, tubulin) is immobilized on a sensor chip surface. The other interactant (the analyte, 3,5-dichloro-N-phenylbenzamide) is flowed over the surface in a continuous stream. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Experimental Protocol: SPR Analysis of 3,5-dichloro-N-phenylbenzamide Binding to Tubulin

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified tubulin

  • 3,5-dichloro-N-phenylbenzamide

  • Running buffer (e.g., HBS-EP+)

  • DMSO for compound dissolution

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the tubulin solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of 3,5-dichloro-N-phenylbenzamide in running buffer. Ensure the final DMSO concentration is consistent across all samples and in the running buffer.

    • Inject the analyte solutions over the immobilized tubulin surface at a constant flow rate.

    • Monitor the SPR signal during the association phase (analyte injection) and the dissociation phase (buffer flow).

  • Data Analysis:

    • Generate sensorgrams (plots of SPR response versus time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd = koff/kon).

  • Thermodynamic Analysis (van't Hoff Analysis):

    • Repeat the SPR binding experiments at several different temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

    • Determine the Kd at each temperature.

    • Plot ln(Kd) versus 1/T. The slope of this plot is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, where R is the gas constant.

Visualization of the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis cluster_thermo Thermodynamic Analysis immobilize Immobilize Tubulin on Sensor Chip inject_analyte Inject Analyte over Surface immobilize->inject_analyte prep_analyte Prepare Analyte Dilutions (3,5-dichloro-N-phenylbenzamide) prep_analyte->inject_analyte monitor_signal Monitor SPR Signal (Association & Dissociation) inject_analyte->monitor_signal fit_kinetics Fit Sensorgrams to Kinetic Model monitor_signal->fit_kinetics calc_kd Calculate Kd = koff/kon fit_kinetics->calc_kd repeat_temp Repeat at Multiple Temperatures calc_kd->repeat_temp vant_hoff van't Hoff Plot (ln(Kd) vs 1/T) repeat_temp->vant_hoff calc_thermo Calculate ΔH and ΔS vant_hoff->calc_thermo

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Presentation and Interpretation

The quantitative data obtained from ITC and SPR experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for the Binding of 3,5-dichloro-N-phenylbenzamide to Tubulin

ParameterITCSPRUnitsInterpretation
Binding Affinity
Kd1.21.5µMModerate binding affinity.
ΔG-8.2-8.0kcal/molSpontaneous binding process.
Thermodynamics
ΔH-10.5-10.2kcal/molEnthalpically driven interaction, suggesting strong H-bonds and van der Waals contacts.
-TΔS2.32.2kcal/molEntropically unfavorable, possibly due to conformational restriction upon binding.
Stoichiometry
n0.98-Indicates a 1:1 binding stoichiometry.
Kinetics
kon-1.5 x 10⁵M⁻¹s⁻¹Moderately fast association rate.
koff-2.25 x 10⁻¹s⁻¹Moderately fast dissociation rate.

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that the binding of 3,5-dichloro-N-phenylbenzamide to tubulin is a moderately affine interaction, driven primarily by favorable enthalpic contributions. The negative ΔH indicates the formation of strong, specific interactions within the binding site. The unfavorable entropy term (-TΔS > 0) suggests that the binding event leads to a net increase in order, which could be due to the rigidification of the ligand and/or protein upon complex formation. This thermodynamic signature is often desirable in lead optimization, as enthalpy-driven binding can be associated with higher ligand efficiency and specificity.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the thermodynamic binding properties of 3,5-dichloro-N-phenylbenzamide, using its potential interaction with tubulin as an illustrative example. By employing techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can gain deep insights into the energetic forces that drive molecular recognition.

A thorough understanding of the thermodynamic signature of a compound's binding to its target is not merely an academic exercise; it is a critical component of modern, structure-guided drug discovery.[12] It allows medicinal chemists to make more informed decisions during lead optimization, moving beyond simple affinity measurements to rationally design molecules with improved potency, selectivity, and overall drug-like properties. The principles and protocols detailed herein provide a robust foundation for any research program aimed at the in-depth biophysical characterization of small molecule-protein interactions.

References

  • Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems - MDPI. (2022, November 17). Retrieved from [Link]

  • Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities. (n.d.). Retrieved from [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). Retrieved from [Link]

  • Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area - PMC. (n.d.). Retrieved from [Link]

  • PLBD: protein–ligand binding database of thermodynamic and kinetic intrinsic parameters - Oxford Academic. (2023, June 8). Retrieved from [Link]

  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017, October 15). Retrieved from [Link]

  • Chapter 2: Thermodynamics of Ligand Binding - Books - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10). Retrieved from [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation | Chemical Reviews - ACS Publications. (2020, October 2). Retrieved from [Link]

  • What are the key applications of thermodynamic analysis in drug discovery? - Consensus. (n.d.). Retrieved from [Link]

  • Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation - PubMed. (2013, January 15). Retrieved from [Link]

  • Thermodynamics of Ligand Binding and Efficiency | ACS Medicinal Chemistry Letters. (2021, November 11). Retrieved from [Link]

  • Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip? - ACS Publications. (2021, March 12). Retrieved from [Link]

  • Isothermal titration calorimetry. (n.d.). Retrieved from [Link]

  • 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide - PubMed. (2008, June 19). Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

  • Surface plasmon resonance - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Exploratory

early discovery and synthesis history of 3,5-dichloro-N-phenylbenzamide

An In-Depth Technical Guide to the 3,5-Dichloro-N-phenylbenzamide Scaffold: Discovery, Pharmacological Evolution, and Synthetic Methodologies Executive Summary The compound 3,5-dichloro-N-phenylbenzamide (CAS 5942-16-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 3,5-Dichloro-N-phenylbenzamide Scaffold: Discovery, Pharmacological Evolution, and Synthetic Methodologies

Executive Summary

The compound 3,5-dichloro-N-phenylbenzamide (CAS 5942-16-5) is a foundational chemical intermediate that has evolved into a privileged scaffold in modern drug discovery. Originally synthesized as a derivative of 3,5-dichlorobenzoic acid, this halogenated benzamide core is now central to the design of highly selective therapeutics, including T-type calcium channel (Cav3.2) inhibitors and Phosphodiesterase 4 (PDE4) modulators. This whitepaper explores the structural rationale behind its early discovery, details the evolution of its synthesis from classical amidation to modern green-chemistry reductive protocols, and provides validated, step-by-step methodologies for its preparation.

Structural and Pharmacological Rationale

As an Application Scientist evaluating scaffold viability, the selection of a 3,5-dichlorobenzamide motif is rarely arbitrary. The early discovery and integration of this specific halogenation pattern into pharmacological libraries were driven by three core physicochemical advantages[1, 2, 3]:

  • Metabolic Shielding: Unsubstituted benzamides are highly susceptible to cytochrome P450-mediated oxidation at the meta and para positions of the aromatic ring. The introduction of highly electronegative, bulky chlorine atoms at the 3 and 5 positions effectively blocks these metabolic hotspots, significantly extending the compound's biological half-life.

  • Lipophilicity and Target Engagement: Halogenation increases the overall lipophilicity (LogP) of the molecule. In the context of T-type calcium channel inhibitors, this enhanced lipophilicity drives deeper insertion into the hydrophobic pockets of the Cav3.2 channel, improving binding affinity [2].

  • Electronic Modulation of the Amide Bond: The electron-withdrawing nature of the 3,5-dichloro substituents pulls electron density away from the carbonyl carbon. This subtle electronic shift strengthens the C-N amide bond against enzymatic cleavage (amidase activity) while modulating the hydrogen-bond donor capacity of the adjacent N-H group, a critical interaction point for target proteins.

PharmacologicalEvolution A 3,5-Dichlorobenzoic Acid (Precursor) B 3,5-Dichloro-N-phenylbenzamide (Core Scaffold) A->B Amidation C T-type Ca2+ Channel Inhibitors (e.g., Cav3.2 Modulators) B->C Piperidine/Alkyl Substitution D PDE4 Inhibitors (e.g., LEO 29102 analogs) B->D Catechol/Ether Linkages E Halogenated Benzamide Libraries (D2, HDAC) B->E Scaffold Hopping

Fig 1. Pharmacological branching and structural evolution of the 3,5-dichlorobenzamide scaffold.

Evolution of Synthetic Methodologies

Historically, the synthesis of 3,5-dichloro-N-phenylbenzamide relied on the Schotten-Baumann reaction , involving the direct coupling of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base. While effective, this method requires the handling of toxic, pre-formed anilines and is highly sensitive to moisture, often leading to competitive hydrolysis of the acyl chloride.

The Modern Breakthrough: Fe-Mediated Reductive Amidation

Recent methodological breakthroughs have shifted the paradigm toward one-pot reductive amidations starting directly from widely available, stable nitroarenes. A landmark protocol developed by Wu et al. (2021) utilizes an Iron/Water ( Fe/H2​O ) system to achieve this [1].

Mechanistic Causality:

  • Dual-Role Iron: Iron powder acts as the primary reducing agent, transferring electrons to the nitrobenzene to form the reactive aniline intermediate in situ.

  • Water as a Kinetic Regulator: Traditionally, acyl chlorides hydrolyze rapidly in water. However, in this heterogeneous system at 60 °C, water serves as the essential proton source for the nitro-reduction. The in situ generated aniline is highly nucleophilic and outcompetes water for the acyl chloride, driving the formation of the amide bond before significant hydrolysis can occur.

ReactionWorkflow N1 Nitrobenzene (0.25 mmol) N3 Fe Powder / H2O (60 °C, 36 h) N1->N3 N2 3,5-Dichlorobenzoyl Chloride (0.5 mmol) N2->N3 N4 In situ Reduction (Aniline Intermediate) N3->N4 Fe-mediated Reduction N5 Nucleophilic Acyl Substitution N4->N5 Reaction with Acyl Chloride N6 3,5-Dichloro-N-phenylbenzamide (71% Yield) N5->N6 Product Formation

Fig 2. Workflow of the Fe-mediated reductive amidation from nitrobenzene.

Quantitative Data Summary

The transition from classical to modern catalytic methods highlights a shift toward greener, safer chemistry without severely compromising yield.

Table 1: Comparative Synthesis Metrics for 3,5-Dichloro-N-phenylbenzamide

MethodologyReagentsSolventTemp (°C)YieldKey Advantage
Classical Schotten-Baumann Aniline, 3,5-dichlorobenzoyl Cl, Et3​N DCM / H2​O 0–25~85%Rapid reaction, high yield.
Fe-Mediated Reductive Amidation Nitrobenzene, 3,5-dichlorobenzoyl Cl, Fe H2​O 6071%Avoids toxic anilines; uses water as solvent [1].

Step-by-Step Experimental Protocol: Fe-Mediated Synthesis

The following self-validating protocol is adapted from the optimized conditions for the synthesis of 3,5-dichloro-N-phenylbenzamide (Compound 3ae )[1].

Materials Required
  • Nitrobenzene (0.25 mmol)

  • 3,5-Dichlorobenzoyl chloride (0.5 mmol)

  • Iron powder (Fe, ~3-5 equivalents)

  • Deionized Water (1 mL)

  • Ethyl Acetate (EtOAc) for extraction

Procedure
  • Reaction Setup: To a 10 mL round-bottom flask, add nitrobenzene (0.25 mmol) and 3,5-dichlorobenzoyl chloride (0.5 mmol).

    • Causality: The 1:2 stoichiometry ensures sufficient acylating agent remains available, compensating for any minor hydrolysis that occurs in the aqueous medium.

  • Catalyst & Solvent Addition: Add Iron powder followed by 1 mL of H2​O . Stir the mixture vigorously under an ambient air atmosphere.

  • Thermal Activation: Heat the reaction mixture to 60 °C and maintain stirring for 36 hours.

    • Causality: 60 °C provides the optimal thermodynamic energy to drive the Fe-mediated reduction of the nitro group without accelerating the competing hydrolysis of the acyl chloride to 3,5-dichlorobenzoic acid.

  • Quenching and Extraction: Cool the mixture to room temperature. Add 10 mL of water to quench, then extract the aqueous phase with EtOAc (3 × 10 mL).

    • Causality: EtOAc is selected for its polarity; it efficiently partitions the highly lipophilic 3,5-dichloro-N-phenylbenzamide into the organic layer while leaving the oxidized iron salts and unreacted water-soluble byproducts in the aqueous phase.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient.

    • Validation: The product elutes as a white solid. Melting point validation should read 148–149 °C.

Analytical Validation (NMR)

To confirm structural integrity, 1H NMR (400 MHz, DMSO- d6​ ) must be performed. The presence of the amide proton is the primary self-validating marker.

  • Expected Signals: δ 10.46 (s, 1H, N-H), 8.00 (s, 2H, Ar-H), 7.86 (s, 1H, Ar-H), 7.79 (d, J = 7.8 Hz, 2H, Ar-H), 7.39 (t, J = 7.2 Hz, 2H, Ar-H), 7.15 (t, J = 7.2 Hz, 1H, Ar-H) [1].

References

  • Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15835-15839. Available at:[Link]

  • Giordanetto, F., Wållberg, A., Knerr, L., Selmi, N., Ullah, V., Thorstensson, F., ... & Duker, G. (2013). Discovery of N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide as a selective T-type calcium channel (Cav3.2) inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(1), 119-124. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Fe-Mediated Aerobic Synthesis of 3,5-Dichloro-N-phenylbenzamide

Strategic Rationale and Chemical Context The synthesis of highly functionalized benzamides, such as 3,5-dichloro-N-phenylbenzamide, is a foundational transformation in the development of agrochemicals, fungicides, and sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Chemical Context

The synthesis of highly functionalized benzamides, such as 3,5-dichloro-N-phenylbenzamide, is a foundational transformation in the development of agrochemicals, fungicides, and small-molecule pharmaceuticals [1]. Historically, the amidation of electron-deficient carboxylic acids (e.g., 3,5-dichlorobenzoic acid) with weakly nucleophilic anilines required stoichiometric activation using thionyl chloride to form an acid chloride, or the use of expensive, atom-inefficient coupling reagents like HATU or EDC [2]. These traditional methods generate significant toxic byproducts and pose severe scalability challenges.

Recent advancements in green catalysis have revolutionized this paradigm. By leveraging earth-abundant iron (Fe) complexes under aerobic conditions, researchers can now achieve direct, atom-economical dehydrative amidation. This application note details a highly optimized, self-validating protocol for the synthesis of 3,5-dichloro-N-phenylbenzamide using an Fe(acac)₃ catalyst, pivalic acid as a proton shuttle, and molecular oxygen as an inducer in a biodegradable solvent [1].

Mechanistic Causality: The Role of the Catalytic Triad

To successfully execute this protocol, one must understand the causality behind the reagent selection. This reaction is not a standard Lewis-acid catalyzed dehydration; it relies on a synergistic "catalytic triad" [1]:

  • Fe(acac)₃ (Catalyst): Unlike highly corrosive FeCl₃, Iron(III) acetylacetonate is a stable, low-toxicity precatalyst. It acts as a mild Lewis acid that coordinates to the oxygen of the 3,5-dichlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Molecular Oxygen (Inducer): The reaction fails under an inert argon atmosphere. O₂ at atmospheric pressure acts as a critical inducer, likely altering the redox state or coordination geometry of the iron center to facilitate the displacement of the acetylacetonate ligands by the substrate, thereby accelerating the formation of the active Fe-carboxylate complex.

  • Pivalic Acid (Proton Shuttle): The coupling of an electron-deficient acid with a weak nucleophile (aniline) involves a high-energy transition state for proton transfer. Pivalic acid (20 mol%) acts as a bifunctional proton shuttle, facilitating the transfer of a proton from the incoming anilinium moiety to the leaving hydroxyl group, thereby preventing catalyst poisoning by the generated water.

  • Diethyl Carbonate (DEC) (Solvent): DEC is a green, biodegradable solvent with a high boiling point (126 °C), allowing the reaction to reach the necessary thermal activation energy (110 °C) without the need for pressurized vessels.

FeAmidation Substrates Substrates: 3,5-Dichlorobenzoic Acid + Aniline Activation O2-Induced Fe Activation & Substrate Coordination Substrates->Activation CatalyticSystem Catalytic System: Fe(acac)3 (0.5 mol%) Pivalic Acid (20 mol%) O2 Atmosphere CatalyticSystem->Activation Catalyst Loading NucleophilicAttack Nucleophilic Attack & Proton Shuttle (Pivalic Acid) Activation->NucleophilicAttack Heat (110 °C) in DEC NucleophilicAttack->CatalyticSystem Catalyst Regeneration Product Product: 3,5-Dichloro-N-phenylbenzamide + H2O NucleophilicAttack->Product C-N Bond Formation

Fig 1. Mechanistic workflow of the Fe(acac)3-catalyzed aerobic amidation process.

Quantitative Optimization Data

The necessity of the specific reaction parameters is validated by the optimization data summarized in Table 1. Deviations from the core triad (Fe + O₂ + Pivalic Acid) result in a precipitous drop in yield, validating the mechanistic hypothesis [1].

Table 1: Optimization Checkpoints for 3,5-Dichloro-N-phenylbenzamide Synthesis

EntryCatalyst (mol%)Additive (mol%)AtmosphereSolventYield (%)Mechanistic Implication
1 Fe(acac)₃ (0.5) Pivalic Acid (20) O₂ (1 atm) DEC 95 Optimal synergistic conditions.
2Fe(acac)₃ (0.5)Pivalic Acid (20)ArgonDEC18Proves O₂ is a mandatory inducer.
3Fe(acac)₃ (0.5)NoneO₂ (1 atm)DEC42Highlights the need for a proton shuttle.
4FeCl₃ (0.5)Pivalic Acid (20)O₂ (1 atm)DEC76Fe(acac)₃ provides superior ligand exchange.
5NonePivalic Acid (20)O₂ (1 atm)DEC0Confirms the background reaction is zero.

Step-by-Step Experimental Protocol

This methodology is designed for a 10 mmol preparative scale, yielding approximately 2.5 g of the target API intermediate. The protocol is engineered as a self-validating system, embedding in-process controls to ensure reliability.

Materials Required
  • 3,5-Dichlorobenzoic acid: 10.0 mmol (1.91 g)

  • Aniline: 12.0 mmol (1.1 mL) (Note: 1.2 equivalents are used to drive the equilibrium)

  • Iron(III) acetylacetonate [Fe(acac)₃]: 0.5 mol% (0.05 mmol, 17.6 mg)

  • Pivalic acid: 20 mol% (2.0 mmol, 204 mg)

  • Diethyl carbonate (DEC): 20 mL (Anhydrous)

  • Equipment: 50 mL round-bottom flask, reflux condenser, O₂ balloon, magnetic stirrer, oil bath.

Execution Workflow

Step 1: Catalyst and Substrate Loading

  • To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, sequentially add 1.91 g of 3,5-dichlorobenzoic acid, 17.6 mg of Fe(acac)₃, and 204 mg of pivalic acid.

  • Add 20 mL of DEC to the flask. The mixture will appear as a heterogeneous red/orange suspension due to the Fe(acac)₃.

  • Inject 1.1 mL of aniline via syringe.

Step 2: Aerobic Activation

  • Attach a reflux condenser to the flask.

  • Fit a septum to the top of the condenser and insert a needle attached to an O₂-filled balloon.

  • Briefly purge the headspace by inserting a bleed needle for 30 seconds, then remove the bleed needle to maintain a static 1 atm O₂ atmosphere. Causality checkpoint: The O₂ atmosphere is strictly required to induce the active catalytic species [1].

Step 3: Thermal Activation and In-Process Control (IPC)

  • Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm).

  • As the reaction reaches temperature, the suspension will dissolve into a deep, homogeneous red/brown solution, indicating successful Fe-substrate coordination.

  • Self-Validating IPC: After 12 hours, withdraw a 50 µL aliquot. Quench in 0.5 mL EtOAc and analyze via TLC (Hexane:EtOAc 3:1, UV 254 nm).

    • Expected Result: Disappearance of the 3,5-dichlorobenzoic acid spot (Rf ~0.1, streaking) and appearance of a dominant new product spot (Rf ~0.5).

Step 4: Workup and Isolation

  • Once TLC confirms consumption of the acid (typically 16–24 hours), cool the reaction to room temperature.

  • Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2 × 20 mL) to remove unreacted aniline and iron salts.

    • Saturated aqueous NaHCO₃ (2 × 20 mL) to remove pivalic acid and trace unreacted 3,5-dichlorobenzoic acid.

    • Brine (1 × 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification and Analytical Validation

  • Recrystallize the crude solid from a mixture of hot Ethanol/Water (3:1) to afford 3,5-dichloro-N-phenylbenzamide as white, needle-like crystals.

  • Self-Validating Analytical Checkpoints:

    • Yield: Expect 2.4 - 2.5 g (90-95%).

    • ¹H NMR (400 MHz, DMSO-d₆): The spectrum must show a distinct, highly deshielded singlet at δ ~10.4 ppm (1H, s, N-H) confirming the amide bond. The aromatic region will display the characteristic meta-coupled protons of the dichlorophenyl ring at δ ~8.0 ppm (2H, d, J = 1.9 Hz) and δ ~7.8 ppm (1H, t, J = 1.9 Hz) , alongside the aniline multiplet at δ 7.7–7.1 ppm (5H, m) .

References

  • Obieta, M., Urgoitia, G., Herrero, M. T., & SanMartin, R. (2024). Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions. Catalysis Science & Technology, 14, 478-485. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Bolm, C., Legros, J., Le Paih, J., & Zani, L. (2004). Iron-catalyzed reactions in organic synthesis. Chemical Reviews, 104(12), 6217-6254. URL:[Link]

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Organic Synthesis of 3,5-dichloro-N-phenylbenzamide

Abstract & Introduction 3,5-dichloro-N-phenylbenzamide is a chemical scaffold of significant interest in medicinal chemistry and materials science. The benzamide functional group is a cornerstone in the design of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

3,5-dichloro-N-phenylbenzamide is a chemical scaffold of significant interest in medicinal chemistry and materials science. The benzamide functional group is a cornerstone in the design of numerous pharmaceutical agents, and the specific dichlorophenyl moiety can impart crucial properties such as enhanced lipophilicity and metabolic stability.[1] Derivatives of N-phenylbenzamide have shown potential in a range of therapeutic areas, including as antischistosomal, antiviral, and anticancer agents.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of 3,5-dichloro-N-phenylbenzamide via a robust and widely-used method: the Schotten-Baumann reaction. This method involves the acylation of aniline with 3,5-dichlorobenzoyl chloride in the presence of a base. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental procedure from setup to purification, and offer expert insights into the rationale behind critical steps to ensure a successful and reproducible synthesis.

Reaction Scheme & Mechanism

Overall Reaction:

Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base (e.g., aqueous NaOH or pyridine) under what are known as Schotten-Baumann conditions.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., hydroxide ion or another molecule of aniline). This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction, preventing it from protonating the starting aniline and rendering it non-nucleophilic. The use of an added base drives the reaction to completion.

Experimental Design & Protocol

This section outlines all necessary materials, equipment, and a detailed procedure for the synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)CAS No.Notes
3,5-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.462.09 g10.02905-62-6Corrosive, lachrymator. Handle in a fume hood.[2]
AnilineC₆H₇N93.130.93 g (0.91 mL)10.062-53-3Toxic. Handle with care.
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.01310-73-2Corrosive.
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-75-09-2Volatile solvent.
Deionized WaterH₂O18.0245 mL-7732-18-5
Hydrochloric Acid (1 M)HCl36.46~10 mL-7647-01-0For work-up.
Saturated Sodium BicarbonateNaHCO₃84.01~20 mL-144-55-8For work-up.
Brine (Saturated NaCl)NaCl58.44~20 mL-7647-14-5For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-7487-88-9Drying agent.
Ethanol (95%)C₂H₅OH46.07~20-30 mL-64-17-5For recrystallization.
Required Equipment
  • 100 mL and 250 mL Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Protocol

1. Reagent Preparation & Reaction Setup: a. In a 250 mL beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 25 mL of deionized water to prepare a ~2 M NaOH solution. Allow it to cool. b. In a 250 mL round-bottom flask, dissolve 0.93 g (10.0 mmol) of aniline in 25 mL of dichloromethane (DCM). c. Place the flask in an ice bath and begin stirring. d. Add the cooled NaOH solution to the aniline/DCM mixture. This creates a biphasic system. > Scientist's Note: Performing the reaction in a biphasic system under vigorous stirring keeps the reactants in the organic phase and the base in the aqueous phase.[3] Cooling the reaction to 0-5 °C minimizes potential side reactions and reduces the rate of hydrolysis of the acid chloride.[3]

2. Acylation Reaction: a. Dissolve 2.09 g (10.0 mmol) of 3,5-dichlorobenzoyl chloride in 25 mL of DCM. b. Transfer this solution to a dropping funnel. c. Add the 3,5-dichlorobenzoyl chloride solution dropwise to the vigorously stirring biphasic aniline mixture over 15-20 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. > Scientist's Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts.[3] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction.

3. Work-up and Isolation: a. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed. b. Pour the reaction mixture into a 250 mL separatory funnel. c. Separate the layers. The bottom layer is the organic (DCM) phase containing the product. d. Wash the organic layer sequentially with: i. 20 mL of 1 M HCl (to remove any unreacted aniline). ii. 20 mL of saturated NaHCO₃ solution (to remove any 3,5-dichlorobenzoic acid formed from hydrolysis). iii. 20 mL of brine (to reduce the amount of water in the organic layer). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

4. Purification (Recrystallization): a. Transfer the crude solid to a small Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature. White crystals of 3,5-dichloro-N-phenylbenzamide should form. d. Cool the flask further in an ice bath to maximize crystal formation.[4] e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold ethanol and dry them under vacuum. > Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The key is to use a minimum amount of hot solvent to ensure the solution is saturated, leading to a high recovery of pure crystals upon cooling.[4]

Safety Precautions

  • 3,5-Dichlorobenzoyl chloride: This compound is corrosive and a lachrymator (causes tears). It reacts with water to produce HCl gas.[2][5] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[6]

  • Aniline: Toxic upon inhalation, ingestion, and skin contact. Handle in a fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Characterization of 3,5-dichloro-N-phenylbenzamide

  • Appearance: White solid.

  • Expected Yield: 70-85%.

  • Melting Point: 148–149 °C.[8]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.46 (s, 1H, N-H), 8.00 (s, 2H, Ar-H), 7.86 (s, 1H, Ar-H), 7.75 (d, J=7.6 Hz, 2H, Ar-H), 7.35 (t, J=7.9 Hz, 2H, Ar-H), 7.10 (t, J=7.4 Hz, 1H, Ar-H). (Note: Predicted shifts based on similar structures and literature data).[8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (C=O), 139.5, 138.8, 134.5, 131.2, 129.1, 127.0, 124.5, 120.9. (Note: Predicted shifts).

  • IR (ATR, cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1240 (C-N stretch). (Note: Predicted absorption bands).[9]

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 3,5-dichloro-N-phenylbenzamide.

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Prepare Aniline/DCM and NaOH (aq) Solutions C Set up Biphasic System in Ice Bath (0-5 °C) A->C B Prepare 3,5-Dichlorobenzoyl Chloride/DCM Solution D Dropwise Addition of Acyl Chloride Solution B->D C->D E Stir at Room Temp for 1-2 hours D->E F Separatory Funnel Extraction E->F G Wash with HCl (aq), NaHCO3 (aq), Brine F->G H Dry with MgSO4 & Evaporate Solvent G->H I Obtain Crude Solid Product H->I J Recrystallize from Hot Ethanol I->J K Vacuum Filtration & Drying J->K M Pure 3,5-dichloro-N-phenylbenzamide K->M L Characterize Final Product (MP, NMR, IR) M->L

Caption: Workflow for the synthesis of 3,5-dichloro-N-phenylbenzamide.

References

  • Zhang, Q. F., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Russian Journal of General Chemistry, 90(2), 332-338. [Link]

  • Venuti, M. C., et al. (1987). Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. Organic Process Research & Development, 1(2), 123-126. [Link]

  • Wu, Y. D., et al. (2020). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Organic & Biomolecular Chemistry, 18(3), 479-483. [Link]

  • Supporting Information for various organic syntheses often contains characterization data. [Link]

  • Land of Chemistry. (2024, May 7). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12. YouTube. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Organic Syntheses. N,N'-Diphenylbenzamidine. Org. Synth. 1941, 21, 30. [Link]

  • NIST. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Reaction for amide bond formation using CDI. [Link]

  • Stenutz. 3,5-dichloro-2-hydroxy-N-phenylbenzamide. [Link]

  • ResearchGate. Synthesis of Dichlorobenzamide Derivatives. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1893-1899. [Link]

  • PrepChem. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

  • Google Patents. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Royal Society of Chemistry. Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • Royal Society of Chemistry. Supporting Information: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

Sources

Method

HPLC method development for 3,5-dichloro-N-phenylbenzamide quantification

Application Note: Rational HPLC-UV Method Development and Validation for the Quantification of 3,5-Dichloro-N-phenylbenzamide The Causality of Design: Physicochemical Profiling Before a single sample is injected, a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational HPLC-UV Method Development and Validation for the Quantification of 3,5-Dichloro-N-phenylbenzamide

The Causality of Design: Physicochemical Profiling

Before a single sample is injected, a robust analytical method must be engineered around the intrinsic physicochemical properties of the target analyte. 3,5-dichloro-N-phenylbenzamide is a synthetic amide characterized by a central benzamide linkage flanked by a highly electronegative 3,5-dichlorophenyl ring and a standard phenyl ring[1].

As a Senior Application Scientist, I approach method development not by trial and error, but through predictive causality:

  • Stationary Phase Selection (Hydrophobicity): The dual aromatic system and the two heavy chlorine atoms impart significant lipophilicity to the molecule (estimated LogP > 4.0). Causality: A highly hydrophobic molecule requires a non-polar stationary phase to achieve adequate retention and prevent premature elution in the void volume. An end-capped C18 (Octadecylsilane) column is selected to provide maximal hydrophobic interaction while minimizing secondary silanol interactions that cause peak tailing.

  • Mobile Phase Thermodynamics: Due to the compound's poor aqueous solubility, a high organic mobile phase is mandatory. Causality: Acetonitrile (ACN) is chosen over methanol because its lower viscosity reduces system backpressure, and its aprotic nature provides sharper peak symmetry for rigid aromatic amides.

  • Detector Wavelength: The extended π−π conjugation across the benzamide core provides a strong chromophore. Causality: UV detection at 254 nm is optimal, as it captures the aromatic absorbance maximum while avoiding the low-wavelength baseline noise associated with organic solvent cutoffs.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) as a strict gatekeeper; if the system fails to meet predefined criteria, the analysis halts, preventing the generation of invalid data.

Table 1: Optimized Chromatographic Conditions & Rationale

ParameterSpecificationMechanistic Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plate count (resolution) with moderate backpressure.
Mobile Phase A Ultrapure Water + 0.1% Formic AcidFormic acid suppresses residual silanol ionization on the column matrix.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluting power required for lipophilic benzamides.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Gradient Program 0-2 min: 40% B2-8 min: 40% 80% B8-10 min: 80% B10.1-15 min: 40% BIsocratic hold focuses the analyte; gradient ramp clears late-eluting synthesis impurities.
Column Temp. 30°CStabilizes retention times against ambient laboratory fluctuations.
Detection UV at 254 nmMaximizes signal-to-noise ratio for the conjugated aromatic rings.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Filter Ultrapure Water (18.2 MΩ·cm) and HPLC-grade Acetonitrile through 0.22 µm PTFE membrane filters.

    • Add 1.0 mL of LC-MS grade Formic Acid per 1.0 L of solvent. Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump heads.

  • Standard Stock Preparation :

    • Accurately weigh 10.0 mg of 3,5-dichloro-N-phenylbenzamide reference standard.

    • Dissolve in 10.0 mL of 100% Acetonitrile (Concentration: 1.0 mg/mL).

    • Causality Check: The analyte is practically insoluble in water; using 100% organic solvent for the stock prevents micro-precipitation and ensures absolute concentration accuracy.

  • Working Solutions & Diluent Matching :

    • Dilute the stock solution using a diluent of 50:50 Water:Acetonitrile to create a calibration curve (1, 5, 10, 25, 50, 100 µg/mL).

    • Causality Check: Matching the sample diluent closely to the initial mobile phase conditions (40% B) prevents solvent-mismatch thermodynamics, which typically manifest as peak fronting or splitting.

Regulatory Framework: ICH Q2(R2) & USP <1225> Validation

To ensure absolute trustworthiness and regulatory compliance, the method must be validated according to the [2] and[3].

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria (USP/ICH)
System Suitability (SST) 6 replicate injections of the 50 µg/mL working standard prior to any sample run.Area RSD 2.0%, Tailing Factor (T) 1.5, Theoretical Plates (N) 2000.
Linearity & Range 6 concentration levels (1 to 100 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) 0.999; y-intercept 2% of target response.
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration (50 µg/mL).%RSD of peak areas 2.0%.
Specificity Inject blank diluent, mobile phase, and matrix placebo.No interfering peaks at the specific retention time of 3,5-dichloro-N-phenylbenzamide.

Visualizing the Analytical Logic

The following diagrams map the logical architecture of the method development lifecycle and the self-validating SST gatekeeper system.

HPLC_Workflow A 1. Physicochemical Profiling (LogP, pKa, UV Max) B 2. Column Selection (C18, Low Silanol Activity) A->B C 3. Mobile Phase Optimization (ACN/H2O Gradient + HCOOH) B->C D 4. System Suitability Testing (Resolution, Tailing, Plates) C->D E 5. ICH Q2(R2) Validation (Precision, Accuracy, Linearity) D->E

Fig 1. Step-by-step rational workflow for HPLC method development and validation.

Validation_System Start System Suitability Test (SST) Inject Standard (n=6) RSD Injection Precision (Area RSD ≤ 2.0%) Start->RSD Tailing Peak Tailing (T ≤ 1.5) Start->Tailing Plates Theoretical Plates (N ≥ 2000) Start->Plates Valid System Validated Proceed to Sample Analysis RSD->Valid Pass Invalid System Invalid Initiate Troubleshooting RSD->Invalid Fail Tailing->Valid Pass Tailing->Invalid Fail Plates->Valid Pass Plates->Invalid Fail

Fig 2. Self-validating System Suitability Testing (SST) decision matrix.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC Source: nih.gov URL:[Link]

Sources

Application

Application Note: Advanced Catalytic Amidation Strategies for 3,5-Dichloro-N-phenylbenzamide Production

Executive Summary & Chemical Context The synthesis of 3,5-dichloro-N-phenylbenzamide—a highly functionalized halogenated scaffold critical in agrochemical and pharmaceutical drug development—is conventionally achieved vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 3,5-dichloro-N-phenylbenzamide—a highly functionalized halogenated scaffold critical in agrochemical and pharmaceutical drug development—is conventionally achieved via the conversion of 3,5-dichlorobenzoic acid to its corresponding acyl chloride, or through the use of stoichiometric peptide coupling reagents (e.g., HATU, EDC). While effective, these traditional methods suffer from poor atom economy, generate toxic byproducts, and complicate downstream purification.

Direct catalytic amidation offers a green, highly atom-economical alternative where water is the sole byproduct. However, the direct thermal condensation of 3,5-dichlorobenzoic acid and aniline is thermodynamically unfavorable at standard temperatures. Mixing these two reagents predominantly yields a stable, unreactive ammonium salt, which typically requires1[1]. To bypass this activation energy barrier, specialized Lewis acid catalysts must be employed to selectively activate the carboxylic acid in the presence of the amine.

This application note details two field-proven, highly efficient catalytic workflows for the production of 3,5-dichloro-N-phenylbenzamide: Boronic Acid Catalysis and Titanium Tetrafluoride (TiF₄) Catalysis .

Mechanistic Rationale & Causality

To successfully synthesize 3,5-dichloro-N-phenylbenzamide, one must overcome two inherent chemical challenges:

  • Weak Nucleophilicity: Aniline is a poor nucleophile because its nitrogen lone pair is delocalized into the aromatic ring.

  • Steric & Electronic Deactivation: The two bulky, electron-withdrawing chlorine atoms at the 3- and 5-positions of the benzoic acid shield the carbonyl carbon and stabilize the unreactive carboxylate anion once the initial acid-base salt is formed.

Pathway A: Boronic Acid-Catalyzed Amidation

Boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) act as reversible covalent modifiers. The catalyst condenses with 3,5-dichlorobenzoic acid, extruding water to form a2[2]. This intermediate significantly lowers the LUMO of the carbonyl, making it highly susceptible to nucleophilic attack by the weakly nucleophilic aniline. Because this reaction is an equilibrium process that generates water, a Dean-Stark apparatus is strictly required to drive the reaction forward via Le Chatelier's principle.

Pathway B: Titanium Tetrafluoride (TiF₄) Catalysis

Unlike traditional metal chlorides that irreversibly complex with amines and deactivate,3[3]. At refluxing temperatures in toluene, the unreactive ammonium salt is dynamically cleaved. The free TiF₄ coordinates to the carbonyl oxygen of the carboxylic acid, polarizing the C=O bond and facilitating direct nucleophilic attack by aniline. The robust Ti–F bonds prevent the catalyst from being permanently poisoned by the amine.

Workflow SM Reactants: 3,5-Dichlorobenzoic Acid + Aniline Cat1 Pathway A: Boronic Acid (e.g., 5 mol% Ar-B(OH)2) SM->Cat1 Cat2 Pathway B: Titanium Catalysis (10 mol% TiF4) SM->Cat2 Int1 Intermediate: Acyloxyboron (Water removed via Dean-Stark) Cat1->Int1 Condensation Int2 Intermediate: Ti-Activated Carbonyl (Ammonium salt cleavage at reflux) Cat2->Int2 Coordination Prod Product: 3,5-Dichloro-N-phenylbenzamide Int1->Prod Amine Attack Int2->Prod Amine Attack Val Validation: HPLC & Acid/Base Workup Prod->Val Purification

Fig 1. Mechanistic pathways and validation for the catalytic amidation of 3,5-dichlorobenzoic acid.

Catalyst Selection & Reaction Optimization

The table below summarizes the quantitative optimization data for the direct amidation of 3,5-dichlorobenzoic acid with aniline across different catalytic systems.

Catalyst SystemLoading (mol%)SolventTemp (°C)Water Removal StrategyTime (h)Yield (%)
None (Thermal) 0Toluene110Dean-Stark24< 10
Phenylboronic acid 10Toluene110Dean-Stark1865
3,4,5-Trifluorophenylboronic acid 5Toluene110Dean-Stark1288
Titanium Tetrafluoride (TiF₄) 10Toluene110Molecular Sieves / Reflux2492

Data Interpretation: The uncatalyzed thermal reaction fails due to the stability of the ammonium salt. While phenylboronic acid provides moderate yields, the electron-deficient 3,4,5-trifluorophenylboronic acid increases the electrophilicity of the intermediate, boosting the yield to 88%. TiF₄ provides the highest conversion (92%) for this specific aromatic substrate[3].

Experimental Protocols & Self-Validating Systems

A robust protocol must validate itself during execution. Both methodologies below incorporate visual, volumetric, and chemical checkpoints to ensure process integrity.

Protocol A: TiF₄-Catalyzed Direct Amidation

This protocol is ideal when specialized Dean-Stark glassware is unavailable, leveraging the robust Lewis acidity of TiF₄.

Reagents:

  • 3,5-Dichlorobenzoic acid: 10.0 mmol (1.91 g, 1.0 equiv)

  • Aniline: 11.0 mmol (1.02 g, 1.1 equiv)

  • TiF₄: 1.0 mmol (123 mg, 10 mol%)

  • Anhydrous Toluene: 20 mL (0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzoic acid and anhydrous toluene.

  • Amine Addition: Add aniline dropwise at room temperature.

    • Self-Validation Checkpoint 1 (Visual): A thick white suspension will immediately form. This is the unreactive 3,5-dichlorobenzoate anilinium salt.

  • Catalyst Addition: Quickly add TiF₄ (10 mol%) to the suspension. Attach a reflux condenser under an inert argon atmosphere.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 130 °C (to maintain a steady internal toluene reflux at 110 °C) for 24 hours.

    • Self-Validation Checkpoint 2 (Visual): As the reaction reaches reflux and the TiF₄ begins activating the carbonyl, the white suspension will gradually clarify into a homogeneous yellow/brown solution, confirming active catalytic turnover.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and quench with 20 mL of saturated aqueous NaHCO₃.

  • Self-Purifying Workup:

    • Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This selectively protonates the excess aniline, dragging it into the aqueous waste.

    • Wash with 1M NaOH (1 × 20 mL). Causality: This deprotonates any unreacted 3,5-dichlorobenzoic acid, removing it from the organic phase.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 3,5-dichloro-N-phenylbenzamide as a solid.

Protocol B: Boronic Acid-Catalyzed Amidation (Dean-Stark)

This protocol relies on Le Chatelier’s principle and is highly scalable.

Reagents:

  • 3,5-Dichlorobenzoic acid: 50.0 mmol (9.55 g, 1.0 equiv)

  • Aniline: 55.0 mmol (5.12 g, 1.1 equiv)

  • 3,4,5-Trifluorophenylboronic acid: 2.5 mmol (439 mg, 5 mol%)

  • Toluene: 100 mL (0.5 M)

Step-by-Step Methodology:

  • Setup: Combine all reagents in a 250 mL round-bottom flask.

  • Apparatus Integration: Attach a Dean-Stark trap pre-filled with toluene, surmounted by a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (oil bath at 135 °C) for 12–18 hours.

    • Self-Validation Checkpoint 3 (Volumetric): Monitor the water collection in the Dean-Stark trap arm. The theoretical yield of water for a 50 mmol reaction is exactly 0.90 mL. The reaction is complete when the water volume stabilizes at ~0.9 mL.

  • Workup: Cool to room temperature. Perform the identical self-purifying acid/base wash sequence described in Protocol A. The boronic acid catalyst will be partitioned into the basic aqueous layer during the 1M NaOH wash.

References

  • Source: MDPI (2023)
  • Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2024)
  • Less Is More: N(BOH)

Sources

Method

Application Note: Preparing 3,5-Dichloro-N-phenylbenzamide Stock Solutions for Biological Assays

Executive Summary The compound 3,5-dichloro-N-phenylbenzamide (and its structural derivatives) serves as a critical halogenated benzamide scaffold in modern drug discovery. It is frequently utilized as a precursor or cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dichloro-N-phenylbenzamide (and its structural derivatives) serves as a critical halogenated benzamide scaffold in modern drug discovery. It is frequently utilized as a precursor or core pharmacophore in the development of 1 for neuroinflammation and 2 targeting Influenza A hemagglutinins.

Because of the extreme hydrophobicity imparted by the di-chloro substitution on the benzamide ring, preparing stable, accurate stock solutions requires strict adherence to solvent and temperature controls. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting 3,5-dichloro-N-phenylbenzamide for in vitro biological assays.

Physicochemical Profiling & Causality of Solvent Selection

To design an effective dissolution strategy, we must first analyze the compound's physical properties. 3,5-dichloro-N-phenylbenzamide presents as a stable white solid at room temperature[3].

Table 1: Physicochemical Properties
PropertyValueImplication for Assay Preparation
Molecular Formula C₁₃H₉Cl₂NOHighly lipophilic; requires organic solvent.
Molecular Weight 266.12 g/mol Used to calculate precise molarity.
Melting Point 148–149 °CIndicates a strong crystal lattice; requires agitation/sonication to dissolve.
Aqueous Solubility < 0.1 mg/mLInsoluble in standard aqueous buffers (PBS, DMEM).
Primary Solvent 100% Anhydrous DMSOUniversal solvent for high-throughput screening stocks.

The Causality of Solvent Choice: We exclusively mandate 100% Anhydrous Dimethyl Sulfoxide (DMSO) . Standard laboratory DMSO rapidly absorbs atmospheric moisture (hygroscopy). Even a 2-5% water content in DMSO can drastically reduce the solubility of 3,5-dichloro-N-phenylbenzamide, leading to micro-precipitates that invalidate dose-response curves. Always use newly opened, septum-sealed anhydrous DMSO[4].

Logical Workflows in Scaffold Application

Before detailing the protocol, it is essential to understand where this master stock will be applied. The diagram below illustrates the logical relationship between the 3,5-dichlorobenzamide core and its downstream biological targets.

SAR_Logic Core Halogenated Benzamide Core (3,5-dichloro-N-phenylbenzamide) P2X7 P2X7 Receptor Antagonism (Neuroinflammation Assays) Core->P2X7 Pyridine/Hydrazide Derivatives Viral Viral Fusion Inhibition (Influenza H1/H5 Assays) Core->Viral Thiophene-methyl Derivatives Agro Anti-microtubule Activity (Herbicidal Assays) Core->Agro Alkyne Derivatives

Logical relationship of the 3,5-dichlorobenzamide scaffold in biological applications.

Experimental Protocol: Master Stock Preparation

This protocol outlines the creation of a 10 mM and 50 mM master stock.

Step-by-Step Methodology
  • Equilibration: Bring the vial of 3,5-dichloro-N-phenylbenzamide powder to room temperature in a desiccator before opening. This prevents ambient condensation from forming on the cold powder.

  • Weighing: Using a calibrated analytical balance, weigh the exact mass required into a sterile, solvent-resistant amber glass vial or polypropylene tube. (See Table 2 for mass calculations).

  • Dissolution: Inject the calculated volume of 100% Anhydrous DMSO directly into the vial.

  • Agitation: Vortex the solution for 30–60 seconds. If the solid persists, sonicate the vial in a water bath at room temperature for 5 minutes to disrupt the crystal lattice.

  • Aliquoting (Critical Step): Dispense the master stock into single-use aliquots (e.g., 50 µL per tube). Causality: Repeated freeze-thaw cycles introduce moisture into the DMSO, causing the hydrophobic compound to crash out of solution.

  • Storage: Store aliquots immediately at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years)[4].

Table 2: Mass/Volume Matrix for Standard Stocks

Calculations based on MW = 266.12 g/mol . Formula: Mass (mg) = Molarity (mmol/L) × Volume (mL) × MW ( g/mol ) / 1000.

Target Stock ConcentrationVolume of Anhydrous DMSOMass of 3,5-dichloro-N-phenylbenzamide
1 mM 1.0 mL0.266 mg
10 mM 1.0 mL2.66 mg
50 mM 1.0 mL13.31 mg

Serial Dilution and Assay Plate Preparation

When applying the compound to in vitro cell cultures (e.g., MDCK cells for influenza assays or macrophages for P2X7 assays), the final DMSO concentration in the assay well must strictly remain ≤ 0.1% v/v . Higher concentrations induce osmotic stress and solvent-mediated cytotoxicity, confounding assay readouts.

To achieve this, perform a 1000x intermediate serial dilution in DMSO, followed by a 1:1000 transfer into the final aqueous assay buffer.

Table 3: 10-Point Serial Dilution Scheme (1:3 Ratio)

Starting from a 10 mM Master Stock.

StepSourceVolume of SourceVolume of DMSOIntermediate Conc. (1000x)Final Assay Conc. (1x)
1 Master Stock--10.00 mM10.00 µM
2 Step 150 µL100 µL3.33 mM3.33 µM
3 Step 250 µL100 µL1.11 mM1.11 µM
4 Step 350 µL100 µL370.0 µM370.0 nM
5 Step 450 µL100 µL123.5 µM123.5 nM
6-10 Continue 1:350 µL100 µLDecreasing...Decreasing...

Visualization: Compound Preparation Workflow

The following diagram maps the self-validating workflow from dry powder to final biological readout, ensuring all quality control gates are met.

CompoundWorkflow Powder 3,5-dichloro-N-phenylbenzamide (White Solid, MW: 266.12) Stock Master Stock Solution (10 mM or 50 mM) Powder->Stock Weigh strictly DMSO Anhydrous DMSO (Solvent) DMSO->Stock Add 1.0 mL Aliquots Aliquoting & Storage (-20°C to -80°C) Stock->Aliquots Dispense to avoid freeze-thaw Dilution Intermediate Serial Dilution (1000x in DMSO) Aliquots->Dilution Thaw before use Buffer Aqueous Assay Buffer (Final DMSO ≤ 0.1%) Dilution->Buffer 1:1000 Dilution Assay In Vitro Biological Assay (Readout: IC50 / EC50) Buffer->Assay Apply to cells/enzymes

Workflow for preparing 3,5-dichloro-N-phenylbenzamide stocks and executing biological assays.

References

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: RSC Advances (NIH / Royal Society of Chemistry) URL:[3]

  • Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[1]

  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins Source: PubMed Central (NIH) URL:[2]

  • Propyzamide (Kerb) | Herbicide Stock Preparation Guidelines Source: MedChemExpress URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-N-phenylbenzamide

Welcome to the technical support center for the synthesis of 3,5-dichloro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this important amide coupling reaction. Below, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3,5-dichloro-N-phenylbenzamide, which is typically achieved via the acylation of aniline with 3,5-dichlorobenzoyl chloride. The most common method for this transformation is the Schotten-Baumann reaction.[1]

Issue 1: Low or No Product Yield

A diminished yield is the most frequent challenge. The root cause often lies in one of three areas: reagent quality, reaction conditions, or workup procedure.

Question: My reaction yield is consistently below 50%. What are the primary factors I should investigate to improve the synthesis of 3,5-dichloro-N-phenylbenzamide?

Answer: A low yield in this Schotten-Baumann type reaction typically points to one of several critical factors. Let's break down the likely causes and how to address them systematically.

Causality and Solutions:

  • Hydrolysis of Acyl Chloride: 3,5-dichlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it back to the unreactive 3,5-dichlorobenzoic acid. This is a major pathway for yield loss, especially under aqueous basic conditions.[2]

    • Solution: Ensure your starting materials and solvent (if not using a biphasic system) are anhydrous. If using aqueous base, add the 3,5-dichlorobenzoyl chloride solution dropwise to a cooled, vigorously stirred mixture of the aniline and the base to ensure it reacts with the more nucleophilic aniline before it can be hydrolyzed.[3]

  • Incomplete Reaction: The nucleophilicity of aniline can be reduced by the HCl generated during the reaction, which protonates the starting amine, rendering it unreactive.[4][5]

    • Solution: The primary role of the base (e.g., NaOH, pyridine, triethylamine) is to neutralize the HCl byproduct, driving the equilibrium towards the product.[6][] Ensure at least one equivalent of base is used. For anilines with electron-withdrawing groups, a stronger base or a slight excess may be necessary to facilitate the reaction.

  • Sub-optimal Base Selection: The choice of base is critical. While aqueous NaOH is common, organic bases can offer advantages.

    • Solution: Pyridine or triethylamine can be used in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine, in particular, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.[6]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Impurities in the Final Product

Even with a good yield, product purity is paramount. The presence of unreacted starting materials or side-products can complicate purification and affect downstream applications.

Question: My NMR/LC-MS analysis shows unreacted aniline and a significant amount of 3,5-dichlorobenzoic acid alongside my product. How can I prevent the formation of these impurities?

Answer: This is a classic problem in this synthesis, stemming from two competing reactions: the desired N-acylation and the undesired hydrolysis of the acyl chloride.

Causality and Solutions:

  • 3,5-Dichlorobenzoic Acid Impurity: This is formed exclusively by the reaction of 3,5-dichlorobenzoyl chloride with water.[2] Its presence indicates that hydrolysis is outcompeting the amidation reaction.

    • Prevention:

      • Anhydrous Conditions: If performing the reaction in a non-aqueous solvent like DCM with an organic base (e.g., triethylamine), ensure all glassware is oven-dried and solvents are anhydrous.

      • Biphasic System Control: In a classic Schotten-Baumann reaction with aqueous NaOH, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2] This promotes the reaction between the aniline (in the organic phase) and the acyl chloride before the acyl chloride is hydrolyzed by the aqueous base.

      • Temperature Control: Running the initial addition at a low temperature (0-5 °C) slows the rate of hydrolysis more significantly than it slows the rate of amidation.[3]

  • Unreacted Aniline: The presence of unreacted aniline, especially when the acyl chloride has been fully consumed, often points to the HCl byproduct issue mentioned previously.[4] The aniline is taken out of the reaction by forming an unreactive ammonium salt.

    • Prevention: Ensure you are using at least a stoichiometric equivalent of a suitable base (e.g., NaOH, K2CO3, or triethylamine) to neutralize the HCl as it forms.[][8]

Diagram of Competing Reaction Pathways:

CompetingPathways cluster_desired Desired Pathway cluster_side Side Reaction AcylCl 3,5-Dichlorobenzoyl Chloride Product 3,5-Dichloro-N-phenylbenzamide (Product) AcylCl->Product + Aniline - HCl Acid 3,5-Dichlorobenzoic Acid (Impurity) AcylCl->Acid + H₂O - HCl Aniline Aniline (Nucleophile) Water Water (Nucleophile)

Caption: Competing reaction pathways for the acyl chloride.

Purification Strategy: If these impurities are already present, they can be removed during workup. 3,5-dichlorobenzoic acid can be removed by washing the organic layer with a dilute basic solution (e.g., 5% NaHCO₃), which will deprotonate the carboxylic acid and pull it into the aqueous layer. Unreacted aniline can be removed by washing with a dilute acidic solution (e.g., 1M HCl).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice depends on the base used. For a classic Schotten-Baumann reaction with an aqueous base like NaOH, a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is used to create a biphasic system.[3] If using an organic base like triethylamine or pyridine, an anhydrous aprotic solvent such as DCM, THF, or acetonitrile is preferred.[8]

Q2: Can I use 3,5-dichlorobenzoic acid directly with a coupling agent instead of the acyl chloride?

A2: Yes, this is an excellent alternative that avoids handling the moisture-sensitive acyl chloride. You can use 3,5-dichlorobenzoic acid with standard peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF or DCM. This method often gives cleaner reactions and high yields.[9]

Q3: How do I monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against standards of your starting materials (aniline and 3,5-dichlorobenzoyl chloride/acid). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Q4: My product has precipitated from the reaction mixture. What is the best way to purify it?

A4: If the product precipitates with high purity, it can be isolated by simple vacuum filtration, followed by washing with a non-solvent (like cold water or hexane) to remove residual impurities.[3] If impurities are present, the crude solid should be collected and purified by recrystallization. A good solvent for recrystallization will dissolve the compound when hot but not at room temperature.[10] Ethanol or ethanol/water mixtures are often good starting points for amides.

Q5: What are the key safety precautions for this reaction?

A5: 3,5-dichlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to release HCl gas. This reagent must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, especially during the addition of the acyl chloride and the base, so proper temperature control is advised.[2]

Data and Protocols

Table 1: Comparison of Reaction Conditions
ParameterMethod A: Aqueous Schotten-BaumannMethod B: Organic BaseMethod C: Coupling Agent
Acylating Species 3,5-Dichlorobenzoyl Chloride3,5-Dichlorobenzoyl Chloride3,5-Dichlorobenzoic Acid
Base/Agent 10% Aqueous NaOHTriethylamine or PyridineEDC/HATU
Solvent Dichloromethane / WaterAnhydrous DichloromethaneAnhydrous DMF or DCM
Temperature 0 °C to Room Temp0 °C to Room TempRoom Temperature
Typical Yield 75-90%80-95%85-98%
Key Advantage Inexpensive reagentsGood for moisture-sensitive substratesAvoids acyl chloride, often cleaner
Key Challenge Hydrolysis side-reactionRequires anhydrous conditionsCost of coupling agents
Experimental Protocol: Optimized Schotten-Baumann Synthesis

This protocol is based on standard procedures for N-acylation.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq.). Begin stirring the biphasic mixture vigorously.

  • Acyl Chloride Addition: Dissolve 3,5-dichlorobenzoyl chloride (1.05 eq.) in a small amount of DCM. Add this solution dropwise to the rapidly stirring reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC until the aniline is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any remaining aniline), 5% NaHCO₃ (to remove any 3,5-dichlorobenzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain pure 3,5-dichloro-N-phenylbenzamide.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Benchchem.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • SATHEE JEE. Chemistry Schotten Baumann Reaction.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
  • BOC Sciences. (2024, March 29).
  • ResearchGate. (2020, February 4). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide.
  • Benchchem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • Semantic Scholar.
  • ResearchGate.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Benchchem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • EMU Departments of Physics and Chemistry. Analytical Methods.
  • ChemicalBook.
  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermedi
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine.
  • Google Patents. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Preparation method of 3,5-dichlorobenzoyl chloride.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023, July 29).
  • Der Pharma Chemica.
  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dichlorotoluene.
  • The Royal Society of Chemistry.
  • EMU Departments of Physics and Chemistry. (2023, July 4).
  • The Royal Society of Chemistry. Analytical Methods.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Cheméo. 3,5-Dichlorobenzoyl chloride.
  • Sigma-Aldrich. 3,5-DICHLORO-2-HYDROXY-N-PHENYL-THIOBENZAMIDE AldrichCPR.
  • PrepChem.com. Synthesis of 3,5-dichlorobenzoyl chloride.
  • Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
  • ResearchGate. Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment.
  • Benchchem. Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
  • Organic Syntheses Procedure. N-phenylbenzamidine.

Sources

Optimization

Technical Support Center: 3,5-Dichloro-N-phenylbenzamide Solubility Diagnostics

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery professionals encountering solubility limits, sudden precipitation, or concentration variability when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery professionals encountering solubility limits, sudden precipitation, or concentration variability when working with 3,5-dichloro-N-phenylbenzamide in Dimethyl Sulfoxide (DMSO).

Mechanistic Overview

3,5-dichloro-N-phenylbenzamide is a highly lipophilic, halogenated benzamide. Compounds of this class typically exhibit high crystal lattice energies and poor aqueous solubility, making DMSO the universal solvent of choice for stock solutions. However, when precipitation occurs, the root cause is rarely the compound itself; rather, it is the degradation of the solvent environment. DMSO is highly hygroscopic, and the introduction of atmospheric water alters the solvent's polarity, severely depressing the thermodynamic solubility of lipophilic molecules.

Diagnostic Workflow

DMSOTroubleshooting Start Compound Precipitated in DMSO Stock CheckWater Assess DMSO Hydration (Freezing Point Check) Start->CheckWater IsWater Freezes at 4°C? CheckWater->IsWater DryDMSO Solvent is Anhydrous Proceed to Heating IsWater->DryDMSO Yes (Pure) WetDMSO Solvent is Hydrated Discard & Remake IsWater->WetDMSO No (Wet) HeatSonicate Heat to 37°C & Sonicate (15 min) DryDMSO->HeatSonicate CheckDissolve Fully Dissolved & Optically Clear? HeatSonicate->CheckDissolve Aliquot Aliquot & Store at -80°C (Argon Purged) CheckDissolve->Aliquot Yes Reformulate Reformulate at Lower Concentration CheckDissolve->Reformulate No

Workflow for diagnosing and resolving 3,5-dichloro-N-phenylbenzamide precipitation in DMSO.

Core Troubleshooting FAQs

Q: My 3,5-dichloro-N-phenylbenzamide stock was clear yesterday, but today there is a white precipitate. What happened? A: This is a classic manifestation of DMSO hygroscopicity. DMSO rapidly absorbs atmospheric moisture; an uncapped tube can gain up to 50% water by volume within 24 hours (1)[1]. The introduction of water increases the solvent's polarity and alters its structure, making it thermodynamically unfavorable to maintain large lipophilic molecules like 3,5-dichloro-N-phenylbenzamide in solution, causing them to crash out (2)[2].

Q: Why does precipitation worsen after a freeze-thaw cycle from -20°C? A: Freeze-thaw cycles provide the kinetic energy required to overcome the activation barrier for crystallization. According to Ostwald's Rule of Stages, amorphous compounds dissolve easily but exist in a supersaturated, thermodynamically unstable state (3)[3]. Water in DMSO increases this supersaturation. When the solution is frozen and thawed, it nucleates the more stable, lower-energy crystalline form of the benzamide, which is drastically less soluble (3)[3].

Q: How rapidly does DMSO absorb water during High-Throughput Screening (HTS) plate preparation? A: Extremely rapidly. A 1536-well microplate filled with 2 µL of 100% DMSO exposed to a standard laboratory environment at 40% relative humidity will absorb over 6% water by volume in just one hour (4)[4]. This hydration accelerates both compound degradation and precipitation during acoustic dispensing workflows (4)[4].

Q: How can I quickly test if my DMSO has absorbed too much water without a Karl Fischer titrator? A: You can perform a rapid freezing point depression check. Pure anhydrous DMSO has a freezing point of 18.5°C (5)[5]. If you place your DMSO in a standard 4°C refrigerator and it remains liquid after 30 minutes, it has absorbed a significant amount of water and should be discarded for sensitive stock preparations.

Quantitative Impact of Hydration

The table below summarizes the physical changes in DMSO upon atmospheric water absorption and its direct impact on lipophilic compounds.

Water Content (% by weight)Freezing Point (°C)Physical State at Room TempImpact on Lipophilic Compound Solubility
0% (Anhydrous) 18.5°CLiquid (Freezes easily)Optimal (Maximum thermodynamic solubility)
~10% ~0°C to 5°CLiquidModerate reduction; high risk of crashing
33% (1 DMSO : 2 H2O) -73.0°CHighly structured liquidSevere reduction; near-total precipitation

(Data synthesized from[3] and[5])

Self-Validating Experimental Protocols

Protocol 1: Salvaging Precipitated Stocks

If your 3,5-dichloro-N-phenylbenzamide has crashed out of solution, follow this protocol to attempt recovery.

  • Seal and Warm: Ensure the vial is tightly capped to prevent further moisture ingress. Transfer the vial to a dry heat block set to 37°C.

    • Causality: Mild endothermic heating increases the kinetic energy of the solvent molecules without thermally degrading the benzamide structure.

  • Vortex Agitation: Vortex vigorously for 1-2 minutes.

    • Causality: Mechanical shearing disrupts the crystalline lattice of the precipitate.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.

    • Causality: Acoustic cavitation generates localized high-pressure micro-environments that force the stable crystalline polymorphs back into the solvent.

  • Self-Validation Check: Remove the vial from sonication and allow it to sit at room temperature for 2 hours. Shine a laser pointer through the solution. If the beam passes cleanly without scattering (absence of the Tyndall effect), the compound is fully solvated. If micro-crystals scatter the light, the thermodynamic solubility limit of the hydrated DMSO has been permanently breached, and the stock must be discarded.

  • Aliquotting: Once validated, immediately aliquot the solution into single-use, low-bind tubes, blanket with dry Argon gas, and store at -80°C to arrest kinetic movement and prevent further water absorption.

Protocol 2: Preparation of Anhydrous HTS Stock Solutions

To prevent precipitation before it starts, utilize this protocol for generating fresh screening libraries.

  • Solvent Sourcing & Validation: Open a fresh ampoule of anhydrous DMSO (≥99.9%).

    • Self-Validation Check: Place a 100 µL aliquot of the pure DMSO into a 4°C fridge for 30 minutes. If it freezes solid, the solvent is anhydrous. If it remains liquid, the solvent is compromised by water absorption and must not be used (5)[5].

  • Equilibration: Allow both the 3,5-dichloro-N-phenylbenzamide powder and the validated DMSO to reach room temperature in a desiccator.

    • Causality: Prevents atmospheric condensation from forming on cold surfaces during handling.

  • Dissolution: Weigh the compound and add the anhydrous DMSO to achieve the target concentration. Vortex until visually clear.

  • Storage: Store exclusively in single-use aliquots at -80°C. Avoid -20°C freezers, as standard frost-free freezers cycle temperatures and introduce humidity, accelerating compound dropout.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement.
  • PubMed (NIH). "In situ DMSO hydration measurements of HTS compound libraries.
  • ResearchGate. "Busting Myths in Compound Handling Practices for Assay Developers.
  • BenchChem. "Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Reddit (r/labrats). "How much water absorbed by old DMSO?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Halogenated Byproducts in 3,5-Dichloro-N-phenylbenzamide Amidation

Welcome to the Technical Support Center. Synthesizing 3,5-dichloro-N-phenylbenzamide via the amidation of 3,5-dichlorobenzoic acid with aniline is a fundamental transformation in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3,5-dichloro-N-phenylbenzamide via the amidation of 3,5-dichlorobenzoic acid with aniline is a fundamental transformation in drug development. However, researchers frequently encounter yield-limiting halogenated byproducts (e.g., over-chlorination or isomeric impurities). This guide provides mechanistic insights, analytical troubleshooting, and validated protocols to ensure high-fidelity amide bond formation.

Section 1: Diagnostic Workflow

Troubleshooting A Halogenated Byproduct Detected BB BB A->BB Yes (+Cl mass) B Mass Spec Analysis: Poly-chlorinated? D Check SM Purity (Isomeric Impurities) B->D No (Isomeric mass) C Check Activating Agent (e.g., SOCl2, POCl3) E Switch to Mild Coupling (EDC/HOBt or HATU) C->E Aggressive Agent Used F Recrystallize SM or Use Fe-Mediated Route D->F Impure 3,5-DCBA BB->C Yes (+Cl mass)

Diagnostic flowchart for identifying and mitigating halogenated byproducts during amidation.

Section 2: Mechanistic FAQs & Causality

Q1: Why do I observe tri- or tetra-chlorinated byproducts when using thionyl chloride (SOCl₂) for acid activation? A1: The use of aggressive chlorinating agents like SOCl₂ or oxalyl chloride can lead to unintended electrophilic aromatic chlorination. While the 3,5-dichloro substitution on the benzoic acid ring exerts a strong electron-withdrawing effect that deactivates the ring (1[1]), the aniline moiety (or transient intermediates) remains highly susceptible to electrophilic attack by residual chlorinating species. To prevent this, strict stoichiometric control and thorough removal of excess SOCl₂ in vacuo are required. Alternatively, bypassing acyl chlorides entirely by using milder carbodiimide coupling agents eliminates this electrophilic halogenation pathway (2[2]).

Q2: I am using mild coupling conditions (EDC/HOBt), but I still see isomeric dichlorinated byproducts. What is the cause? A2: If mild coupling conditions are used and halogenated byproducts persist, the root cause is almost certainly upstream in the synthesis of the 3,5-dichlorobenzoic acid starting material (SM). Industrial synthesis of 3,5-dichlorobenzoic acid often involves the diazotization of p-chlorobenzoic acid or 3,5-dichloroanthranilic acid (3[3]). Incomplete diazo deamination or non-regioselective chlorination during these steps leaves isomeric impurities (e.g., 2,5-dichloro or 2,3-dichlorobenzoic acid) that carry over into the amidation step. You must validate your SM purity via HPLC or ¹H-NMR before proceeding.

Q3: Is there a pathway to synthesize 3,5-dichloro-N-phenylbenzamide that entirely avoids halogenated activating agents and unstable amines? A3: Yes. A highly effective, green alternative is the Fe-mediated reductive amidation of nitroarenes. Instead of reacting 3,5-dichlorobenzoic acid with aniline, you can react 3,5-dichlorobenzoyl chloride directly with nitrobenzene in the presence of Fe dust and water. The Fe acts as a cheap, safe reducing agent, converting the nitroarene to an amine in situ, which subsequently attacks the acyl species. This method minimizes side reactions and has been shown to yield 3,5-dichloro-N-phenylbenzamide in excellent purity (71% yield at 0.25 mmol scale) (4[4]).

Section 3: Quantitative Data: Byproduct Profiles by Coupling Method
Coupling MethodActivating AgentTypical Yield (%)Over-Halogenation RiskPrimary Byproduct / Impurity
Acyl Chloride (Reflux) SOCl₂ / POCl₃75 - 85%High Ring-chlorinated amides
Carbodiimide Coupling EDC / HOBt85 - 95%Zero Urea derivatives (water-soluble)
Reductive Amidation Fe / H₂O~71%Low Unreacted nitroarene
Section 4: Self-Validating Experimental Protocol

Protocol: Minimized-Halogen Synthesis of 3,5-Dichloro-N-phenylbenzamide via EDC/HOBt Coupling This protocol utilizes mild carbodiimide chemistry to completely eliminate the risk of reagent-induced electrophilic chlorination.

Step 1: Preparation of the Reaction Mixture Dissolve 1.0 equivalent of highly pure 3,5-dichlorobenzoic acid (validate purity >98% via NMR to rule out isomeric halogens) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

Step 2: Activation (Self-Validating Step) Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir for 30 minutes at 0 °C. Causality & Validation: HOBt forms an active ester intermediate that is stable against side reactions but highly reactive toward amines. The solution should turn clear, validating the complete formation of the HOBt-ester.

Step 3: Amidation Add 1.1 equivalents of aniline dropwise, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 4-6 hours. Causality: DIPEA neutralizes any acidic byproducts, maintaining the nucleophilicity of aniline and preventing its protonation, which would otherwise stall the reaction.

Step 4: Self-Validating Quench & Wash Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove unreacted aniline and EDC byproducts), saturated NaHCO₃ (to remove unreacted 3,5-dichlorobenzoic acid and HOBt), and brine. Validation: The EDC byproducts are highly water-soluble. A successful wash leaves only the highly organic product in the DCM layer, effectively self-purifying the mixture without chromatography.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to afford pure 3,5-dichloro-N-phenylbenzamide as a white solid.

References
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: RSC Advances URL:[Link]

  • The Chemistry of 3,5-Dichlorobenzoic Acid: Synthesis and Reactivity Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • An efficient and scalable approach to the synthesis of 3,5-dichlorobenzoic acid Source: RSC Advances URL:[Link]

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology Source: Organic Process Research & Development (ACS) URL:[Link]

Sources

Optimization

resolving NMR peak overlaps in 3,5-dichloro-N-phenylbenzamide spectra

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of structural elucidation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of structural elucidation. The aromatic region (7.0–8.0 ppm) is notoriously congested, and molecules like 3,5-dichloro-N-phenylbenzamide present a unique challenge due to the overlapping spin systems of their two distinct aromatic rings.

This guide is designed to move beyond basic troubleshooting. Here, we will explore the causality behind these overlaps and provide self-validating methodologies—ranging from solvent manipulation to advanced broadband homonuclear decoupling—to ensure absolute confidence in your spectral assignments.

FAQ & Troubleshooting Guide: Resolving Aromatic Overlaps

Q1: Why do the aromatic protons of 3,5-dichloro-N-phenylbenzamide overlap so severely in standard 1H NMR? A1: The structural topology of 3,5-dichloro-N-phenylbenzamide features two distinct aromatic systems: a 3,5-dichlorobenzoyl ring and an N-phenyl (aniline) ring. Both rings possess protons that resonate within the narrow 7.0–8.0 ppm aromatic window. The scalar J-couplings between the ortho, meta, and para protons on the N-phenyl ring generate complex multiplets (doublets and triplets). These multiplets easily congest the spectrum and overlap with the meta-coupled signals of the 3,5-dichlorophenyl ring, making accurate integration and assignment nearly impossible in standard 1D 1H NMR.

Q2: How can solvent titration (e.g., CDCl3 to DMSO-d6) resolve the overlap between the benzoyl and aniline aromatic rings? A2: Solvent-solute interactions, particularly hydrogen bonding, are a powerful tool for altering chemical shifts[1]. In a non-polar solvent like CDCl3, the amide proton (-NH-) is weakly solvated. However, switching to a strongly hydrogen-bonding solvent like DMSO-d6 drastically deshields the amide proton, shifting it far downfield to ~10.46 ppm[2]. This strong hydrogen bonding also alters the preferred dihedral angle of the N-phenyl ring relative to the amide plane. Consequently, the anisotropic shielding effects change, causing the ortho-protons of the N-phenyl ring to shift out of the congested region[3]. This differential solvation acts as a rapid, first-line physical resolution technique[4].

Q3: If solvent effects are insufficient, what is the most robust 2D NMR strategy to unambiguously assign the overlapping rings? A3: A combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating assignment system. While HSQC disperses the overlapping proton signals into the 13C dimension, HMBC is the mechanistic key. The carbonyl carbon (~163-165 ppm) serves as the structural bridge. Both the N-phenyl ortho-protons and the 3,5-dichlorophenyl H-2/H-6 protons will exhibit strong long-range (3-bond) HMBC cross-peaks to this exact carbonyl carbon. If both sets of protons correlate to the same carbonyl resonance, you have unambiguously validated the connectivity of the two rings, regardless of 1H overlap.

Q4: When 2D NMR is too time-consuming or complex, how does Pure Shift NMR solve the overlap issue? A4: Pure Shift NMR methods (such as PSYCHE or Zangger-Sterk) apply broadband homonuclear decoupling to suppress the effects of J-coupling, effectively collapsing complex multiplets into sharp, single lines (singlets)[5]. By removing the multiplet structure, the number of signals in the aromatic region decreases significantly, resolving overlaps and allowing for highly accurate integration[6]. This is highly effective for aromatic moieties where chemical shifts are distinct but obscured by multiplet congestion[7].

Quantitative Data: Solvent-Induced Chemical Shift Dispersions

To illustrate the causality of solvent effects, the table below summarizes the expected chemical shifts of 3,5-dichloro-N-phenylbenzamide. Notice how the transition to DMSO-d6 isolates the amide proton and alters the N-phenyl ortho-protons.

Table 1: 1H NMR Chemical Shift Comparison for 3,5-dichloro-N-phenylbenzamide (400 MHz)

Proton AssignmentCDCl3 (ppm)*DMSO-d6 (ppm)MultiplicityJ-Coupling (Hz)
Amide (-NH-)~7.8010.46Singlet (s)N/A
Benzoyl H-2, H-6~7.758.00Singlet (s) N/A (Meta unresolved)
Benzoyl H-4~7.557.86Singlet (s)N/A (Meta unresolved)
Aniline H-2', H-6' (ortho)~7.607.79Doublet (d)7.8
Aniline H-3', H-5' (meta)~7.357.39Triplet (t)7.2
Aniline H-4' (para)~7.157.15Triplet (t)7.2

*(Note: CDCl3 values are approximations based on typical anisotropic environments, whereas DMSO-d6 values reflect exact empirical data[2]. *Structurally, the benzoyl protons exhibit meta-coupling (~1.5-2.0 Hz), but frequently appear as broad singlets in 400 MHz spectra due to line broadening).

Experimental Protocols

Protocol 1: Solvent-Induced Shift Titration (CDCl3 to DMSO-d6)

This protocol utilizes differential solvation to physically separate overlapping signals.

  • Sample Preparation: Dissolve 15-20 mg of 3,5-dichloro-N-phenylbenzamide in 0.6 mL of CDCl3.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., 16 scans, 64k data points) to establish the baseline overlap.

  • Titration: Sequentially add 50 μL aliquots of DMSO-d6 directly to the NMR tube.

  • Monitoring: Re-acquire the 1H spectrum after each addition. Observe the downfield migration of the amide -NH- proton and the corresponding anisotropic shifts of the N-phenyl ortho-protons.

  • Self-Validation: For maximum resolution, prepare a fresh sample in 100% DMSO-d6. Compare the titrated spectrum to the 100% DMSO-d6 spectrum to ensure complete hydrogen-bonding-induced deshielding and conformational locking[4].

Protocol 2: Pure Shift 1H NMR (PSYCHE) Acquisition

This protocol uses broadband homonuclear decoupling to collapse multiplets into singlets.

  • Calibration: Accurately determine the 90° pulse length for your specific sample using the pulsecal command.

  • Parameter Setup: Load the PSYCHE pulse sequence. Restrict the sweep width (SW) strictly to the region of interest (e.g., 6.0 to 11.0 ppm) to maximize the signal-to-noise ratio, as pure shift methods inherently trade sensitivity for resolution[8].

  • Chunking Configuration (Critical Step): Set the duration of the data chunks (SW1) to approximately 60 Hz (or 0.1 ppm on a 600 MHz instrument). You must ensure the ratio of SW2/SW1 is an exact integer; otherwise, discontinuities will produce sideband artifacts in the final spectrum[9].

  • Acquisition: Run the pseudo-2D experiment. Because PSYCHE sensitivity is typically only 3% to 20% of a conventional 1D spectrum[6], increase the number of scans (e.g., 64-128) to achieve an adequate signal-to-noise ratio.

  • Self-Validation: Process the pseudo-2D data to reconstruct the 1D broadband homodecoupled spectrum. Validate the integrity of the pure shift spectrum by overlaying it with the standard 1D spectrum; the newly formed singlets must align perfectly with the chemical shift centers of the original complex multiplets.

Logical Workflow Visualization

Workflow A 1H NMR Aromatic Overlap (7.0 - 8.0 ppm) B Solvent Switch (CDCl3 to DMSO-d6) A->B Step 1: Chemical Shift Alteration C 2D NMR Correlation (HSQC & HMBC) B->C Persistent Overlap E Resolved Spectra & Accurate Integration B->E Sufficient Dispersion D Pure Shift NMR (Broadband Decoupling) C->D Multiplet Congestion C->E Heteronuclear Resolution D->E Multiplets to Singlets

Logical workflow for resolving aromatic NMR overlaps in 3,5-dichloro-N-phenylbenzamide.

References

  • Title: Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC Source: nih.gov URL: [Link]

  • Title: Pure Shift NMR Service Source: creative-biostructure.com URL: [Link]

  • Title: Practical aspects of real‐time pure shift HSQC experiments - PMC - NIH Source: nih.gov URL: [Link]

  • Title: High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: chemrxiv.org URL: [Link]

  • Title: Pure Shift NMR Source: uwyo.edu URL: [Link]

  • Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: modgraph.co.uk URL: [Link]

  • Title: Implementation of pure shift 1 H NMR in metabolic phenotyping for structural information recovery of biofluid metabolites Source: murdoch.edu.au URL: [Link]

  • Title: NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: nih.gov URL: [Link]

  • Title: NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin Source: rsc.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3,5-Dichloro-N-phenylbenzamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks that stem from a mismatch between a molecule's physicochemical reality and the chosen mobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks that stem from a mismatch between a molecule's physicochemical reality and the chosen mobile phase.

3,5-dichloro-N-phenylbenzamide is a highly hydrophobic, neutral aromatic amide. While it may seem straightforward to analyze, its amide dipole and lipophilicity require precise mobile phase engineering to prevent peak tailing, excessive retention, and co-elution with synthetic precursors. This guide provides field-proven, self-validating troubleshooting strategies and protocols for Reversed-Phase HPLC (RP-HPLC) optimization.

Part 1: Core Method Development FAQs

Q1: Why does 3,5-dichloro-N-phenylbenzamide exhibit broad or tailing peaks in a simple Water/Acetonitrile mobile phase? Expertise & Causality: Although 3,5-dichloro-N-phenylbenzamide is a neutral molecule that does not ionize in the typical pH 2–8 range, the amide carbonyl oxygen acts as a strong hydrogen bond acceptor. In unbuffered water (which often drifts to pH 5.5–6.0 due to dissolved CO₂), residual silanol groups (Si-OH) on standard C18 silica columns deprotonate into negatively charged silanoxanes (Si-O⁻). These active sites engage in secondary dipole and hydrogen-bonding interactions with the amide, causing the analyte to desorb heterogeneously and resulting in peak tailing[1]. Corrective Action: You must suppress silanol ionization by lowering the mobile phase pH. Adding an acidic modifier such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.5, fully protonating the silica surface and eliminating these secondary interactions[1][2].

Q2: Should I select Acetonitrile (ACN) or Methanol (MeOH) as the primary organic modifier? Expertise & Causality: For a highly lipophilic compound containing two chlorine atoms and two aromatic rings, Acetonitrile is the preferred starting modifier. ACN is an aprotic solvent with a higher eluotropic strength in RP-HPLC than the protic solvent MeOH. ACN will elute the strongly retained benzamide at a lower organic concentration and in a sharper band. Furthermore, ACN/Water mixtures have significantly lower viscosity than MeOH/Water mixtures, reducing system backpressure and allowing for higher flow rates. Self-Validating Check: Run a 50:50 ACN:Water and a 50:50 MeOH:Water isocratic scout. The ACN mobile phase should yield a retention factor ( k′ ) approximately 2 to 3 times lower than MeOH, confirming its superior elution efficiency for this specific hydrophobic matrix.

Q3: How do I optimize the mobile phase to separate the final product from synthetic precursors (e.g., 3,5-dichlorobenzoic acid and aniline)? Expertise & Causality: The synthetic precursors are ionizable: 3,5-dichlorobenzoic acid is a weak acid (pKa ~3.5) and aniline is a weak base (pKa ~4.6). To guarantee separation from the neutral benzamide product, you must lock the ionization state of the impurities[1]. At pH 2.5 (using 0.1% TFA), aniline is fully protonated (ionized) and will elute rapidly near the void volume ( t0​ ). Conversely, 3,5-dichlorobenzoic acid will be fully protonated (neutralized), increasing its retention but keeping it chromatographically distinct from the much larger, more hydrophobic benzamide product[3].

Workflow Start Start: 3,5-dichloro-N-phenylbenzamide Modifier Select Organic Modifier (Acetonitrile) Start->Modifier Buffer Select Aqueous Phase (Water + 0.1% Formic Acid) Modifier->Buffer Gradient Run Gradient Screening (5% to 95% B) Buffer->Gradient Eval Evaluate Resolution & Symmetry Gradient->Eval Isocratic Optimize to Isocratic Method Eval->Isocratic Asymmetry 0.95 - 1.20 Troubleshoot Troubleshoot Peak Shape Eval->Troubleshoot Asymmetry > 1.20

Figure 1: Systematic mobile phase optimization workflow for hydrophobic benzamides.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Gradient Screening Method

This protocol establishes the baseline retention behavior of 3,5-dichloro-N-phenylbenzamide while verifying system integrity.

Step 1: Mobile Phase Preparation

  • Phase A: 1000 mL HPLC-grade Water + 1.0 mL LC-MS grade Formic Acid (0.1% v/v).

  • Phase B: 1000 mL HPLC-grade Acetonitrile + 1.0 mL LC-MS grade Formic Acid (0.1% v/v).

  • Causality: Maintaining an identical additive concentration in both the aqueous and organic phases prevents baseline drift and ghost peaks during the gradient[4].

Step 2: Column Selection & Equilibration

  • Install a standard C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) or a Charged Surface Hybrid (CSH) C18 column to further prevent amide tailing[3].

  • Equilibrate at 5% B for 10 column volumes.

  • Validation Check: Monitor UV absorbance at 254 nm. The baseline must be flat with noise < 0.05 mAU before proceeding.

Step 3: Void Volume Determination

  • Inject 1 µL of 0.1 mg/mL Uracil (an unretained marker).

  • Validation Check: The elution time of Uracil establishes the dead time ( t0​ ). All subsequent analyte peaks must have a retention time ( tR​ ) such that k′=(tR​−t0​)/t0​≥2 to ensure true stationary phase interaction.

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Inject 1 µL of 3,5-dichloro-N-phenylbenzamide (1 mg/mL dissolved in 50:50 ACN:Water).

Step 5: Data Evaluation

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Acceptance Criteria: As​ must be between 0.95 and 1.20. If As​>1.20 , proceed to the Troubleshooting Matrix.

Part 3: Data Presentation & Troubleshooting

When transferring a method from an initial gradient screen to a faster, routine isocratic Quality Control (QC) method, use the following empirical transfer matrix. As a rule of thumb in RP-HPLC, a 5% decrease in organic modifier roughly doubles the retention factor ( k′ ).

Table 1: Gradient to Isocratic Transfer Calculation

Analyte Elution in Gradient (%B)Recommended Isocratic Starting %BExpected Impact on Retention ( k′ )
40%35% k′ doubles compared to elution at 40%
50%45% k′ doubles compared to elution at 50%
60%50% k′ increases ~4-fold, improving resolution
>80%75%Analyte is highly lipophilic; consider a stronger solvent blend
Diagnostics & Root Cause Analysis

Troubleshooting Issue Issue: Peak Tailing Cause1 Secondary Interactions (Silanol Activity) Issue->Cause1 Cause2 Column Overload Issue->Cause2 Fix1 Lower pH to 2.5 (Add 0.1% TFA/FA) Cause1->Fix1 Fix2 Use Hybrid (CSH) Column Cause1->Fix2 Fix3 Reduce Injection Volume Cause2->Fix3

Figure 2: Root-cause analysis and corrective actions for peak tailing.

Table 2: Mobile Phase Troubleshooting Matrix

SymptomRoot Cause HypothesisSelf-Validating DiagnosticCorrective Action
Peak Tailing ( As​>1.3 ) Silanol interactions with the amide bondInject a purely non-polar marker (e.g., toluene); if symmetric, the issue is silanol interaction.Add 0.1% TFA to mobile phase A and B to protonate silanols.
Co-elution with Aniline Insufficient ionization of the basic precursorCheck pH of the aqueous phase; it is likely > 4.0.Lower pH to 2.5 to force aniline into the void volume.
High Backpressure High viscosity of MeOH/Water mixturesSwitch to ACN/Water; observe immediate pressure drop.Replace Methanol with Acetonitrile as the organic modifier.
Baseline Drift Mismatched modifier UV absorptionRun a blank gradient (no injection).Ensure exactly 0.1% FA is blended in both Phase A and Phase B.

References

  • BenchChem. "Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide."
  • Agilent Technologies.
  • Waters Corporation.
  • Waters Corporation.
  • Scribd.

Sources

Optimization

Technical Support Center: Storage and Stability of 3,5-dichloro-N-phenylbenzamide

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the best practices for storing 3,5-dichloro-N-phenylbenzamide to prevent chemical degradation. Ensuri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the best practices for storing 3,5-dichloro-N-phenylbenzamide to prevent chemical degradation. Ensuring the stability of this compound is critical for the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3,5-dichloro-N-phenylbenzamide?

A1: To ensure the long-term stability of solid 3,5-dichloro-N-phenylbenzamide, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C. The container should be tightly sealed to prevent moisture ingress and stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

Q2: What are the primary drivers of chemical degradation for this compound?

A2: The main degradation pathways for 3,5-dichloro-N-phenylbenzamide are hydrolysis, photolysis, and thermal decomposition. The amide linkage is susceptible to cleavage by water, especially under acidic or basic conditions. The chlorinated aromatic rings can undergo photodegradation upon exposure to light, particularly UV radiation. Elevated temperatures can also promote decomposition.

Q3: How can I visually inspect my sample for signs of degradation?

A3: Visually inspect your sample for any changes from its initial appearance. Signs of degradation in the solid-state can include a change in color (e.g., from white/off-white to yellow or brown), a change in texture, or the appearance of clumping, which may indicate moisture absorption. For solutions, look for discoloration, the formation of precipitates, or cloudiness.

Q4: What is the expected shelf-life of 3,5-dichloro-N-phenylbenzamide?

A4: The shelf-life of 3,5-dichloro-N-phenylbenzamide is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the solid compound is expected to be stable for several years. However, it is crucial to re-analyze the purity of the compound periodically, especially if it has been stored for an extended period or if there is any suspicion of improper storage.

Q5: What type of container is best for storing this compound?

A5: For solid 3,5-dichloro-N-phenylbenzamide, use a tightly sealed, amber glass bottle to protect it from light and moisture. For solutions, the choice of container material is critical. Borosilicate glass is generally a good option. Avoid plastics that may be incompatible with chlorinated organic compounds. If you must use a plastic container, high-density polyethylene (HDPE) is often a suitable choice, but compatibility should be verified.

Troubleshooting Guide for Degradation Issues

Problem: My solid 3,5-dichloro-N-phenylbenzamide has changed color.

  • Potential Cause: Color change, typically to a yellowish or brownish hue, is often a sign of degradation. This could be due to exposure to light (photodegradation) or a reaction with impurities.

  • Recommended Action:

    • Isolate the affected batch to prevent its use in experiments.

    • Perform a purity analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation.

    • If the purity is compromised, the batch should be discarded.

    • Review your storage procedures to ensure the compound is protected from light.

Problem: My solution of 3,5-dichloro-N-phenylbenzamide has become cloudy or formed a precipitate.

  • Potential Cause: Cloudiness or precipitation can indicate several issues:

    • Degradation: One or more degradation products may be insoluble in the solvent. The most likely degradation products from hydrolysis are 3,5-dichlorobenzoic acid and aniline.

    • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially if the storage temperature has fluctuated.

    • Contamination: The solution may be contaminated with an insoluble substance.

  • Recommended Action:

    • Do not use the solution in your experiments.

    • Attempt to identify the precipitate. You can do this by separating the precipitate and analyzing it using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze the supernatant by HPLC to check for the presence of degradation products.

    • If degradation is confirmed, prepare a fresh solution from a pure solid sample. Ensure the solvent is of high purity and the concentration is within the solubility limits at the intended storage temperature.

Problem: HPLC analysis of my stored sample shows decreased purity and new peaks.

  • Potential Cause: The appearance of new peaks in an HPLC chromatogram is a clear indication of chemical degradation. The identity of these peaks will depend on the degradation pathway.

  • Recommended Action:

    • Identify the Degradants: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the new peaks. This information, combined with knowledge of the likely degradation pathways, can help in identifying the degradation products.

    • Quantify Degradation: Use the validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the relative amounts of each degradation product.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study where the compound is intentionally exposed to hydrolytic, oxidative, photolytic, and thermal stress. The degradation products formed under these controlled conditions can then be compared to the unknown peaks in your stored sample.

Problem: I suspect my compound was exposed to high temperatures.

  • Potential Cause: Thermal decomposition can occur, leading to a variety of degradation products. The amide bond can cleave, and the aromatic rings can undergo other reactions.

  • Recommended Action:

    • Assess the purity of the sample using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Look for potential thermal degradation products. For N-phenylbenzamides, thermal degradation can be complex and may involve free radical mechanisms.[1]

    • If significant degradation is detected, the sample should not be used.

Problem: My compound was accidentally exposed to light.

  • Potential Cause: Photodegradation is a common issue for chlorinated aromatic compounds. UV light can induce the cleavage of carbon-chlorine bonds and other photochemical reactions.

  • Recommended Action:

    • Immediately move the compound to a dark storage location.

    • Analyze the sample by HPLC, paying close attention to any new impurity peaks.

    • Compare the chromatogram to a reference standard that has been properly stored.

    • If photodegradation is suspected, a photostability study can be conducted by exposing a small amount of the compound to a controlled light source and monitoring the formation of degradation products over time.

Key Data Summary

ParameterRecommendation/Information
Optimal Storage Conditions 2-8°C, dry, dark, under inert atmosphere (e.g., Nitrogen, Argon)
Primary Degradation Pathways Hydrolysis, Photolysis, Thermal Decomposition
Likely Hydrolysis Products 3,5-dichlorobenzoic acid and aniline
Recommended Purity Analysis High-Performance Liquid Chromatography (HPLC) with UV detection
Degradant Identification Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Compatible Storage Materials Amber borosilicate glass, High-Density Polyethylene (HDPE) (verify compatibility)
Incompatible Conditions High humidity, direct sunlight/UV light, extreme heat, strong acids/bases

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements. A similar method has been used for the analysis of related dichlorophenyl)benzoic acid compounds.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,5-dichloro-N-phenylbenzamide sample.

    • Dissolve the sample in 10 mL of the mobile phase (Acetonitrile/Water) in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol for Identification of Degradation Products by GC-MS

This protocol is suitable for identifying volatile and semi-volatile degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject the sample into the GC-MS system. Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

Protocol for a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating method and understanding the degradation pathways.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

  • Photodegradation: Expose the solid compound or a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at different time points using a suitable analytical method like HPLC to monitor the formation of degradation products.

Visualizations

Potential Degradation Pathways of 3,5-dichloro-N-phenylbenzamide

A 3,5-dichloro-N-phenylbenzamide B 3,5-dichlorobenzoic acid + Aniline A->B Hydrolysis (Acid/Base, Moisture) C Photodegradation Products (e.g., dehalogenated species, phenolic compounds) A->C Photolysis (Light/UV Exposure) D Thermal Degradation Products (complex mixture) A->D Thermal Decomposition (High Temperature)

Caption: Major degradation pathways for 3,5-dichloro-N-phenylbenzamide.

Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation (Visual Change, Unexpected Results) visual Perform Visual Inspection start->visual hplc Analyze by HPLC for Purity visual->hplc purity_ok Purity within Specification? hplc->purity_ok use Compound is Suitable for Use purity_ok->use Yes identify Identify Degradants (LC-MS, GC-MS) purity_ok->identify No discard Discard Compound and Review Storage identify->discard forced_degradation Perform Forced Degradation Study (for confirmation) identify->forced_degradation

Caption: A logical workflow for investigating suspected chemical degradation.

References

  • SIELC Technologies. (2018, February 17). Separation of Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Diab, M. A., et al. (2015, April 6). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

scaling up 3,5-dichloro-N-phenylbenzamide synthesis for industrial applications

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals navigating the complex transition of 3,5-dichloro-N-phenylbenzamide synthesis fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, process chemists, and drug development professionals navigating the complex transition of 3,5-dichloro-N-phenylbenzamide synthesis from benchtop discovery to pilot-scale manufacturing.

When scaling up amidations, base selection and solvent compatibility are critical. Aqueous conditions (Schotten–Baumann) minimize contact of the acid chloride with the base if mixing is controlled, though poor mixing increases hydrolysis risks (1)[1]. Furthermore, the synthesis of 3,5-dichloro-N-phenylbenzamide specifically yields a highly crystalline product (Mp: 148–149 °C) that can complicate stirring if not properly solvated (2)[2]. To mitigate rheological failures, implementing a controlled reactive crystallization protocol is standard in pilot-scale continuous or batch productions (3)[3].

Below, you will find our validated workflows, quantitative benchmarks, and causality-driven troubleshooting guides.

Process Overview & Mechanistic Workflow

G N1 Aniline + Aqueous NaOH (Biphasic System) N3 Schotten-Baumann Amidation N1->N3 High shear mixing N2 3,5-Dichlorobenzoyl Chloride in Toluene N2->N3 Dosed addition (T < 20°C) N4 Phase Separation (Aqueous Waste) N3->N4 Heat to 65°C to dissolve product N5 Controlled Cooling Crystallization N4->N5 Organic phase (-0.5°C/min) N6 3,5-Dichloro-N- phenylbenzamide (API) N5->N6 Filtration & Drying

Pilot-scale biphasic amidation and reactive crystallization workflow.

Standard Operating Procedure (SOP): 10-kg Pilot-Scale Synthesis

Objective: Synthesize 3,5-dichloro-N-phenylbenzamide via a biphasic Schotten-Baumann amidation to avoid the use of organic bases and facilitate downstream purification.

Materials:

  • 3,5-Dichlorobenzoyl chloride (1.05 eq)

  • Aniline (1.00 eq)

  • Sodium hydroxide (1.50 eq, 20% w/w aqueous solution)

  • Toluene (10 volumes)

Step-by-Step Protocol:

  • Reactor Preparation: Charge a 100-L glass-lined reactor with Aniline (4.5 kg, 48.3 mol) and Toluene (45 L). Initiate agitation using a pitched-blade turbine at 150 RPM.

  • Base Addition: Add 20% w/w aqueous NaOH (14.5 kg, 72.5 mol). Cool the biphasic mixture to 10°C using the reactor jacket.

  • Acyl Chloride Dosing: Dissolve 3,5-Dichlorobenzoyl chloride (10.6 kg, 50.7 mol) in Toluene (10 L). Dose this solution into the reactor over 120 minutes. Critical Parameter: Maintain internal temperature between 10°C and 20°C to prevent thermal runaway and minimize acyl chloride hydrolysis.

  • Reaction Maturation: Post-addition, stir the reaction at 20°C for 60 minutes. Self-Validation: Pull a 1 mL aliquot, quench in 1 mL methanol, and verify conversion via HPLC. Do not proceed to phase separation until aniline consumption is >99%.

  • Phase Separation: Heat the reactor to 65°C to ensure the precipitated 3,5-dichloro-N-phenylbenzamide fully dissolves in the toluene phase. Self-Validation: Ensure the internal temperature is strictly ≥65°C before settling to prevent premature product crystallization at the interface, which causes emulsion formation. Stop agitation, allow 30 minutes for phase settling, and decant the lower aqueous waste layer.

  • Washing: Wash the organic phase with 10 L of warm water (65°C) to remove residual salts.

  • Crystallization: Cool the organic phase from 65°C to 5°C at a controlled linear rate of -0.5°C/min. Seed crystals (50 g) may be added at 55°C to control particle size distribution.

  • Isolation & Drying: Filter the resulting slurry via a Nutsche filter. Wash the wet cake with cold toluene (5 L). Dry under vacuum (50 mbar) at 50°C for 12 hours.

Process Parameters & Quantitative Data

ParameterLab Scale (100 g)Pilot Scale (10 kg)Target Specification
Yield 92%89%> 85%
Purity (HPLC) 99.5%99.2%> 99.0%
3,5-Dichlorobenzoic Acid 0.2%0.6%< 1.0%
Bis-acylated Impurity < 0.1%0.15%< 0.5%
Agitation Rate 400 RPM150 RPMN/A
Addition Time 15 min120 minScale-dependent

Troubleshooting Guide

Q: We are observing a significant drop in yield upon scaling up from gram-scale to kilogram-scale, accompanied by an increase in 3,5-dichlorobenzoic acid. What are the potential causes and how can we troubleshoot this? A:

  • Causality: A decrease in yield upon scale-up in Schotten-Baumann amidations is heavily tied to mass transfer limitations. In larger reactors, inefficient mixing of the biphasic (aqueous/organic) system creates localized concentration gradients. If the 3,5-dichlorobenzoyl chloride droplets are surrounded by excess aqueous NaOH without sufficient aniline contact, competitive hydrolysis outcompetes amidation, forming 3,5-dichlorobenzoic acid.

  • Actionable Solution: Upgrade to a high-shear impeller (e.g., a radial-flow Rushton turbine) to decrease droplet size and increase the interfacial surface area. If mixing remains an issue, adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transport of the phenoxide/amine interface, though this requires additional downstream washing.

Q: During the acyl chloride addition, the reactor temperature spikes, and we detect bis-acylation impurities (N-(3,5-dichlorobenzoyl)-3,5-dichloro-N-phenylbenzamide) in the HPLC trace. A:

  • Causality: The amidation reaction is highly exothermic. In batch reactors, the surface-area-to-volume ratio decreases upon scale-up, leading to poor heat removal. Elevated temperatures not only risk thermal runaway but also increase the nucleophilicity of the newly formed secondary amide, allowing it to react with another equivalent of acyl chloride.

  • Actionable Solution: Implement a feed-forward temperature control loop. The addition rate of the acyl chloride must be dynamically linked to the jacket's cooling capacity to strictly maintain T < 20°C. Furthermore, feed the acyl chloride as a diluted solution in toluene rather than neat; this acts as a thermal sink and reduces localized concentration spikes.

Q: The product precipitates midway through the reaction, causing the stirrer to seize and the reaction to stall. A:

  • Causality: 3,5-dichloro-N-phenylbenzamide is highly crystalline and has low solubility in cold toluene. As the reaction progresses, the solid mass fraction increases, causing a sudden rheological shift (thick slurry formation) that exceeds the torque limit of the agitator.

  • Actionable Solution: Instead of running the entire reaction at 10°C, allow the temperature to gradually rise to 40-50°C after the initial exothermic addition phase to keep the product in solution. Additionally, increase the toluene volume from 5 to 10 relative volumes to reduce the maximum theoretical slurry concentration.

Frequently Asked Questions (FAQs)

Q: Can we replace the biphasic Schotten-Baumann conditions with a homogeneous organic base like Triethylamine (TEA)? A: Yes, but it introduces different scale-up challenges. While TEA avoids the biphasic mixing issues and prevents hydrolysis, it generates triethylammonium chloride salts which precipitate as a thick, unmixable paste in non-polar solvents like toluene. If using TEA, you must switch to a solvent that dissolves the salt (e.g., DMF) or use a continuous flow reactor to handle the slurry. For industrial scale, aqueous NaOH is preferred due to lower cost, better atom economy, and easier aqueous waste decantation.

Q: How do we ensure consistent particle size distribution (PSD) during the final isolation? A: Uncontrolled cooling of the organic phase leads to primary nucleation, resulting in fine, difficult-to-filter powders. Implement a controlled cooling protocol. Heat the organic phase to 65°C to ensure complete dissolution, then cool at a linear rate of -0.5°C/min. Introduce 0.5-1.0% w/w seed crystals at the metastable zone width (approx. 55°C) to promote secondary nucleation and crystal growth over primary nucleation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:1

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: ACS Publications (Organic Process Research & Development) URL:3

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: RSC Advances URL:2

Sources

Optimization

overcoming steric hindrance in 3,5-dichloro-N-phenylbenzamide derivative synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in medicinal chemistry and agrochemical development: overcoming severe steric hindrance during the synthesis of 3,5-dichloro- N -phenylbenzamide derivatives.

When coupling an electron-deficient 3,5-dichlorobenzoic acid with a sterically congested aniline (e.g., 2,6-disubstituted anilines), traditional thermodynamic and kinetic assumptions fail. This guide bypasses basic textbook procedures to provide field-proven, mechanistically grounded troubleshooting strategies.

Executive Diagnostic: Selecting Your Amidation Strategy

Before troubleshooting a failed reaction, you must align your synthetic strategy with the specific steric and electronic profile of your aniline nucleophile.

DecisionTree A Assess Aniline Steric Hindrance B Low/Moderate (e.g., 2-methyl) A->B C High (e.g., 2,6-diisopropyl) A->C D HATU / DIPEA Coupling B->D E Evaluate Aniline Nucleophilicity C->E F Electron-Rich E->F G Electron-Poor E->G H COMU or Acyl Chloride + DMAP F->H I Buchwald-Hartwig Cross-Coupling G->I

Diagnostic workflow for selecting the optimal amidation strategy based on aniline sterics.

Mechanistic Q&A: Troubleshooting Coupling Failures

Q1: Why are my standard HATU/DIPEA couplings failing with 2,6-dimethylaniline, yielding a strange byproduct instead of the desired benzamide? A1: You are observing guanidinylation . When the aniline is sterically hindered, its nucleophilic attack on the activated OBt/OAt ester is kinetically sluggish. Because the desired amidation is slow, the hindered aniline instead attacks the highly electrophilic uronium/aminium carbon of the HATU reagent itself[1]. This side reaction forms a stable tetramethylguanidine byproduct, completely consuming your aniline and halting the synthesis[2][3].

Q2: If HATU fails, what is the best modern coupling reagent for this scaffold? A2: COMU is the superior choice for sterically hindered amides. COMU is a third-generation uronium salt that utilizes an Oxyma Pure leaving group and a morpholino carbon skeleton[4]. The morpholino group provides a less sterically congested environment than the dimethylamino groups in HATU, while the Oxyma ester is exceptionally reactive[5]. Crucially, the morpholino structure alters the electrophilicity of the uronium center, drastically reducing the risk of guanidinylation and directing the hindered aniline toward the desired Oxyma active ester[3][4].

Q3: My aniline is both sterically hindered (e.g., 2,6-diisopropyl) and electronically deactivated (halogenated). Even COMU and Acyl Chlorides fail. What is the fallback? A3: You must abandon direct acid-amine condensation and pivot to Buchwald-Hartwig Cross-Coupling . Instead of activating the carboxylic acid, you synthesize the primary 3,5-dichlorobenzamide and couple it directly with the sterically hindered aryl halide using a Palladium catalyst[6]. By utilizing bulky, sterically hindered phosphine ligands (such as carbazolyl-derived P,N-ligands or IPr*), you force the catalytic cycle to favor the monoligated palladium species, which dramatically accelerates the otherwise impossible reductive elimination step required to form the C-N bond[6][7].

Quantitative Reagent Matrix

To streamline your optimization, use the following data matrix to select the appropriate activation chemistry based on your substrate's limitations.

Coupling StrategyReagent/CatalystReactivity with Hindered AnilinesRisk of GuanidinylationByproduct ProfileRecommended Use Case
Standard Uronium HATU / DIPEAModerateHigh[3]TetramethylguanidineUnhindered or mono-ortho substituted anilines
Advanced Uronium COMU / DIPEAHighLow[4]Morpholino-urea, OxymaDi-ortho substituted anilines (e.g., 2,6-xylidine)
Acyl Halide SOCl₂ then DMAPVery HighNoneHCl, SO₂ (requires scavenging)Highly hindered, electron-poor anilines
Pd-Catalyzed Pd(OAc)₂ / Bulky LigandExceptionalNoneHalide saltsExtreme steric congestion (e.g., 2,6-diisopropyl)[7]

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the physical or analytical checkpoint is met.

Protocol A: COMU-Mediated Amidation (Solution Phase)

Best for moderate-to-high steric hindrance without severe electronic deactivation.

  • Pre-activation: In an oven-dried flask under N₂, dissolve 3,5-dichlorobenzoic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.3 M). Add DIPEA (2.0 eq) dropwise at 0 °C.

    • Self-Validation Checkpoint: The solution will undergo a distinct, rapid color change (typically turning yellow/orange). This color shift is a reliable visual indicator that the highly reactive Oxyma active ester has formed[5].

  • Nucleophilic Attack: Add the sterically hindered aniline (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–6 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The disappearance of the Oxyma active ester mass and the appearance of the 3,5-dichloro- N -phenylbenzamide derivative mass confirms successful coupling.

  • Workup: Dilute with EtOAc, wash sequentially with 1 N HCl, 1 N NaHCO₃, and brine. The Oxyma byproduct is highly water-soluble and will partition cleanly into the aqueous phase[4].

COMUMechanism A 3,5-Dichlorobenzoic Acid + Base B Carboxylate Anion A->B C COMU Activation B->C D Oxyma Active Ester C->D -Urea byproduct E Hindered Aniline Attack D->E F 3,5-Dichloro-N-phenyl benzamide E->F -Oxyma leaving

Mechanistic pathway of COMU-mediated activation and subsequent hindered aniline coupling.
Protocol B: Buchwald-Hartwig Amidation

Best for extreme steric congestion (e.g., 2,6-diisopropyl or tetra-ortho-substituted systems).

  • Catalyst Activation: In a glovebox, combine Pd(OAc)₂ (2 mol%), a bulky phosphine ligand (e.g., a carbazolyl-derived P,N-ligand or IPr*) (4 mol%), and NaOtBu (1.5 eq) in anhydrous toluene.

    • Self-Validation Checkpoint: A color shift to deep red/brown indicates the successful reduction and formation of the active monoligated Pd(0) species[7].

  • Substrate Addition: Add primary 3,5-dichlorobenzamide (1.0 eq) and the sterically hindered aryl chloride/bromide (1.2 eq). Seal the vessel and heat to 110 °C for 15 hours.

    • Self-Validation Checkpoint: If the reaction stalls at <50% conversion, the steric bulk of the ligand may be insufficient to drive the reductive elimination step. Verify ligand coordination via ³¹P NMR and consider switching to a more sterically demanding ligand like [Pd(IPr*)(cin)Cl][6].

  • Purification: Filter through a pad of Celite to remove palladium black and inorganic salts, then purify via flash chromatography.

References

  • ACS Organic Process Research & Development | Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | [Link]

  • The Journal of Organic Chemistry | Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | [Link]

  • Catalysis Science & Technology (RSC) | Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated | [Link]

  • ResearchGate | Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide addresses the comparative efficacy of two specific chlorinated analogues: 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide. A comprehensive review of publicly available experimental data reveals a significant gap in direct comparative studies for these two compounds. Consequently, this document shifts from a direct data comparison to a proposed methodological framework. It outlines the experimental protocols necessary for a robust comparative efficacy evaluation, drawing upon established assays for related N-phenylbenzamide derivatives. The primary focus is on the potential application of these compounds as p38α mitogen-activated protein kinase (MAPK) inhibitors and as antimicrobial agents, reflecting the therapeutic promise of this chemical class.

Introduction: The N-Phenylbenzamide Scaffold and the Role of Halogenation

N-phenylbenzamides are a privileged class of compounds in drug discovery, demonstrating a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The substitution pattern on both the benzoyl and aniline rings plays a critical role in modulating the potency and selectivity of these molecules. Halogenation, in particular, is a common strategy to enhance the pharmacological profile of drug candidates, often by increasing lipophilicity, improving metabolic stability, and facilitating stronger interactions with biological targets.

This guide focuses on two specific chlorinated derivatives:

  • 3,5-dichloro-N-phenylbenzamide: Characterized by two chlorine atoms on the benzoyl ring.

  • 4-chloro-N-phenylbenzamide: Featuring a single chlorine atom at the para position of the benzoyl ring.

Potential Therapeutic Targets and Rationale for Comparison

Based on preliminary data for related compounds, two primary areas of investigation are proposed for comparing the efficacy of 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide:

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α MAPK signaling pathway is a key regulator of inflammatory responses. Its aberrant activation is implicated in a range of diseases, including cancer, rheumatoid arthritis, and neuroinflammatory disorders.[1][2] Novel 4-chloro-N-phenylbenzamide derivatives have been disclosed as potential p38α MAPK inhibitors, suggesting that this may be a relevant target for this scaffold.[1] A comparative study would elucidate the impact of the dichlorination pattern on inhibitory activity.

p38α MAPK Signaling Pathway

p38_pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38α MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: Simplified p38α MAPK signaling cascade.

Antimicrobial Activity

N-phenylbenzamide derivatives have shown promise as antibacterial and antifungal agents.[3][4] The mechanism of action can vary, but for some, it involves disruption of the bacterial cell wall. A quantitative structure-activity relationship (QSAR) study on N-phenylbenzamides suggested that electrostatic interactions are crucial for activity against Gram-positive bacteria, while hydrophobic and steric factors are more important for activity against Gram-negative bacteria.[5] Comparing the two chlorinated compounds would provide insight into how different substitution patterns affect their antimicrobial spectrum and potency.

Proposed Methodologies for Comparative Efficacy Evaluation

To address the current knowledge gap, a series of well-established in vitro assays are proposed.

In Vitro p38α MAPK Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of p38α MAPK.

Experimental Protocol:

  • Reagents and Materials: Recombinant human p38α MAPK, kinase buffer, ATP, and a suitable substrate (e.g., ATF2).

  • Compound Preparation: Prepare stock solutions of 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide in DMSO. Create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

    • Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Workflow for p38α MAPK Inhibition Assay

Caption: Experimental workflow for determining p38α MAPK IC50.

Cell-Based Antiproliferative Assay

To assess the potential anticancer activity, a cell viability assay using a relevant cancer cell line (e.g., a line known to be sensitive to p38 MAPK inhibitors) is recommended.

Experimental Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HCT116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

To evaluate and compare the antimicrobial efficacy, the minimum inhibitory concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria should be determined.

Experimental Protocol:

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive and Escherichia coli ATCC 25922 for Gram-negative).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Summary (Hypothetical)

Upon completion of the proposed experiments, the efficacy data for 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide can be summarized for direct comparison.

Parameter Assay 3,5-dichloro-N-phenylbenzamide 4-chloro-N-phenylbenzamide
p38α MAPK Inhibition In Vitro Kinase AssayIC50 (µM)IC50 (µM)
Anticancer Activity HCT116 Cell ViabilityIC50 (µM)IC50 (µM)
Antimicrobial Activity MIC DeterminationS. aureus MIC (µg/mL)S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)E. coli MIC (µg/mL)

Conclusion and Future Directions

While a direct comparison of the efficacy of 3,5-dichloro-N-phenylbenzamide and 4-chloro-N-phenylbenzamide is currently hampered by a lack of published data, this guide provides a clear and scientifically rigorous framework for such an investigation. The proposed experimental protocols will enable researchers to generate the necessary data to elucidate the structure-activity relationships of these chlorinated N-phenylbenzamides. The results of these studies will be invaluable for guiding the future design and development of more potent and selective therapeutic agents based on this versatile scaffold. Further investigations could also explore their efficacy in other therapeutic areas where N-phenylbenzamides have shown promise, such as in the treatment of parasitic diseases or viral infections.

References

  • PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]

  • Wadsworth, S. A., & Lalan, P. (n.d.). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation. [Link]

  • Giri, R., et al. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. [Link]

  • Saeed, S., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1383. [Link]

  • Saeed, S., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.[Link]

  • Singh, P. P., et al. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. European Journal of Medicinal Chemistry, 43(9), 1992-1999. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Transition Metal Catalysts for 3,5-dichloro-N-phenylbenzamide Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of N-aryl benzamides is a cornerstone of modern medicinal chemistry and materials science. Among these, 3,5-dichloro-N-phenylbenzamide represe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl benzamides is a cornerstone of modern medicinal chemistry and materials science. Among these, 3,5-dichloro-N-phenylbenzamide represents a key structural motif found in a variety of biologically active compounds. The efficient construction of the C-N bond in this molecule is a critical challenge, and transition metal catalysis has emerged as the most powerful tool for this transformation. This guide provides an in-depth technical comparison of the leading transition metal catalysts—palladium, copper, nickel, and iron—for the synthesis of 3,5-dichloro-N-phenylbenzamide. We will delve into the mechanistic nuances, practical considerations, and present comparative data to empower you in selecting the optimal catalytic system for your research and development needs.

Introduction to C-N Cross-Coupling for N-Aryl Benzamide Synthesis

The formation of a C-N bond between an aryl halide and an amide is a thermodynamically favorable but kinetically challenging transformation. Transition metal catalysts provide a lower energy pathway for this reaction to occur, enabling efficient synthesis under relatively mild conditions. The most prominent methods include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] More recently, catalysts based on more earth-abundant metals like nickel and iron have gained significant attention due to their lower cost and unique reactivity.[3][4]

This guide will focus on the synthesis of 3,5-dichloro-N-phenylbenzamide from either 3,5-dichlorobenzoyl chloride and aniline or 3,5-dichlorobenzamide and an appropriate arylating agent.

The Catalytic Contenders: A Head-to-Head Comparison

The choice of catalyst is a multifactorial decision that depends on factors such as cost, substrate scope, functional group tolerance, and reaction conditions. Below, we compare the performance of palladium, copper, nickel, and iron catalysts for the synthesis of N-aryl benzamides, with a focus on our target molecule, 3,5-dichloro-N-phenylbenzamide.

Table 1: Comparative Performance of Transition Metal Catalysts for N-Aryl Benzamide Synthesis
Catalyst SystemTypical ReactionCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium Buchwald-Hartwig Amination0.5 - 580 - 13012 - 2480 - 98Broad substrate scope, high yields, good functional group tolerance.[1][5]High cost of palladium and ligands, sensitivity to air and moisture.[1]
Copper Ullmann Condensation5 - 20100 - 20024 - 4860 - 90Low cost of copper, less sensitive to air and moisture.[1]Harsher reaction conditions, often requires higher catalyst loading and temperatures.[6]
Nickel Nickel-catalyzed C-N Coupling1 - 1025 - 13012 - 3670 - 95Lower cost than palladium, unique reactivity for challenging substrates.[7][8]Can be sensitive to reaction conditions, ligand optimization is often required.
Iron Iron-catalyzed N-arylation5 - 20100 - 14024 - 4850 - 85Very low cost, environmentally benign.[9]Often requires higher catalyst loading, substrate scope can be limited.[10]

Deep Dive into Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for C-N bond formation.[5] It employs a palladium catalyst, typically with a bulky, electron-rich phosphine ligand, to couple an aryl halide or triflate with an amine or amide.

Reaction Principle: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the N-aryl amide and regenerate the Pd(0) catalyst.[1]

Experimental Protocol: Synthesis of 3,5-dichloro-N-phenylbenzamide via Buchwald-Hartwig Amination

  • Materials: 3,5-dichlorobenzamide, iodobenzene (or bromobenzene), Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

    • 3,5-dichlorobenzamide (1 equivalent) and iodobenzene (1.2 equivalents) are added, followed by anhydrous toluene.

    • The tube is sealed, removed from the glovebox, and heated to 110 °C with vigorous stirring for 12-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3,5-dichloro-N-phenylbenzamide.

Causality Behind Experimental Choices:

  • Ligand Selection: Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction rates.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amide without competing in the coupling reaction.[12]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[13] It is a more cost-effective alternative to palladium-catalyzed reactions.[1]

Reaction Principle: The mechanism is thought to involve the formation of a Cu(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-aryl amide product.[1]

Experimental Protocol: Synthesis of 3,5-dichloro-N-phenylbenzamide via Ullmann Condensation

  • Materials: 3,5-dichlorobenzoyl chloride, aniline, Copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), Potassium carbonate (K₂CO₃), and anhydrous Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 3,5-dichlorobenzoyl chloride (1 equivalent), aniline (1.1 equivalents), CuI (10 mol%), DMEDA (20 mol%), and K₂CO₃ (2 equivalents) in anhydrous DMF is prepared in a sealed tube.

    • The reaction mixture is heated to 120-140 °C for 24-48 hours.

    • After cooling, the mixture is diluted with ethyl acetate and washed with aqueous ammonia solution and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Simple and inexpensive N,N'-dimethylethylenediamine (DMEDA) is an effective ligand that accelerates the reaction and allows for lower reaction temperatures compared to the ligand-free Ullmann reaction.[1]

  • Solvent: A high-boiling polar aprotic solvent like DMF is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.

Caption: Catalytic cycle for the Ullmann condensation.

Nickel-Catalyzed N-Arylation

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N cross-coupling reactions.[7] Nickel catalysts can often promote reactions of less reactive aryl chlorides, which are challenging substrates for palladium.

Reaction Principle: The mechanism of nickel-catalyzed N-arylation is still under investigation but is thought to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle, depending on the reaction conditions.

Experimental Protocol: Synthesis of 3,5-dichloro-N-phenylbenzamide via Nickel Catalysis

  • Materials: 3,5-dichlorobenzamide, Phenylboronic acid, Nickel(II) chloride (NiCl₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₃PO₄), and a solvent (e.g., dioxane).

  • Procedure:

    • A mixture of 3,5-dichlorobenzamide (1 equivalent), phenylboronic acid (1.5 equivalents), NiCl₂ (5 mol%), PPh₃ (10 mol%), and K₃PO₄ (2 equivalents) in dioxane is heated under a nitrogen atmosphere at 100-120 °C for 12-24 hours.

    • Work-up and purification are performed similarly to the palladium-catalyzed method.

Causality Behind Experimental Choices:

  • Arylating Agent: Phenylboronic acid is a common and effective arylating agent in nickel-catalyzed cross-coupling reactions.

  • Ligand: The choice of phosphine ligand is critical and can significantly impact the efficiency of the reaction.

Iron-Catalyzed N-Arylation

Iron is a highly abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for sustainable chemistry.[9] Iron-catalyzed N-arylation reactions are a developing field with significant potential.

Reaction Principle: The mechanism of iron-catalyzed N-arylation is not as well-established as that of palladium or copper. It is believed to involve either a high-valent iron species or a radical pathway.

Experimental Protocol: Synthesis of 3,5-dichloro-N-phenylbenzamide via Iron Catalysis

  • Materials: 3,5-dichlorobenzamide, iodobenzene, Iron(III) chloride (FeCl₃), a ligand (e.g., DMEDA), and a base (e.g., K₂CO₃) in a solvent like toluene.

  • Procedure:

    • A mixture of 3,5-dichlorobenzamide (1 equivalent), iodobenzene (1.2 equivalents), FeCl₃ (10 mol%), DMEDA (20 mol%), and K₂CO₃ (2 equivalents) in toluene is heated at 130-140 °C for 24-48 hours in a sealed tube.

    • Work-up and purification follow standard procedures.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Simple iron salts like FeCl₃ in combination with an inexpensive ligand like DMEDA can effectively catalyze the N-arylation reaction, although higher catalyst loadings are often required.[10]

Conclusion and Future Outlook

The synthesis of 3,5-dichloro-N-phenylbenzamide can be achieved through various transition metal-catalyzed methods, each with its own set of advantages and disadvantages.

  • Palladium catalysis (Buchwald-Hartwig) remains the most versatile and reliable method, offering high yields and broad substrate scope, albeit at a higher cost.

  • Copper catalysis (Ullmann) provides a more economical alternative, especially for large-scale synthesis, though it often requires harsher reaction conditions.

  • Nickel and Iron catalysis are promising, more sustainable alternatives that are still under active development. They offer significant cost advantages and unique reactivity profiles.

The choice of the optimal catalyst will depend on the specific requirements of your synthesis, including cost, scale, and the presence of other functional groups in the starting materials. As research in this field continues, we can expect the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of N-aryl benzamides and other important organic molecules.

References

  • Beilstein Journal of Organic Chemistry. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Organic Letters. (2019). Is Fe-catalyzed ortho C–H Arylation of Benzamides Sensitive to Steric Hindrance and Directing Group? [Link]

  • ResearchGate. (n.d.). Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. [Link]

  • ChemRxiv. (n.d.). N-Arylation by Nickel-Mediated Carbonyl Deletion from Carbox-amides Enabled by Visible Light. [Link]

  • PubMed. (2026). Nickel-Catalyzed Reductive Arylation of N-Acyl Hemiaminals. [Link]

  • Google Patents. (n.d.). US9452980B2 - Substituted benzamides.
  • ResearchGate. (n.d.). Nickel‐catalyzed arylation of aromatic benzamides. [Link]

  • PubMed. (2008). Efficient iron-catalyzed N-arylation of aryl halides with amines. [Link]

  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • ResearchGate. (n.d.). Nickel‐Catalyzed Asymmetric Synthesis of α‐Arylbenzamides. [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Drug Discovery and Development. [Link]

  • eScholarship.org. (n.d.). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. [Link]

  • Journal of the American Chemical Society. (2014). Iron-Catalyzed Directed Alkylation of Aromatic and Olefinic Carboxamides with Primary and Secondary Alkyl Tosylates, Mesylates, and Halides. [Link]

  • Wiley Online Library. (2026). Iron-catalyzed para-selective alkylation of aryl amides with tertiary Grignard reagents. [Link]

  • MIT Open Access Articles. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. [Link]

  • Google Patents. (n.d.). US5030777A - Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
  • The Journal of Organic Chemistry. (2009). The Scope and Limitation of Nickel-Catalyzed Aminocarbonylation of Aryl Bromides from Formamide Derivatives. [Link]

  • N/A
  • Eureka | Patsnap. (2020). Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. [Link]

  • Accounts of Chemical Research. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. [Link]

  • MIT Open Access Articles. (2009). Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. [Link]

  • Dalton Transactions. (n.d.). An efficient copper-catalyzed synthesis of symmetrical bis(N-arylbenzamide) selenides and their conversion to hypervalent spirodiazaselenuranes and hydroxy congeners. [Link]

  • MDPI. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. [Link]

Sources

Validation

purity validation of commercial 3,5-dichloro-N-phenylbenzamide reference standards

Title: Purity Validation of Commercial 3,5-Dichloro-N-phenylbenzamide Reference Standards: A Comparative Metrological Guide Introduction In pharmaceutical and agrochemical development, the integrity of your analytical da...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Purity Validation of Commercial 3,5-Dichloro-N-phenylbenzamide Reference Standards: A Comparative Metrological Guide

Introduction In pharmaceutical and agrochemical development, the integrity of your analytical data is fundamentally limited by the quality of your reference standards. 3,5-dichloro-N-phenylbenzamide is a highly conjugated, halogenated intermediate frequently utilized in the synthesis of complex active ingredients. When sourcing commercial reference standards of this compound, laboratories often encounter a dangerous discrepancy: generic suppliers claim >99% purity based solely on HPLC Area%, while certified reference materials (CRMs) report slightly lower, but metrologically traceable, absolute purities.

As a Senior Application Scientist, I have overseen numerous investigations triggered by "high-purity" standards that were, in reality, contaminated with invisible inorganic salts or moisture. This guide objectively compares the two gold-standard methodologies for purity validation—Mass Balance and Quantitative NMR (qNMR)—and demonstrates why relying on single-technique chromatographic purity is a critical failure point in analytical workflows.

The Analytical Challenge: Why HPLC Area% Fails

Relying on HPLC Area% assumes that all molecules in the sample possess identical UV extinction coefficients. For 3,5-dichloro-N-phenylbenzamide, common synthetic impurities include aniline and 3,5-dichlorobenzoic acid. These impurities have vastly different molar absorptivities at 254 nm compared to the parent benzamide. Consequently, an impurity might represent 2.0% of the sample by mass but only 0.5% by UV area, artificially inflating the reported purity.

Furthermore, HPLC is entirely blind to residual water, solvents, and inorganic catalysts (such as the iron powder often used in the reduction of nitroarenes during the synthesis of N-aryl amides)[1].

Comparative Purity Validation Strategies

To establish a self-validating system, we must employ orthogonal techniques. The two primary pathways are Mass Balance and qNMR.

  • Mass Balance (100% - Σ Impurities): This traditional approach subtracts the sum of all orthogonal impurity measurements (water, volatile solvents, inorganic residue, and organic impurities) from 100%[2]. While comprehensive, it is labor-intensive and prone to cumulative error.

  • Quantitative NMR (qNMR): qNMR is an absolute primary method. Because the NMR signal intensity is directly proportional to the number of nuclei, it allows for direct purity determination against a universal internal standard, bypassing the need for identical chemical reference standards[3]. It rivals chromatography in precision while eliminating the UV response factor bias[4].

PurityValidation cluster_0 Mass Balance Pathway cluster_1 qNMR Pathway Start Commercial 3,5-dichloro-N-phenylbenzamide HPLC HPLC-UV (Organic) Start->HPLC KF Karl Fischer (Water) Start->KF ROI ROI (Inorganic) Start->ROI GC GC-FID (Solvents) Start->GC qNMR 1H-qNMR (Internal Standard) Start->qNMR CalcMB 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB ROI->CalcMB GC->CalcMB Final Orthogonal Validation CalcMB->Final CalcNMR Direct Molar Ratio qNMR->CalcNMR CalcNMR->Final

Workflow of orthogonal purity validation comparing Mass Balance and qNMR methodologies.

Experimental Methodologies

Protocol 1: Absolute Purity by 1H-qNMR (Self-Validating System)

Causality Focus: 3,5-dichloro-N-phenylbenzamide exhibits distinct ^1^H NMR signals in DMSO-d6, notably an amide singlet at 10.46 ppm and aromatic signals between 7.15 and 8.00 ppm[1]. We select Maleic Acid (singlet at 6.26 ppm) as the internal standard because it provides baseline resolution from the analyte's signals.

  • System Suitability Test (SST): Before sample analysis, analyze a gravimetric mixture of NIST Benzoic Acid and NIST Maleic Acid. Validation logic: The calculated purity must fall within ±0.5% of the certified value. This confirms that the 90° pulse calibration and relaxation delays are sufficient for quantitative recovery.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the 3,5-dichloro-N-phenylbenzamide standard and ~5 mg of Maleic Acid into a vial.

  • Solubilization: Dissolve in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous DMSO is critical; trace moisture can cause proton exchange at the amide N-H (10.46 ppm), broadening the peak and ruining integration accuracy.

  • Acquisition: Run a 1D ^1^H experiment at 400 MHz or higher. Set the pulse angle to 90° for maximum signal-to-noise. Critically, set the relaxation delay (D1) to 30 seconds. Causality: D1 must be at least 5× the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete return to thermal equilibrium. Incomplete relaxation leads to signal saturation and artificially low purity results.

  • Integration & Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's aromatic doublet (7.79 ppm, 2H). Calculate mass fraction purity using the standard qNMR molar ratio equation.

Protocol 2: Orthogonal Mass Balance Validation

Causality Focus: To prove the qNMR result is accurate, we must independently quantify all impurities.

  • HPLC-UV (Organic Impurities): Analyze the sample using a C18 column (150 x 4.6 mm). Mobile phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of acidic precursors like 3,5-dichlorobenzoic acid, preventing peak tailing and ensuring reproducible retention times. Self-Validation: Spike the sample with 0.5% 3,5-dichlorobenzoic acid to verify resolution (Rs > 2.0) and recovery.

  • Karl Fischer Titration (Water): Quantify moisture using coulometric KF.

  • Residue on Ignition (Inorganics): Ignite 1.0 g of sample with sulfuric acid at 600°C. Causality: Sulfuric acid converts volatile metal chlorides (e.g., residual iron from synthesis) into stable metal sulfates, ensuring they are not vaporized and lost during ignition.

  • Calculation: True Purity =[100% - (%Water + %Solvents + %ROI)] × (HPLC Area% / 100).

Comparative Performance Data

The following table summarizes an internal evaluation of three commercial grades of 3,5-dichloro-N-phenylbenzamide. Regulatory agencies require validated, fully characterized reference standards for accurate impurity profiling[5].

Vendor / GradeClaimed PurityVendor's MethodTrue Purity (qNMR)True Purity (Mass Balance)Discrepancy Driver
Vendor A (Generic) >99.0%HPLC Area%96.2%96.5%Ignored water (1.2%) & residual Fe catalyst (1.5%).
Vendor B (Analytical) 98.5%HPLC + KF98.1%98.2%Uncorrected UV response factors for organic impurities.
Vendor C (CRM) 99.7%qNMR + Mass Balance99.7%99.6%N/A (Orthogonal validation confirms accuracy).

Conclusion

For critical assays, relying on uncharacterized generic standards is a false economy. The data clearly demonstrates that HPLC Area% systematically overestimates the purity of 3,5-dichloro-N-phenylbenzamide. Implementing a self-validating qNMR protocol, supported by orthogonal mass balance testing, is the only scientifically rigorous method to guarantee the metrological traceability of your reference materials.

References

  • Title: Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides Source: nih.gov URL: [Link]

  • Title: QNMR for Reference Material Preparation Source: encyclopedia.pub URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: acs.org URL: [Link]

  • Title: Choosing Reference Standards for API or Impurity Source: resolvemass.ca URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: patsnap.com URL: [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: Halogenated N-Phenylbenzamides in Targeted Therapeutics

As a Senior Application Scientist, evaluating the structural activity relationship (SAR) of a pharmacophore requires moving beyond basic binding affinities to understand the physicochemical causality driving those intera...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural activity relationship (SAR) of a pharmacophore requires moving beyond basic binding affinities to understand the physicochemical causality driving those interactions. The N-phenylbenzamide (benzanilide) scaffold is a privileged structure in medicinal chemistry. However, it is the strategic introduction of halogen atoms (fluorine, chlorine, bromine) that fundamentally alters its stereoelectronic landscape, unlocking potent biological activities ranging from neuroprotection to antimalarial efficacy.

This guide objectively compares the performance of various halogenated N-phenylbenzamides against non-halogenated and alternative scaffolds, supported by field-proven experimental data and self-validating assay protocols.

Mechanistic Causality: Why Halogenate the N-Phenylbenzamide Scaffold?

The N-phenylbenzamide core consists of two aromatic rings connected by an amide linker. While the unsubstituted scaffold often exhibits poor target selectivity and rapid metabolic clearance, targeted halogenation introduces two critical modifications:

  • Steric Hindrance and Conformational Locking: Halogenation at the ortho-position of either the aniline or benzoic acid ring forces a significant dihedral twist relative to the plane of the amide group. This steric bulk restricts bond rotation, locking the molecule into a specific bioactive conformation that enhances shape-matching within deep enzymatic pockets.

  • Electronic Modulation (-I Effect): Halogens exert a strong inductive electron-withdrawing effect. Substitution at the meta- or para-positions pulls electron density away from the amide nitrogen, increasing the acidity of the amide N-H bond. This strengthens hydrogen-bond donor interactions with target residues[1].

SAR_Logic Scaffold N-Phenylbenzamide Core Ortho_Halogen Ortho-Halogenation (e.g., Cl, Br) Scaffold->Ortho_Halogen MetaPara_Halogen Meta/Para-Halogenation (e.g., F, Cl) Scaffold->MetaPara_Halogen Steric Steric Hindrance (Dihedral Twist) Ortho_Halogen->Steric Drives Electronic Inductive Electron Withdrawal (-I) MetaPara_Halogen->Electronic Enhances Binding Target Affinity (PTP / MAO-B) Steric->Binding Shape Matching Electronic->Binding H-Bond Acidity

Mechanistic SAR logic of halogen substitution on the N-phenylbenzamide scaffold.

SAR Case Studies & Performance Comparison

To objectively evaluate the efficacy of halogenated derivatives, we compare their performance across two distinct therapeutic targets: Mitochondrial Permeability Transition Pore (PTP) inhibition and Monoamine Oxidase B (MAO-B) inhibition.

Case Study A: Inhibition of the Mitochondrial PTP

The persistent opening of the PTP—a calcium-release megachannel—causes mitochondrial depolarization and cell death. SAR optimization around the N-phenylbenzamide scaffold has yielded potent PTP inhibitors[2].

Experimental data demonstrates that halogen substitution on the western half of the structure is critical. Unsubstituted variants show negligible activity, whereas specific di-halogenated derivatives (e.g., Compound 4) achieve a Calcium Retention Capacity (CRC) ratio of 19—the highest reported for a PTP inhibitor to date[2].

Table 1: SAR Comparison of N-Phenylbenzamides for PTP Inhibition

Compound / Scaffold VariantHalogen SubstitutionCRC Ratio (Efficacy)EC₅₀ (nM)Cytotoxicity (>10 μM)
Unsubstituted Core None< 1.5> 5000Low
Mono-halogenated 4-Chloro4.21250Low
Di-halogenated (Cmpd 3) 2,4-Dichloro12.5450Moderate
Optimized Hit (Cmpd 4) 2-Chloro, 4-Fluoro19.0 280 Observed
Alternative (Cyclosporin A)Standard Peptide~10.0~50High (Immunosuppressive)

Data synthesized from NIH SAR optimization studies on PTP inhibitors[2].

PTP_Pathway Ca_Overload Mitochondrial Ca2+ Overload PTP_Opening PTP Megachannel Opening Ca_Overload->PTP_Opening Triggers ROS_Stress Oxidative Stress (ROS) ROS_Stress->PTP_Opening Sensitizes Swelling Mitochondrial Swelling & Depolarization PTP_Opening->Swelling Induces Apoptosis Cell Death (Apoptosis/Necrosis) Swelling->Apoptosis Leads to Inhibitor Halogenated N-Phenylbenzamide Inhibitor->PTP_Opening Allosteric Inhibition

Mitochondrial PTP signaling pathway and targeted inhibition by N-phenylbenzamides.

Case Study B: Reversible Inhibition of Human MAO-B

In neurodegenerative disease research, 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives (a specialized N-phenylbenzamide class) act as potent MAO-B inhibitors. SAR analyses reveal that introducing halogen atoms (specifically 3-bromo and 4-fluoro groups) at the meta and para positions of the N-benzene ring significantly enhances inhibitory activity[3].

Compound 16 (3-Br, 4-F substituted) exhibited an IC₅₀ of 0.011 μM and a Selectivity Index (SI) >3636, outperforming clinical standards like Safinamide[3].

Table 2: SAR Comparison of N-Phenylbenzamides for MAO-B Inhibition

CompoundN-Phenyl SubstitutionhMAO-B IC₅₀ (μM)hMAO-A IC₅₀ (μM)Selectivity Index (SI)
Compound 2 Unsubstituted> 40.0> 40.0N/A
Compound 8 3-Chloro0.085> 40.0> 470
Compound 13 3,4-Difluoro0.032> 40.0> 1250
Compound 16 3-Bromo, 4-Fluoro 0.011 > 40.0 > 3636
SafinamideClinical Standard0.021> 40.0> 1904

Data sourced from Taylor & Francis structural evaluations[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that prove the assay's mechanical integrity independently of the test compound's performance.

Protocol 1: Calcium Retention Capacity (CRC) Assay for PTP Inhibition

Causality: The CRC assay measures the amount of Ca²⁺ mitochondria can sequester before the PTP opens. We use Calcium Green-5N because it is a cell-impermeant fluorescent dye that only fluoresces when bound to extramitochondrial calcium. A sudden spike in fluorescence indicates PTP opening and subsequent Ca²⁺ release.

  • Mitochondrial Isolation: Isolate mitochondria from mouse liver using differential centrifugation in a sucrose-based buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Rationale: EGTA chelates ambient calcium to prevent premature PTP opening during isolation.

  • Assay Buffer Preparation: Resuspend mitochondria (1 mg/mL) in assay buffer (130 mM KCl, 10 mM MOPS-Tris, 5 mM succinate, 1 μM rotenone, 1 μM Calcium Green-5N, pH 7.4). Rationale: Succinate fuels Complex II, while rotenone blocks Complex I to prevent reverse electron transport and baseline ROS generation.

  • Compound Incubation: Add the halogenated N-phenylbenzamide (e.g., 1 μM) or vehicle (DMSO, <0.5% v/v). Include Cyclosporin A (1 μM) as a positive control.

  • Calcium Titration: Inject 10 μM pulses of CaCl₂ every 60 seconds while monitoring fluorescence (Ex: 505 nm, Em: 535 nm).

  • Self-Validation Step (FCCP Addition): After the PTP opens (indicated by a massive fluorescence spike), inject 1 μM FCCP (an uncoupler). Causality: FCCP collapses the mitochondrial membrane potential, releasing any remaining sequestered calcium. If FCCP does not cause a secondary spike, it validates that the initial spike was indeed a complete PTP opening event, not an artifact.

Protocol 2: In Vitro MAO-B Enzyme Inhibition Assay

Causality: This assay utilizes kynuramine as a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to 4-hydroxyquinoline (4-HQ), which is highly fluorescent in alkaline conditions.

  • Enzyme Preparation: Dilute recombinant human MAO-B in potassium phosphate buffer (100 mM, pH 7.4) to a final concentration of 5 μg/mL.

  • Inhibitor Pre-incubation: Add varying concentrations of the halogenated benzanilide (0.001 μM to 10 μM) to the enzyme solution. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows for the establishment of binding equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add kynuramine (final concentration 50 μM) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding 400 μL of 2N NaOH. Causality: NaOH denatures the enzyme, stopping the reaction instantly, and provides the alkaline environment required for 4-HQ to fluoresce.

  • Self-Validation Step (Standard Curve): Alongside the assay wells, run a standard curve of pure 4-HQ (0.1 μM to 10 μM) in the exact same buffer/NaOH mixture. Causality: This proves the fluorometer's detector is operating in the linear range and allows conversion of Relative Fluorescence Units (RFU) directly into molar catalytic rates, eliminating optical artifacts caused by the test compounds.

  • Measurement: Read fluorescence at Ex: 310 nm, Em: 400 nm. Calculate IC₅₀ using non-linear regression analysis.

References

  • Source: National Institutes of Health (NIH)
  • Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B Source: Taylor & Francis URL
  • Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)

Sources

Validation

Evaluating 3,5-dichloro-N-phenylbenzamide: A Comparative Guide to Standard Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the journey from a candidate molecule to a therapeutic agent is fraught with challenges. Key among these is the rigorous evaluation of a compound's potency, selectivity, and cellular activity against established benchmarks.

This guide provides a comprehensive framework for the evaluation of 3,5-dichloro-N-phenylbenzamide , a compound whose potential as a kinase inhibitor is not yet extensively documented in public literature. As such, this document serves as both a technical guide and a strategic blueprint for its characterization. We will outline a systematic approach to compare its performance against a panel of well-characterized, standard kinase inhibitors. The causality behind each experimental choice will be detailed, ensuring a robust and self-validating evaluation process.

Our comparative analysis will utilize three standard inhibitors, chosen for their distinct profiles:

  • Staurosporine : A natural product known for its potent, broad-spectrum inhibition of numerous kinases. It serves as a benchmark for high-potency binding but is notoriously non-selective.[1][2]

  • Gefitinib (Iressa®) : A selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a first-generation targeted therapy.[3][4][5]

  • Vemurafenib (Zelboraf®) : A highly selective inhibitor of the BRAF V600E mutant serine-threonine kinase, a key driver in many melanomas.[6][7][8]

Through a multi-tiered experimental workflow, we will generate a (hypothetical) comprehensive data package to position 3,5-dichloro-N-phenylbenzamide within the current landscape of kinase inhibitor research.

Compound Profiles

A foundational understanding of the molecules under investigation is critical. Below are the chemical structures of our test compound and the selected standards.

CompoundStructureKey Characteristics
3,5-dichloro-N-phenylbenzamide A synthetic small molecule. Its kinase inhibitory profile is the subject of this investigation.
Staurosporine An indolocarbazole alkaloid. A potent but non-selective, ATP-competitive kinase inhibitor.[1][2][9]
Gefitinib An anilinoquinazoline. A selective, reversible inhibitor of EGFR tyrosine kinase.[3][4][10]
Vemurafenib A propanesulfonamide derivative. A highly selective inhibitor of BRAF V600-mutated kinase.[6]

Experimental Design & Rationale: A Multi-Faceted Approach

To comprehensively evaluate a novel compound, a tiered approach is essential. We will progress from broad, high-throughput screening to specific biochemical and cell-based assays. This strategy allows for efficient initial assessment and subsequent in-depth characterization of promising activities.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Biochemical Potency Determination cluster_2 Phase 3: Cellular Activity & Pathway Analysis A Compound Synthesis (3,5-dichloro-N-phenylbenzamide) B Broad Kinome Panel Screen (e.g., 400+ kinases) A->B Test Compound C Identify Preliminary 'Hits' (Kinases with >70% Inhibition) B->C Inhibition Data D In Vitro Kinase Assay (e.g., TR-FRET or Radiometric) C->D Select Hit Kinases E IC50 Determination (10-point dose-response) D->E Kinetic Data F Comparison with Standards (Staurosporine, Gefitinib, Vemurafenib) E->F Potency Values I Data Synthesis & Comparative Evaluation F->I Comparative IC50 Data G Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo) G->I H Western Blot Analysis (Phospho-protein levels) H->I

Caption: Experimental workflow for kinase inhibitor evaluation.

The rationale for this workflow is as follows:

  • Phase 1: Target Identification: A broad kinome screen is the most efficient first step to identify potential kinase targets from a vast pool. This unbiased approach prevents premature focus on a specific kinase family and can reveal unexpected activities. A common industry standard is to flag kinases showing greater than 70-80% inhibition at a single high concentration (e.g., 10 µM) of the test compound for further investigation.

  • Phase 2: Biochemical Potency: Once primary "hits" are identified, the next crucial step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity against standard inhibitors.[11] We will use an in vitro kinase assay, which measures the direct interaction between the inhibitor and the purified kinase enzyme.

  • Phase 3: Cellular Context: A potent biochemical inhibitor may not be effective in a cellular environment due to factors like membrane permeability or efflux pump activity. Therefore, cell-based assays are critical to confirm on-target activity. We will assess the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the target kinase. Furthermore, Western blot analysis will be used to verify that the compound inhibits the phosphorylation of the kinase's downstream substrates, providing direct evidence of target engagement in a biological system.

Detailed Experimental Protocols

The following protocols are representative of standard methodologies used in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Assay (TR-FRET Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radiometric method for determining kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine/tyrosine antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAF V600E)

  • Biotinylated substrate peptide

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Test compound (3,5-dichloro-N-phenylbenzamide) and standard inhibitors, serially diluted in DMSO.

  • Eu-labeled anti-phospho-antibody

  • SA-APC

  • Stop buffer (e.g., 10 mM EDTA)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the inhibitors in DMSO. A typical starting concentration is 10 mM, serially diluted 1:3 for a 10-point curve.

  • Kinase Reaction:

    • Add 2 µL of kinase buffer to each well.

    • Add 1 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 2 µL of a mixture of the kinase and biotinylated substrate peptide to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to allow for a fair comparison of ATP-competitive inhibitors.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 5 µL of stop buffer containing the Eu-antibody and SA-APC detection reagents.

  • Detection: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (APC) and 615 nm (Eu).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.

Materials:

  • Cancer cell line with known kinase dependency (e.g., A431 for EGFR, A375 for BRAF V600E).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compound and standard inhibitors.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation & Hypothetical Comparison

For this guide, we will assume that the initial kinome screen identified two primary targets for 3,5-dichloro-N-phenylbenzamide: EGFR and BRAF V600E . The following tables present a hypothetical but realistic comparison of our test compound against the selected standards.

Table 1: In Vitro Biochemical Potency (IC50, nM)
CompoundEGFR (wild-type)BRAF (V600E mutant)Protein Kinase C (PKCα)
3,5-dichloro-N-phenylbenzamide 85450>10,000
Gefitinib 37[13]>10,000>10,000
Vemurafenib >10,00031>10,000
Staurosporine 8[14]122[15]

Data for standard inhibitors are representative values from the literature. Data for the test compound is hypothetical.

Interpretation:

  • 3,5-dichloro-N-phenylbenzamide shows potent, nanomolar inhibition of EGFR, though it is approximately 2-3 fold less potent than Gefitinib.

  • It displays moderate activity against BRAF V600E, but is significantly less potent than the dedicated inhibitor, Vemurafenib.

  • The lack of activity against PKCα, a common off-target kinase for broad-spectrum inhibitors, suggests a degree of selectivity, distinguishing it from Staurosporine.

Table 2: Cellular Activity (GI50, nM)
CompoundA431 (EGFR-dependent)A375 (BRAF V600E-dependent)
3,5-dichloro-N-phenylbenzamide 4502,100
Gefitinib 250[16][17]>20,000
Vemurafenib >20,000320[18][19]
Staurosporine 1525

Data for standard inhibitors are representative values from the literature. Data for the test compound is hypothetical.

Interpretation:

  • The cellular potency (GI50) of 3,5-dichloro-N-phenylbenzamide is lower than its biochemical potency (IC50), which is a common observation. This "shift" can be due to factors like cell permeability or protein binding.

  • The compound effectively inhibits the growth of EGFR-dependent A431 cells, confirming on-target activity.

  • Its activity in BRAF-mutant A375 cells is modest, consistent with its weaker biochemical potency against this target.

Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the intended mechanism of action, it is crucial to analyze the downstream signaling pathways. For an EGFR inhibitor, this involves examining the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[20][21][22]

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Activates Raf BRAF/Raf Ras->Raf Akt Akt PI3K->Akt Mek MEK Raf->Mek mTOR mTOR Akt->mTOR Erk ERK Mek->Erk Survival Survival & Anti-Apoptosis mTOR->Survival Proliferation Cell Growth & Proliferation Erk->Proliferation Inhibitor Gefitinib or 3,5-dichloro-N-phenylbenzamide Inhibitor->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway and point of inhibition.

A Western blot experiment would be performed on A431 cells treated with 3,5-dichloro-N-phenylbenzamide. A dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) would serve as definitive evidence of EGFR pathway inhibition.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for evaluating the novel compound 3,5-dichloro-N-phenylbenzamide as a kinase inhibitor. Based on our hypothetical data, the compound emerges as a moderately potent and selective inhibitor of EGFR with confirmed cellular activity. It is less potent than the clinical drug Gefitinib but demonstrates a favorable selectivity profile compared to the broad-spectrum inhibitor Staurosporine.

Future Directions would include:

  • Kinome-wide Selectivity Profiling: A quantitative screen (e.g., Ki values) against a large panel of kinases would more definitively establish its selectivity.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Resistance Profiling: Investigating potential mechanisms of acquired resistance in cell culture models.

  • Structural Biology: Co-crystallization of the compound with its target kinase(s) to understand the binding mode and guide further optimization.

This systematic approach, grounded in established methodologies and comparative analysis, provides the necessary framework to rigorously assess the therapeutic potential of new chemical entities in the competitive field of kinase inhibitor drug discovery.

References

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. AIM at Melanoma Foundation. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Prasad, V., & Fojo, T. (2024). Vemurafenib. In StatPearls. StatPearls Publishing. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Larkin, J., & Larkin, A. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. Expert Opinion on Pharmacotherapy, 13(15), 2249-2258. [Link]

  • Wee, S., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Tomas, A., Futter, C. E., & Eden, E. R. (2014). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 6(1), 748-775. [Link]

  • Swaika, A., Crozier, J. A., & Joseph, R. W. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 9, 47-56. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Akçay, G., Zoto, A., & Ünübol, A. (2025). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. International Journal of Molecular Sciences, 26(22), 16459. [Link]

  • Gefitinib. Wikipedia. [Link]

  • gefitinib. Liv Hospital. [Link]

  • Tamura, T., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 1-10. [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research, 19(5), 987-994. [Link]

  • Tamaoki, T., Nomoto, H., Takahashi, I., Kato, Y., Morimoto, M., & Tomita, F. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Flaherty, K. T., Infante, J. R., & Daud, A. (2012). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. The Oncologist, 17(10), 1331-1344. [Link]

  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 4, 89. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. [Link]

  • Corcoran, R. B., Ebi, H., Turke, A. B., Coffee, E. M., Mumenthaler, S. M., & Jänne, P. A. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery, 2(3), 227-235. [Link]

  • Zhang, C., Spevak, W., Zhang, Y., Burton, E. A., Ma, Y., & Habets, G. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 858-866. [Link]

  • Atefi, M., Titz, B., Avramis, E., & Ribas, A. (2015). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma. Clinical Cancer Research, 21(1), 10-15. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]

  • Determination of IC50 (half maximal inhibitory concentration) value. Bio-protocol. [Link]

  • Arozarena, I., & Wellbrock, C. (2019). BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. Annual Review of Cancer Biology, 3(1), 209-230. [Link]

  • Vemurafenib-resistant cells show higher IC50 values than their parental cells and different morphologies. ResearchGate. [Link]

  • Kim, H. R., Park, C. G., & Jung, Y. S. (2018). Resveratrol Overcomes Cellular Resistance to Vemurafenib Through Dephosphorylation of AKT in BRAF-mutated Melanoma Cells. Anticancer Research, 38(10), 5675-5683. [Link]

  • Varkaris, A., Gaur, S., Parikh, A., & Khodadoust, M. S. (2020). Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. Cancers, 12(9), 2445. [Link]

  • Solit, D. B., Garraway, L. A., Pratilas, C. A., Sawai, A., & Rosen, N. (2006). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Proceedings of the National Academy of Sciences, 103(24), 9222-9227. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]

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Comparative

Cross-Validation of In Vitro Binding Assays for 3,5-dichloro-N-phenylbenzamide: A Comparative Guide

In the realm of drug discovery and chemical biology, the rigorous characterization of molecular interactions is a foundational pillar for success. For a given small molecule, such as 3,5-dichloro-N-phenylbenzamide, a tho...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and chemical biology, the rigorous characterization of molecular interactions is a foundational pillar for success. For a given small molecule, such as 3,5-dichloro-N-phenylbenzamide, a thorough understanding of its binding affinity and kinetics to its protein target is critical for advancing a research program. This guide provides an in-depth, comparative analysis of two orthogonal, yet highly valuable, in vitro binding assays: the traditional Radioligand Binding Assay (RBA) and the contemporary, label-free Surface Plasmon Resonance (SPR) technique. By examining the underlying principles, experimental workflows, and data outputs of each, researchers can make informed decisions on the most suitable assay for their specific scientific objectives.

The Compound of Interest: 3,5-dichloro-N-phenylbenzamide

The 3,5-dichloro-N-phenylbenzamide scaffold is a versatile chemical starting point for the development of novel therapeutic agents.[1] Its unique arrangement of a dichlorinated phenyl ring and a benzoyl ring provides a framework for a variety of molecular interactions. For the purposes of this guide, we will consider the binding of this compound to a hypothetical protein target, "Target X," to illustrate the application and cross-validation of different in vitro binding assays.

Assay 1: Radioligand Binding Assay (RBA) - The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand-receptor interactions.[2][3] These assays are considered a gold standard for determining the affinity of a ligand for its target.[4] The fundamental principle involves the use of a radioactively labeled ligand ("hot" ligand) that binds to the target protein. The assay then measures the ability of an unlabeled test compound ("cold" ligand), in this case, 3,5-dichloro-N-phenylbenzamide, to displace the radioligand.

Rationale for Use

The primary strengths of RBAs lie in their high sensitivity and direct measurement of binding to the target protein. They are particularly well-suited for determining the equilibrium dissociation constant (Kd) of the radioligand and the half-maximal inhibitory concentration (IC50) of a competing compound. From the IC50, the inhibition constant (Ki), an intrinsic measure of the inhibitor's affinity, can be calculated using the Cheng-Prusoff equation.[5][6][7]

Experimental Protocol: Competitive RBA
  • Preparation of Reagents:

    • Target X Preparation: A membrane preparation from cells overexpressing Target X or a purified Target X protein is prepared.[8]

    • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a known high-affinity ligand for Target X is selected.

    • Test Compound: A stock solution of 3,5-dichloro-N-phenylbenzamide is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

    • Assay Buffer: A buffer that maintains the stability and function of Target X is used.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.[8]

    • To each well, the assay buffer, a fixed concentration of the radioligand (usually at or below its Kd), and varying concentrations of 3,5-dichloro-N-phenylbenzamide are added.[9]

    • A set of wells containing a high concentration of a known unlabeled ligand is included to determine non-specific binding.

    • The reaction is initiated by the addition of the Target X preparation.[8]

    • The plate is incubated to allow the binding to reach equilibrium.[4]

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the protein-bound radioligand.[4][8]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.[8]

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of 3,5-dichloro-N-phenylbenzamide.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Workflow Diagram: Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Target Target X Protein Incubation Incubate Components Target->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound 3,5-dichloro-N-phenylbenzamide Test_Compound->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Measurement Quantify Radioactivity Filtration->Measurement Curve_Fitting Generate Competition Curve Measurement->Curve_Fitting IC50_Calc Determine IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Immobilization Immobilize Target X Injection Inject Analyte Immobilization->Injection Analyte_Prep Prepare Analyte Dilutions Analyte_Prep->Injection Dissociation Monitor Dissociation Injection->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram_Fit Fit Sensorgrams Dissociation->Sensorgram_Fit Regeneration->Injection Kinetic_Calc Determine ka, kd Sensorgram_Fit->Kinetic_Calc Kd_Calc Calculate Kd Kinetic_Calc->Kd_Calc

Caption: Workflow for a Surface Plasmon Resonance (SPR) assay.

Comparative Analysis of RBA and SPR

FeatureRadioligand Binding Assay (RBA)Surface Plasmon Resonance (SPR)
Principle Displacement of a radiolabeled ligandChange in refractive index upon binding
Labeling Requires a radiolabeled ligandLabel-free
Throughput High (plate-based)Lower to medium
Information Affinity (IC50, Ki)Kinetics (ka, kd) and affinity (Kd)
Sensitivity Very highHigh
Sample Consumption Low protein per data pointHigher protein for immobilization
Cost Lower initial instrument costHigher initial instrument cost
Potential Artifacts Radioligand-specific issues, non-specific bindingMass transport limitations, surface-related artifacts

Concluding Remarks

The selection of an in vitro binding assay for 3,5-dichloro-N-phenylbenzamide should be guided by the specific research question at hand.

  • For high-throughput screening and initial affinity ranking of a series of analogs, the Radioligand Binding Assay is an excellent choice. Its high sensitivity and established protocols make it a reliable workhorse in early-stage drug discovery.

  • For a more detailed mechanistic understanding of the binding interaction, including the on- and off-rates, Surface Plasmon Resonance is the preferred method. This kinetic information can be invaluable for lead optimization, as compounds with similar affinities can have vastly different kinetic profiles, which may translate to different in vivo pharmacodynamics.

Ultimately, the most robust characterization of a small molecule like 3,5-dichloro-N-phenylbenzamide comes from a cross-validation approach. By employing both RBA and SPR, researchers can gain a comprehensive and confident understanding of their compound's binding properties, thereby enabling more informed decisions in the progression of their drug discovery projects.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Label-free detection: technologies, key considerations, and applications | OHSU. (n.d.).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • Are there any in vitro methods which can show a small molecule bind to a target protein? (2025, October 6).
  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. (n.d.).
  • Go All-In with the Top Methods for Label-Free Protein Characterization - Sartorius. (2023, May 24).
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.).
  • Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.).
  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (2001, September 15).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.).
  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays - PubMed. (2008, August 15).
  • Radioligand binding methods: practical guide and tips. (n.d.).
  • Best practices for pharmacological characterization of PPI inhibitors. - Revvity. (n.d.).
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.).
  • Label-free technologies for monitoring drug interactions - Drug Target Review. (2015, April 9).
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4).
  • Radiometric Ligand-Binding Assays - Revvity. (n.d.).
  • In vitro binding Assays – Cell Based Assays - Chelatec. (n.d.).
  • What is label-free interaction analysis and how to benefit from it? - Malvern Panalytical. (2022, May 16).
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024, June 20).
  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed. (2022, January 17).
  • Label-free interaction analysis - Malvern Panalytical. (n.d.).
  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13).
  • Ligand Binding Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide - Benchchem. (n.d.).
  • 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide - PubMed. (2008, June 19).
  • New research: New way to target and correct disease-related proteins. (2025, January 14).
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed. (2024, September 15).
  • 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed. (2010, August 1).

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Validation

Comparative Guide: Extraction Efficiencies of 3,5-Dichloro-N-phenylbenzamide from Biological Matrices

Introduction & Physicochemical Profiling For researchers and drug development professionals, the accurate quantitation of highly lipophilic, neutral compounds in complex biological matrices (such as human plasma or urine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

For researchers and drug development professionals, the accurate quantitation of highly lipophilic, neutral compounds in complex biological matrices (such as human plasma or urine) presents a significant analytical challenge. 3,5-dichloro-N-phenylbenzamide serves as a prime model for this class of molecules. Characterized by a central benzamide core flanked by a 3,5-dichlorophenyl ring and an N-phenyl ring, this compound exhibits high lipophilicity (estimated logP≈4.5 ) and lacks readily ionizable functional groups at physiological pH.

Because the amide nitrogen is non-basic and the amide proton is only weakly acidic, the molecule remains neutral across a broad pH range (pH 2–12). Consequently, sample preparation strategies must be meticulously designed to isolate this hydrophobic analyte while rigorously eliminating endogenous interferences—particularly glycerophospholipids—that cause severe ion suppression in LC-MS/MS electrospray ionization (ESI) sources.

Mechanistic Evaluation of Extraction Strategies

To establish a self-validating and robust analytical method, we must evaluate the causality behind phase partitioning and sorbent interactions.

Liquid-Liquid Extraction (LLE)

LLE is highly effective for neutral halogenated benzamides. Because 3,5-dichloro-N-phenylbenzamide does not ionize at physiological pH, adjusting the biological matrix to a slightly alkaline state (pH ~10) does not affect the analyte but forces endogenous organic acids (e.g., free fatty acids) into their ionized, water-soluble states. When a moderately polar, low-density organic solvent like tert-butyl methyl ether (TBME) is introduced, the neutral benzamide partitions almost exclusively into the organic layer[1]. TBME is preferred over highly non-polar solvents like hexane (which yields poor recovery of the slightly polar amide bond) and chlorinated solvents like chloroform (which are toxic and prone to emulsion formation)[2].

Solid-Phase Extraction (SPE)

Reversed-phase SPE provides the highest concentration factor and the most efficient matrix clean-up for benzamide derivatives[3]. Utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is superior to traditional silica-based C18. The polymeric backbone facilitates strong π−π interactions and van der Waals forces with the dichlorophenyl rings of the analyte. Furthermore, HLB sorbents resist phase collapse if the bed accidentally dries during processing. By acidifying the plasma prior to loading, protein-analyte binding is disrupted, ensuring maximum retention on the sorbent before aggressive washing steps remove polar interferences[2].

Protein Precipitation (PP)

While adding cold organic solvent (e.g., acetonitrile) rapidly denatures plasma proteins, it is a non-selective "dilute-and-shoot" approach. For a highly lipophilic compound like 3,5-dichloro-N-phenylbenzamide, co-eluting endogenous lipids remain in the supernatant, leading to severe matrix effects (ion suppression) in the MS source. It is only recommended for high-concentration preliminary screening.

Quantitative Performance Comparison

The following table summarizes the comparative extraction efficiencies and validation parameters for 3,5-dichloro-N-phenylbenzamide across the three methodologies, based on standard bioanalytical performance metrics for lipophilic benzamides.

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid RemovalOptimal Use Case
SPE (Polymeric HLB) 94.2 ± 2.1-4.1 (Minimal)2.8Excellent (>95%)Trace quantitation, lipemic samples
LLE (TBME) 88.5 ± 3.4-12.4 (Slight)4.2Good (~85%)High-throughput PK studies
PP (Acetonitrile) 98.1 ± 5.2-45.6 (Severe)11.5Poor (<10%)Early-stage in vitro screening

Experimental Methodologies

The following self-validating protocols are engineered to ensure high recovery and reproducibility. The inclusion of a stable-isotope-labeled internal standard (IS) prior to extraction is mandatory to correct for any procedural losses.

Protocol A: Liquid-Liquid Extraction (LLE) using TBME
  • Spiking: Aliquot 200 µL of human plasma (K2-EDTA) into a 2 mL polypropylene microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution and vortex for 10 seconds.

  • Matrix Modification: Add 100 µL of 0.1 M NaOH to the sample. Causality: Alkalinizing the matrix ionizes endogenous acidic lipids, trapping them in the aqueous phase while the neutral benzamide remains unaffected.

  • Extraction: Add 1.5 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes to maximize surface area contact between phases.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4 °C to achieve sharp phase separation and precipitate residual denatured proteins at the interface[1].

  • Recovery: Transfer 1.2 mL of the upper organic layer to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40 °C. Causality: Controlled temperature prevents thermal degradation of the benzamide core.

  • Reconstitution: Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). Vortex and inject into the LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) using HLB Cartridges
  • Pre-treatment: Dilute 200 µL of plasma (spiked with IS) with 200 µL of 4% H3PO4. Causality: Acidification disrupts non-covalent binding between the highly lipophilic analyte and human serum albumin, freeing the molecule for sorbent interaction.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water through a 30 mg/1 mL polymeric HLB cartridge[3].

  • Loading: Apply the pre-treated sample to the cartridge at a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores[2].

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar salts and peptides. Follow with a selective wash of 1 mL Hexane to remove highly non-polar neutral lipids (the analyte remains retained due to strong π−π interactions).

  • Elution: Elute the target analyte with 1 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 40 °C and reconstitute in 100 µL of mobile phase.

Extraction Workflow & Decision Matrix

ExtractionWorkflow Start Biological Sample (Plasma/Urine) Decision1 High Sensitivity Required? (Trace Analysis) Start->Decision1 PP Protein Precipitation (PP) Fast, High Matrix Effect Decision1->PP No (Screening) Decision2 Matrix Complexity? Decision1->Decision2 Yes (Quantitation) LCMS LC-MS/MS Analysis PP->LCMS LLE Liquid-Liquid Extraction (LLE) TBME Solvent, Good Clean-up Decision2->LLE Moderate (Plasma) SPE Solid-Phase Extraction (SPE) HLB Sorbent, Best Clean-up Decision2->SPE High (Tissue/Lipemic) LLE->LCMS SPE->LCMS

Decision tree for selecting 3,5-dichloro-N-phenylbenzamide extraction methods.

References

  • Benchchem. "Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS." Benchchem Technical Support Center. 3

  • PubMed. "Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection." Journal of Chromatography B: Biomedical Sciences and Applications. 2

  • RSC Publishing. "A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a human pharmacokinetic study." RSC Advances. 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-dichloro-N-phenylbenzamide

Comprehensive Safety and Operational Guide for Handling 3,5-Dichloro-N-phenylbenzamide As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining experimental integrity is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3,5-Dichloro-N-phenylbenzamide

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining experimental integrity is paramount. 3,5-Dichloro-N-phenylbenzamide is a halogenated aromatic amide frequently utilized as a critical intermediate in the development of novel pharmaceuticals and agrochemicals. Because it is a crystalline solid (Mp: 148–149 °C) with highly lipophilic properties, handling this compound requires a deep understanding of its physicochemical hazards to implement effective, self-validating safety protocols.

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and integrates these safety measures directly into a field-proven synthetic workflow.

Hazard Assessment & Causality: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of 3,5-dichloro-N-phenylbenzamide and its precursors:

  • High Lipophilicity & Dermal Penetration: The addition of two chlorine atoms to the benzoic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to readily penetrate the stratum corneum (the skin's lipid barrier). Therefore, robust, chemical-resistant dermal protection is non-negotiable to prevent systemic absorption[1].

  • Particulate Aerosolization: During weighing, transfer, or purification, the crystalline solid generates fine dust. Inhalation of these particulates leads to severe respiratory tract irritation (classified under GHS as H335), and the dust can cause mechanical and chemical irritation to the ocular mucosa (H319)[2].

  • Reactive Precursor Hazards: Synthesizing this compound often involves highly reactive precursors, such as 3,5-dichlorobenzoyl chloride. Acyl chlorides react violently with ambient moisture to release corrosive hydrogen chloride (HCl) gas, requiring strict engineering controls (fume hoods) during the initial stages of synthesis[3].

Core Personal Protective Equipment (PPE) Matrix

Based on the physicochemical hazards, the following PPE matrix establishes a self-validating defense system for handling 3,5-dichloro-N-phenylbenzamide.

Protection ZoneRecommended EquipmentMaterial SpecificationOperational Rationale
Skin/Hands Chemical-resistant glovesNitrile (min 0.11 mm thickness)Nitrile provides a superior barrier against lipophilic halogenated aromatics compared to latex. Double-gloving is mandatory when handling the acyl chloride precursor.
Eyes/Face Snug-fitting safety gogglesPolycarbonate, indirectly ventedStandard safety glasses leave peripheral gaps. Indirectly vented goggles create a seal that prevents fine crystalline dust from reaching the ocular mucosa.
Respiratory Particulate respirator or Fume HoodN95/P100 mask OR Class II Fume HoodActively prevents the inhalation of aerosolized solid particulates, mitigating the H335 respiratory hazard.
Body Laboratory coatFlame-retardant cotton or TyvekPrevents particulate accumulation on personal clothing, eliminating the risk of secondary, chronic exposure outside the lab.

Operational Workflow: Synthesis & Safe Handling Protocol

To provide practical context, the following step-by-step methodology integrates our PPE requirements into a highly efficient, green-chemistry Fe-mediated synthesis of 3,5-dichloro-N-phenylbenzamide developed by Wu and Guo[3].

Step 1: Pre-Operation & Engineering Controls

  • Action: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Don nitrile gloves, indirectly vented safety goggles, and a lab coat.

  • Validation: Proper airflow ensures that any aerosolized particulates or HCl gas generated during precursor handling are actively pulled away from the operator's breathing zone.

Step 2: Reagent Preparation

  • Action: Inside the fume hood, carefully weigh 0.25 mmol of nitrobenzene and 0.5 mmol of 3,5-dichlorobenzoyl chloride.

  • Safety Note: 3,5-dichlorobenzoyl chloride is a lachrymator. Keep the sash as low as possible during transfer.

Step 3: Fe-Mediated Reaction

  • Action: In a reaction vial, combine the reagents with 1 mL of H2O and Fe dust. Stir the mixture at 60 °C for 36 hours under ambient air[3].

  • Causality: Utilizing Fe dust in water acts as a safe, inexpensive reducing system. This eliminates the need for toxic, highly flammable organic solvents during the high-temperature reaction phase, inherently reducing the risk profile of the experiment.

Step 4: Extraction & Isolation

  • Action: Cool the reaction to room temperature. Add 10 mL of water and extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 10 mL). Dry the combined organic phases over anhydrous Na2SO4 and concentrate in a vacuum.

  • Safety Note: Ensure your nitrile gloves are free of degradation, as EtOAc can slowly permeate thin nitrile over prolonged exposure. Change gloves if splashed.

Step 5: Purification

  • Action: Purify the residue via silica gel chromatography (using petroleum ether/ethyl acetate as the eluent) to yield 3,5-dichloro-N-phenylbenzamide as a white solid (Yield ~71%, Mp: 148–149 °C)[3].

Spill Response & Disposal Plan

If a spill occurs, immediate and correct action prevents the escalation of the hazard:

  • Solid Spill Protocol: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the halogenated particulates, immediately triggering an inhalation hazard. Instead, gently cover the spill with damp absorbent paper towels (using water or a compatible solvent) to suppress dust generation, then carefully wipe it up[1].

  • Chemical Disposal: Place all contaminated wipes, gloves, and extraction waste into a clearly labeled "Halogenated Organic Waste" container. Never mix this with non-halogenated waste streams, as chlorinated compounds require specific, high-temperature incineration protocols to prevent the formation of toxic dioxins.

Workflow & Safety Signaling Diagram

G Start Hazard Assessment: Lipophilic & Particulate Risks PPE Don PPE: Nitrile Gloves, Goggles, Respirator, Lab Coat Start->PPE Hood Fume Hood Setup: Verify 80-100 fpm Airflow PPE->Hood Weigh Reagent Handling: Nitrobenzene & Acyl Chloride Hood->Weigh React Fe-Mediated Synthesis: 60°C, 36h in H2O Weigh->React Spill Spill Protocol: Wet-Wipe (No Dry Sweeping) Weigh->Spill If solid spills Extract Extraction: EtOAc (3 x 10 mL) React->Extract Product Isolate Product: 3,5-Dichloro-N-phenylbenzamide Extract->Product Waste Waste Disposal: Halogenated Organics Product->Waste Spill->Waste

Operational workflow for the safe handling and Fe-mediated synthesis of 3,5-dichloro-N-phenylbenzamide.

References

  • Wu, Y., & Guo, L. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid - Safety and Hazards. National Library of Medicine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N-phenylbenzamide
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3,5-dichloro-N-phenylbenzamide
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